molecular formula C10H12N4O3 B1668341 Carbazochrome

Carbazochrome

Número de catálogo: B1668341
Peso molecular: 236.23 g/mol
Clave InChI: SSCSSDNTQJGTJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carbazochrome is a capillary-stabilizing and antihemorrhagic agent used in research settings to study bleeding and microvascular permeability . It functions as an anti-bleeding agent that promotes platelet aggregation and adhesion to form a platelet plug, which is a key area of study in hemostasis research . Its mechanism of action involves interaction with α-adrenoreceptors on the platelet surface, which triggers an intracellular signaling cascade leading to increased calcium concentration, shape change in platelets, and the release of factors like serotonin and von Willebrand factor that further promote aggregation . Beyond its role in platelet activity, this compound is reported to inhibit vascular hyperpermeability. It is investigated for its ability to reverse endothelial barrier dysfunction by inhibiting agonist-induced phosphatidylinositol hydrolysis, which is caused by various vasoactive substances such as thrombin and bradykinin . In vivo studies have shown that this compound can attenuate severe pulmonary dysfunction and vascular hyperpermeability induced by radiographic contrast media in animal models . Researchers utilize this compound in explorations of hemorrhage control, pulmonary dysfunction, and the stabilization of capillary structure. Please note that this product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCSSDNTQJGTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048310
Record name Carbazochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-81-8
Record name Carbazochrome [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazochrome
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carbazochrome
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbazochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbazochrome
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBAZOCHROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81F061RQS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Carbazochrome from Adrenaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of carbazochrome, a hemostatic agent, from its precursor, adrenaline (epinephrine). The synthesis is a two-step process involving the oxidation of adrenaline to the unstable intermediate, adrenochrome, followed by its conversion to the more stable this compound through a condensation reaction with semicarbazide. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathway

The synthesis of this compound from adrenaline proceeds through two primary chemical transformations:

  • Oxidation of Adrenaline to Adrenochrome: The first step involves the oxidation of the catechol moiety of the adrenaline molecule to form an ortho-quinone, which then undergoes intramolecular cyclization to yield adrenochrome. This reaction is highly sensitive and can be influenced by the choice of oxidizing agent and reaction conditions. Common oxidizing agents include silver (I) oxide (Ag₂O), potassium ferricyanide (K₃[Fe(CN)₆]), and persulfates.

  • Formation of this compound (Adrenochrome Monosemicarbazone): Due to its inherent instability, adrenochrome is typically not isolated in its pure form in industrial synthesis. Instead, it is immediately reacted with a stabilizing agent. In the synthesis of this compound, this is achieved by a condensation reaction with semicarbazide hydrochloride. This reaction forms a semicarbazone, which is a significantly more stable molecule.

Signaling Pathways and Logical Relationships

The overall synthesis workflow can be visualized as a linear progression from the starting material to the final product, with a critical unstable intermediate.

Synthesis_Workflow Adrenaline Adrenaline Oxidation Oxidation Adrenaline->Oxidation Oxidizing Agent Adrenochrome Adrenochrome (Unstable Intermediate) Oxidation->Adrenochrome Condensation Condensation with Semicarbazide Adrenochrome->Condensation This compound This compound Condensation->this compound

Caption: Synthesis workflow from adrenaline to this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Method 1: Oxidation with Silver (I) Oxide and Subsequent Semicarbazone Formation

This method involves the use of silver (I) oxide as the oxidizing agent.

Step 1: Oxidation of Adrenaline to Adrenochrome [1]

  • Prepare a suspension of 1 part by weight of adrenaline and 2 to 6 parts by weight of silver oxide in 150 to 250 parts by weight of methanol or ethanol.

  • Stir the suspension for approximately 10 minutes at room temperature.

  • Separate the alcoholic adrenochrome solution by filtration to remove the silver oxide residue.

  • The resulting filtrate, which contains the unstable adrenochrome, should be used immediately in the next step.

Step 2: Formation of this compound [1]

  • To the freshly prepared adrenochrome solution, add a solution of 2 parts by weight of sodium acetate dissolved in 2 to 3 parts of water.

  • Subsequently, add a solution of 2 parts by weight of semicarbazide hydrochloride dissolved in 2 to 3 parts of water.

  • A precipitate of red-orange prismatic needles of this compound will form.

  • Separate the precipitate by filtration.

Step 3: Purification [1]

  • Recrystallize the crude this compound from diluted ethanol.

  • The final product is adrenochrome mono-semicarbazone dihydrate.

Method 2: Oxidation with Persulfate and a Copper Catalyst

This method utilizes a persulfate salt as the oxidizing agent, with a copper salt acting as a catalyst.

Step 1: Oxidation of Adrenaline

  • A detailed protocol from the patent literature suggests dissolving adrenaline or its salt in an aqueous medium and reacting it with a persulfate in the presence of a water-soluble copper salt at a pH of 4 to 8.

Step 2: Formation of this compound [2]

  • To the resulting adrenochrome solution from the oxidation step, add a solution of semicarbazide hydrochloride (0.212 mole) and potassium acetate (0.42 mole) dissolved in 150 ml of water.

  • The addition should be carried out over 15 minutes while maintaining the temperature below 10°C.

  • Stir the reaction mixture for an additional 2 hours to allow for the crystallization of the product.

  • Collect the crude this compound powder by filtration, wash with water, and dry.

Quantitative Data

The following tables summarize the quantitative data extracted from various sources.

ParameterValueReference
This compound (Adrenochrome Monosemicarbazone)
Molecular FormulaC₁₀H₁₂N₄O₃
Molecular Weight236.23 g/mol
Melting Point~203°C (with decomposition)[1]
SolubilitySlightly soluble in water and ethanol; Insoluble in ether and chloroform.
ReactantMolar Ratio (relative to Adrenochrome)Reference
Semicarbazide Hydrochloride0.9 to 1.2

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start with Adrenaline Solution Add_Oxidant Add Oxidizing Agent (e.g., Ag₂O or Persulfate) Start->Add_Oxidant Reaction1 Oxidation Reaction Add_Oxidant->Reaction1 Filtration1 Filter to Remove Solids (if applicable) Reaction1->Filtration1 Add_Semicarbazide Add Semicarbazide HCl and Buffer Filtration1->Add_Semicarbazide Reaction2 Condensation Reaction Add_Semicarbazide->Reaction2 Precipitation Precipitation of Crude this compound Reaction2->Precipitation Filtration2 Collect Crude Product by Filtration Precipitation->Filtration2 Dissolve Dissolve Crude Product in Hot Diluted Ethanol Filtration2->Dissolve Transfer Crude Product Cool Cool Solution to Induce Crystallization Dissolve->Cool Filtration3 Collect Pure Crystals by Filtration Cool->Filtration3 Dry Dry the Purified this compound Filtration3->Dry End Final Product Dry->End

References

Physicochemical Properties of Adrenochrome Semicarbazone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Adrenochrome semicarbazone, also known as carbazochrome, is a derivative of adrenochrome, the oxidation product of epinephrine.[1] While adrenochrome itself is unstable, the semicarbazone derivative is a stable compound used medically as a hemostatic agent to reduce capillary bleeding.[1][2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its proposed mechanism of action.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of adrenochrome semicarbazone.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₄O₃[3][4][5]
Molar Mass 236.23 g/mol [3][4][5][6]
Appearance Orange-red to dark orange crystalline solid/powder.[3]
Melting Point See Table 2 for a comparison of reported values.[3][7]
Solubility See Table 3 for detailed solubility data.[3][4][8]
pKa (Predicted) 12.38 ± 0.40[3]
UV Absorption Max (λmax) 358 nm[4]

Quantitative Data Summary

Table 2: Reported Melting Points

The melting point of adrenochrome semicarbazone is consistently reported with decomposition. Variations in reported values may be attributed to different experimental conditions, such as heating rate and purity of the sample.

Melting Point (°C)NotesSource(s)
203 (decomposition)Recrystallized from diluted ethanol.[7]
Not lower than 220 (decomposition)-[3]
~203 (decomposition)-[9]
Table 3: Solubility Data

Adrenochrome semicarbazone exhibits limited solubility in water and common organic solvents.

SolventSolubilitySource(s)
WaterSlightly soluble, especially when heated.[2][3]
EthanolSlightly soluble.[3]
Diethyl EtherInsoluble.[3]
ChloroformInsoluble.[3]
Dimethylformamide (DMF)1 mg/mL[4]
Dimethyl Sulfoxide (DMSO)1 mg/mL[4]
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL[4]

Experimental Protocols

Synthesis of Adrenochrome Semicarbazone

This protocol is based on the method described in U.S. Patent 2,506,294.[7]

Objective: To synthesize adrenochrome semicarbazone from adrenaline via an adrenochrome intermediate.

Materials:

  • Adrenaline (Epinephrine)

  • Silver Oxide (Ag₂O) or other suitable oxidizing agent

  • Methanol or Ethanol

  • Water

  • Semicarbazide Hydrochloride

  • Sodium Acetate

Procedure:

  • Oxidation of Adrenaline: A suspension of 1 part by weight of adrenaline and 2 to 6 parts by weight of silver oxide in 150 to 250 parts by weight of methanol is stirred for approximately 10 minutes. This process oxidizes the adrenaline to adrenochrome.[7]

  • Isolation of Adrenochrome: The alcoholic adrenochrome solution is separated by filtration to remove the silver oxide. The filtrate is then quickly evaporated to dryness at a low temperature under vacuum to obtain red crystals of adrenochrome.[7]

  • Formation of Semicarbazone: The crystalline adrenochrome is dissolved in 45 to 50 parts by weight of water. To this solution, a solution of 2 parts sodium acetate in 2 to 3 parts water and a solution of 2 parts semicarbazide hydrochloride in 2 to 3 parts water are added.[7]

  • Precipitation and Recrystallization: The formed precipitate, consisting of red-orange prismatic needles of adrenochrome semicarbazone, is separated by filtration. The crude product is then recrystallized from diluted ethanol to yield the purified dihydrate form.[7]

G Synthesis Workflow for Adrenochrome Semicarbazone cluster_0 Step 1: Oxidation cluster_1 Step 2: Isolation cluster_2 Step 3: Semicarbazone Formation cluster_3 Step 4: Purification Adrenaline Adrenaline Suspension (in Methanol) Oxidation Stir with Silver Oxide (Ag₂O) ~10 minutes Adrenaline->Oxidation Filtration Filtration Oxidation->Filtration Adrenochrome Solution Evaporation Evaporation (low temp, in vacuo) Filtration->Evaporation Adrenochrome Crystalline Adrenochrome Evaporation->Adrenochrome Dissolution Dissolve Adrenochrome in Water Adrenochrome->Dissolution Addition Add Aqueous Solutions of: - Semicarbazide HCl - Sodium Acetate Dissolution->Addition Precipitation Precipitation of Crude Product Addition->Precipitation Recrystallization Recrystallize from Diluted Ethanol Precipitation->Recrystallization FinalProduct Purified Adrenochrome Semicarbazone Recrystallization->FinalProduct

Synthesis Workflow for Adrenochrome Semicarbazone.
Protocol for Melting Point Determination

Objective: To determine the melting point range of a crystalline solid sample of adrenochrome semicarbazone.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: The adrenochrome semicarbazone sample must be completely dry and in the form of a fine powder. If necessary, grind the crystalline sample using a mortar and pestle.[10]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to obtain an approximate melting point.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting point range is T₁ - T₂. Note any decomposition (e.g., darkening of the sample).

  • Replicates: Repeat the measurement with a fresh sample to ensure consistency.

Protocol for UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of adrenochrome semicarbazone.

Apparatus:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent in which adrenochrome semicarbazone is soluble and that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or a buffered aqueous solution). The choice of solvent can influence the λmax.[11][12][13]

  • Solution Preparation: Prepare a dilute stock solution of adrenochrome semicarbazone by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent. The concentration should be chosen to yield an absorbance reading between 0.2 and 1.0 at λmax.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range to be scanned (e.g., 200-600 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan to zero the instrument.[14]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Run the spectral scan.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Mechanism of Action

Adrenochrome semicarbazone functions as a hemostatic agent by acting as an alpha-1 (α₁) adrenergic receptor agonist.[15] This interaction initiates a well-defined intracellular signaling cascade.

Signaling Pathway:

  • Receptor Binding: Adrenochrome semicarbazone binds to α₁-adrenergic receptors on the surface of vascular smooth muscle cells and platelets.[8][16] These receptors are G-protein coupled receptors (GPCRs), specifically linked to the Gq/11 family of G-proteins.[3][15]

  • G-Protein Activation: Receptor binding activates the Gq protein, which in turn activates the enzyme Phospholipase C (PLC).[3][5]

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][17]

  • Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytoplasm.[3][15][17]

  • Protein Kinase C Activation: The increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC).[15][17]

  • Physiological Response: The elevated intracellular Ca²⁺ and activated PKC lead to the contraction of smooth muscle cells, resulting in vasoconstriction (narrowing of blood vessels). This reduces blood flow at the site of injury and promotes hemostasis.[18] On platelets, this pathway facilitates aggregation and the formation of a platelet plug.[16]

G Adrenochrome Semicarbazone Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AdrenoSemicarb Adrenochrome Semicarbazone Alpha1Receptor α₁-Adrenergic Receptor (GPCR) AdrenoSemicarb->Alpha1Receptor Binds to Gq Gq Protein Alpha1Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca Ca²⁺ (Calcium Ions) ER->Ca Releases Ca->PKC Activates Response Physiological Response (Vasoconstriction, Platelet Aggregation) Ca->Response Leads to PKC->Response Leads to

α₁-Adrenergic Receptor Signaling Pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of Carbazochrome on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazochrome is a hemostatic agent utilized to reduce capillary and parenchymal bleeding. Its mechanism of action is centered on the promotion of platelet aggregation, a critical step in the formation of a primary hemostatic plug. This technical guide delineates the molecular signaling pathways through which this compound is understood to exert its effects on platelets. While clinical studies support its efficacy in combination with other agents in reducing blood loss, this document focuses on the core cellular and molecular mechanisms. It is important to note that while the qualitative mechanism is described in the literature, specific quantitative in vitro data on this compound's direct effects on platelet aggregation is sparse. Therefore, where specific data for this compound is unavailable, illustrative data for other well-characterized α-adrenergic agonists is provided to represent the expected physiological response.

Core Mechanism of Action: α-Adrenergic Receptor-Mediated Signaling

The primary mechanism by which this compound promotes platelet aggregation is through its action as an agonist at α-adrenergic receptors on the platelet surface.[1] This interaction initiates a well-defined intracellular signaling cascade, leading to platelet activation, shape change, and aggregation.

Signaling Pathway

This compound, an oxidation product of adrenaline, interacts with α-adrenoreceptors, which are Gq-protein coupled receptors on the surface of platelets.[1][2] This binding event triggers the following sequence of intracellular events:

  • Gq Protein Activation: The binding of this compound to the α-adrenoreceptor activates the associated heterotrimeric G-protein, specifically the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq subunit stimulates the membrane-bound enzyme phospholipase C.

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Calmodulin and Myosin Light Chain Kinase (MLCK) Activation: The elevated intracellular calcium levels lead to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK).

  • Platelet Shape Change and Aggregation: MLCK phosphorylates the myosin light chains, which allows the myosin crossbridge to interact with actin filaments. This results in the contraction of the platelet's cytoskeleton, causing a shape change from a discoid to a spherical form with pseudopods. This shape change, along with the activation of surface integrins (like GPIIb/IIIa), promotes the aggregation of platelets to form a hemostatic plug.

  • Release of Granule Contents: The signaling cascade also induces the release of platelet granule contents, including adenosine diphosphate (ADP), serotonin, and von Willebrand factor (vWF), which further amplify the aggregation response by activating other platelets.[2]

Carbazochrome_Signaling_Pathway This compound This compound Alpha_Adrenoreceptor α-Adrenoreceptor (Gq-coupled) This compound->Alpha_Adrenoreceptor Gq_Protein Gq Protein Alpha_Adrenoreceptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC DTS Dense Tubular System (DTS) IP3->DTS Binds to receptor on Ca2_release Ca²⁺ Release DTS->Ca2_release Induces Calmodulin Calmodulin Ca2_release->Calmodulin Activates Granule_Release Granule Release (ADP, Serotonin, vWF) Ca2_release->Granule_Release Triggers MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Shape_Change Platelet Shape Change MLCK->Shape_Change Leads to Aggregation Platelet Aggregation Shape_Change->Aggregation Granule_Release->Aggregation Amplifies

Figure 1: this compound-induced platelet aggregation signaling pathway.

Quantitative Data on Platelet Aggregation

Agonistα-Adrenergic Agonist (Epinephrine) ConcentrationEffect on Platelet AggregationReference
ADP (low dose)0.1 - 1 µMPotentiation of aggregation[3]
ADP (high dose)1 - 10 µMBiphasic aggregation, with a second wave dependent on thromboxane A2 and released ADP[4]
Collagen (low dose)0.5 - 2 µg/mLPotentiation of aggregation[5]
Epinephrine alone1 - 10 µMInduces platelet aggregation[3]

Disclaimer: The data presented in this table is for epinephrine, a known α-adrenergic agonist, and is used for illustrative purposes due to the lack of specific in vitro platelet aggregation data for this compound in the reviewed scientific literature.

Experimental Protocols

The following protocols describe standard methodologies used to assess the effects of compounds like this compound on platelet function in vitro.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the "gold standard" method for measuring platelet aggregation.

4.1.1 Materials and Reagents

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.

  • 3.2% Sodium Citrate anticoagulant.

  • Platelet agonists (e.g., ADP, collagen, epinephrine).

  • This compound (or other test compound).

  • Phosphate Buffered Saline (PBS).

  • Light Transmission Aggregometer.

4.1.2 Procedure

  • Blood Collection: Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

    • Carefully aspirate the PRP and transfer it to a clean polypropylene tube.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Re-centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to obtain PPP (supernatant).

    • Aspirate the PPP and transfer it to a separate tube. The PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Assay:

    • Pipette the adjusted PRP into aggregometer cuvettes with a small stir bar.

    • Place the cuvettes in the heating block of the aggregometer at 37°C and allow them to equilibrate for at least 5 minutes.

    • Set the 0% aggregation baseline with PRP and the 100% aggregation baseline with PPP.

    • Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2 minutes).

    • Add the platelet agonist (e.g., ADP, collagen) to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmission.

    • Dose-response curves can be generated by testing a range of this compound concentrations.

    • IC50 or EC50 values can be calculated from these curves.

Platelet_Aggregation_Workflow Start Start: Healthy Donor Blood_Collection Venipuncture: Collect whole blood into 3.2% Sodium Citrate tubes Start->Blood_Collection Centrifuge_PRP Centrifuge at 200 x g for 15 min Blood_Collection->Centrifuge_PRP PRP_Collection Aspirate Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Collection Centrifuge_PPP Re-centrifuge remaining blood at 2000 x g for 20 min Centrifuge_PRP->Centrifuge_PPP Remaining blood Adjust_Count Adjust PRP platelet count using PPP PRP_Collection->Adjust_Count PPP_Collection Aspirate Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Collection PPP_Collection->Adjust_Count Aggregometer_Setup Equilibrate adjusted PRP in aggregometer cuvettes at 37°C Adjust_Count->Aggregometer_Setup Baseline Set 0% (PRP) and 100% (PPP) aggregation baselines Aggregometer_Setup->Baseline Incubate_Drug Add this compound or vehicle and incubate Baseline->Incubate_Drug Add_Agonist Add platelet agonist (e.g., ADP, Collagen) Incubate_Drug->Add_Agonist Record Record light transmission over time Add_Agonist->Record Analyze Analyze data: - % Aggregation - Dose-response curves - IC50/EC50 values Record->Analyze End End Analyze->End

References

Spectroscopic Analysis of Carbazochrome for Structural Elucidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation of Carbazochrome. This compound, also known as adrenochrome monosemicarbazone, is a hemostatic agent derived from the oxidation of adrenaline.[1][2][3] Its structural integrity and purity are paramount for its therapeutic efficacy and safety. This document details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in characterizing the molecular structure of this compound.

Molecular Structure of this compound

This compound has the chemical formula C₁₀H₁₂N₄O₃ and a molecular weight of 236.23 g/mol .[2][3][4] The structural elucidation relies on confirming the presence of its key functional groups and the overall molecular framework.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound.

Table 1: UV-Visible Spectroscopic Data

Solventλmax (nm)Molar Absorptivity (ε)Notes
Ethanol/Water~350Not ReportedThe conjugated system of the indolinedione derivative is responsible for absorption in this region. Analysis methods often use 350 nm for detection.
Aqueous Solution (Adrenochrome)220, 300, 48521380, 10230, 4365 M⁻¹cm⁻¹Data for the related compound adrenochrome provides insight into the core chromophore.[5]

Table 2: Infrared (IR) Spectroscopic Data (Predicted)

Based on its functional groups, the following characteristic absorption bands are expected for this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Medium, BroadO-H Stretch (hydroxyl group)
3400 - 3100MediumN-H Stretch (amine and amide)
3000 - 2850MediumC-H Stretch (aliphatic)
~1680StrongC=O Stretch (ketone in the indole ring)
~1650StrongC=O Stretch (amide in semicarbazone)
1620 - 1580Medium-StrongC=N Stretch (semicarbazone) and C=C Stretch (aromatic-like ring)
1400 - 1200MediumC-N Stretch
1250 - 1050Medium-StrongC-O Stretch (hydroxyl group)

Table 3: ¹H and ¹³C NMR Spectroscopic Data (Predicted in DMSO-d₆)

The predicted chemical shifts are based on the chemical environment of the protons and carbons in the this compound structure.

¹H NMR Data ¹³C NMR Data
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
Aromatic-like CH6.5 - 7.5C=O (Ketone)>180
N-H (Amide)8.0 - 10.0C=O (Amide)~160-170
O-H4.0 - 5.5C=N~150-160
CH-OH4.5 - 5.0Aromatic-like C110 - 150
CH₂3.0 - 3.5CH-OH60 - 70
N-CH₃2.5 - 3.0CH₂40 - 50
NH₂6.0 - 7.5N-CH₃30 - 40

Table 4: Mass Spectrometry (MS) Data

Ion Typem/z ValuePossible Fragment Structure/Loss
Molecular Ion [M]⁺236C₁₀H₁₂N₄O₃
Fragment Ion177[M - CONHNH₂]⁺
Fragment Ion169Observed[4]
Fragment Ion149[M - CONHNH₂ - CO]⁺
Fragment Ion147Observed[4]
Fragment Ion146Observed[4]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

  • Objective: To determine the wavelengths of maximum absorbance (λmax) which correspond to electronic transitions within the molecule's chromophore.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol or methanol) in a 100 mL volumetric flask to create a stock solution.

    • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

    • The final concentration should be adjusted to ensure the maximum absorbance is within the instrument's linear range (typically 0.2 - 1.0 Absorbance Units).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction from 200 to 800 nm.

    • Rinse the cuvette with the sample solution before filling it.

    • Record the absorption spectrum of the this compound solution over the same wavelength range.

    • Identify the λmax values from the resulting spectrum.

  • Objective: To identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or pellet press.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of dry this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Objective: To elucidate the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • ¹H NMR:

      • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

      • Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

      • A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.

  • Objective: To determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water mixture).

    • A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu).

    • The spectrum will show the protonated molecule [M+H]⁺ (in ESI positive mode) or the molecular ion M⁺ (in EI mode), confirming the molecular weight.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_elucidation Conclusion Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS UV_Data λmax Electronic Transitions UV_Vis->UV_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data NMR_Data Chemical Shifts (δ) Connectivity (J-coupling) NMR->NMR_Data MS_Data Molecular Weight (m/z) Fragmentation Pattern MS->MS_Data Structure Structural Elucidation UV_Data->Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the structural elucidation of this compound.

Mass_Spectrometry_Logic cluster_ms Mass Spectrometry Analysis Molecule This compound Molecule (in solution) Ionization Ionization (e.g., ESI, EI) Molecule->Ionization Molecular_Ion Molecular Ion [M]⁺ m/z = 236 Ionization->Molecular_Ion Fragmentation Fragmentation (CID) Molecular_Ion->Fragmentation Detector Mass Analyzer & Detector Molecular_Ion->Detector Direct Detection Fragment_Ions Fragment Ions (e.g., m/z 177, 149) Fragmentation->Fragment_Ions Fragment_Ions->Detector Fragment Detection Mass_Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Mass_Spectrum

Caption: Logical flow of a mass spectrometry experiment for this compound.

References

The Cellular and Molecular Landscape of Carbazochrome in Hemostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome is a hemostatic agent utilized to control capillary and parenchymal bleeding. An oxidation product of adrenaline, it exerts its effects by promoting platelet aggregation and enhancing the integrity of the vascular endothelium. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development in the field of hemostasis.

Cellular and Molecular Mechanisms of Action

This compound's hemostatic properties arise from its dual action on two key components of hemostasis: platelets and the vascular endothelium.

Effects on Platelets: Promoting Aggregation

This compound is an antihemorrhagic agent that promotes the cessation of blood flow by inducing the aggregation and adhesion of platelets to form a primary platelet plug.[1] This action is mediated through its interaction with α-adrenoreceptors on the platelet surface.[1][2]

The binding of this compound to these Gq protein-coupled receptors initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

  • Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the dense tubular system of the platelet, leading to an increase in intracellular free calcium concentration.[1]

  • Platelet Activation Cascade: The rise in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a series of events:

    • Activation of Phospholipase A2 (PLA2) and subsequent synthesis of thromboxane A2 (TxA2), a potent platelet agonist.[1]

    • Binding of calcium to calmodulin, which in turn activates myosin light-chain kinase, leading to platelet shape change.[1]

    • Release of platelet granules containing serotonin, ADP, von Willebrand factor (vWF), and platelet-activating factor (PAF), which further amplify the aggregation response.[1]

This cascade of events results in a rapid aggregation of platelets at the site of vascular injury, forming a primary hemostatic plug.

Effects on the Vascular Endothelium: Enhancing Barrier Function

This compound, particularly its derivative this compound sodium sulfonate (CSS), plays a crucial role in reducing vascular hyperpermeability.[3][4] It enhances the resistance of capillaries to damage, reduces their permeability, and promotes the retraction of broken capillary ends to control bleeding.[3]

The molecular mechanism underlying this effect involves the inhibition of agonist-induced phosphoinositide hydrolysis in endothelial cells.[4] Vasoactive agents like thrombin and bradykinin typically induce an increase in endothelial permeability by stimulating PLC, leading to the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin at cell-cell junctions. This compound counteracts this by:

  • Inhibiting Phosphoinositide Hydrolysis: this compound sodium sulfonate has been shown to concentration-dependently reduce the formation of inositol triphosphate induced by agonists like thrombin and bradykinin.[4]

  • Preserving Endothelial Junction Integrity: By inhibiting this signaling pathway, this compound prevents the formation of actin stress fibers and the disruption of VE-cadherin, thereby stabilizing the endothelial barrier.[4]

Quantitative Data on the Hemostatic Effects of this compound

The majority of available quantitative data on this compound's efficacy comes from clinical studies, often in combination with other hemostatic agents like tranexamic acid (TXA). These studies consistently demonstrate a significant reduction in blood loss in various surgical settings.

Parameter Study Population Intervention Key Findings Reference
Total Blood Loss Patients undergoing Total Knee ArthroplastyTXA + Topical and Intravenous CSS (Group A) vs. TXA only (Group D)Group A: 609.92 ± 221.24 mLGroup D: 1158.26 ± 334.13 mL (P < .05)[5]
Total Blood Loss Patients undergoing Total Hip ArthroplastyTXA + Intravenous and Topical CSS (Group A) vs. TXA only (Group D)Group A: 605.0 ml (SD 235.9)Group D: 1,064.9 ml (SD 318.3) (p < 0.001)[6]
Red Blood Cell (RBC) Transfusion Trauma patients receiving TXACSS + TXA vs. TXA onlyCSS administration was an independent factor for the reduction of RBC transfusion.[7]
Inhibition of Phosphoinositide Hydrolysis Cultured porcine aortic endothelial cellsThis compound sodium sulfonate (AC-17)Concentration-dependent reduction of [(3)H]inositol triphosphate formation induced by bradykinin and thrombin at concentrations of 0.1-10 M.[4]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a standard method for assessing the in vitro effect of this compound on platelet aggregation.

Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Methodology:

  • Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Assay Procedure:

    • Adjust the platelet count in the PRP if necessary.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • Add a stir bar to a fresh cuvette containing PRP and place it in the aggregometer.

    • Add a known concentration of this compound (or vehicle control) and incubate for a specified time.

    • Add a platelet agonist (e.g., ADP, collagen, epinephrine) to induce aggregation.

    • Record the change in light transmission over time until a maximal aggregation response is observed.

  • Data Analysis:

    • The results are typically expressed as the maximum percentage of aggregation.

    • Dose-response curves can be generated to determine the IC50 of this compound for inhibiting agonist-induced platelet aggregation.

Endothelial Barrier Function Assay (Transendothelial Permeability Assay)

This protocol is based on the methodology described by Sendo et al. (2003) to evaluate the effect of this compound on endothelial permeability.

Principle: This assay measures the passage of a tracer molecule (e.g., albumin-conjugated Evans blue or FITC-dextran) across a confluent monolayer of endothelial cells cultured on a porous membrane. An increase in permeability is indicated by a higher concentration of the tracer in the lower chamber.

Methodology:

  • Cell Culture:

    • Culture endothelial cells (e.g., porcine aortic endothelial cells) on porous Transwell® inserts until a confluent monolayer is formed.

  • Assay Procedure:

    • Wash the endothelial cell monolayer with an appropriate assay buffer.

    • Add this compound sodium sulfonate at various concentrations to the upper chamber and incubate.

    • Introduce a permeability-inducing agent (e.g., thrombin, bradykinin) to the upper chamber.

    • Add a tracer molecule (e.g., albumin-conjugated Evans blue) to the upper chamber.

    • At various time points, collect samples from the lower chamber.

  • Quantification:

    • Measure the concentration of the tracer in the lower chamber samples using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Calculate the permeability coefficient or express the data as a percentage of the control (vehicle-treated) group.

Immunofluorescence Staining for Endothelial Junction and Cytoskeletal Proteins

This protocol allows for the visualization of this compound's effect on the integrity of endothelial cell junctions and the actin cytoskeleton.

Principle: Immunofluorescence uses fluorescently labeled antibodies to detect the localization of specific proteins within cells.

Methodology:

  • Cell Culture and Treatment:

    • Grow endothelial cells on glass coverslips.

    • Treat the cells with a permeability-inducing agent in the presence or absence of this compound.

  • Fixation and Permeabilization:

    • Fix the cells with a solution such as 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent like Triton X-100.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody against VE-cadherin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • To visualize the actin cytoskeleton, stain with fluorescently labeled phalloidin.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope.

  • Analysis:

    • Assess the continuity of VE-cadherin staining at cell-cell junctions and the organization of actin stress fibers.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's hemostatic effects.

Carbazochrome_Platelet_Signaling cluster_platelet Platelet This compound This compound Alpha_Adrenoceptor α-Adrenoceptor This compound->Alpha_Adrenoceptor binds Gq Gq Protein Alpha_Adrenoceptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Dense Tubular System) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates PLA2 Phospholipase A2 (PLA2) Ca_release->PLA2 activates Shape_Change Platelet Shape Change Ca_release->Shape_Change mediates Granule_Release Granule Release (ADP, Serotonin, etc.) PKC->Granule_Release stimulates TxA2 Thromboxane A2 (TxA2) Synthesis PLA2->TxA2 Aggregation Platelet Aggregation TxA2->Aggregation promotes Shape_Change->Aggregation Granule_Release->Aggregation promotes

Caption: this compound-induced platelet signaling pathway.

Carbazochrome_Endothelial_Signaling cluster_endothelium Endothelial Cell Vasoactive_Agonists Vasoactive Agonists (e.g., Thrombin, Bradykinin) GPCR GPCR Vasoactive_Agonists->GPCR binds PLC_activation PLC Activation GPCR->PLC_activation PI_Hydrolysis Phosphoinositide Hydrolysis PLC_activation->PI_Hydrolysis Actin_Stress_Fibers Actin Stress Fiber Formation PI_Hydrolysis->Actin_Stress_Fibers VE_Cadherin_Disruption VE-Cadherin Disruption PI_Hydrolysis->VE_Cadherin_Disruption Increased_Permeability Increased Vascular Permeability Actin_Stress_Fibers->Increased_Permeability VE_Cadherin_Disruption->Increased_Permeability This compound This compound This compound->PI_Hydrolysis inhibits Barrier_Stabilization Endothelial Barrier Stabilization This compound->Barrier_Stabilization promotes

Caption: this compound's effect on endothelial cell signaling.

Experimental_Workflow_LTA cluster_workflow Experimental Workflow: Light Transmission Aggregometry Start Start: Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation Start->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation Start->Centrifuge_PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Aggregometer_Setup Aggregometer Calibration (0% with PRP, 100% with PPP) PRP->Aggregometer_Setup PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Aggregometer_Setup Incubation Incubate PRP with This compound or Vehicle Aggregometer_Setup->Incubation Agonist_Addition Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Agonist_Addition Measurement Measure Light Transmission Agonist_Addition->Measurement Analysis Data Analysis (% Aggregation, IC50) Measurement->Analysis End End Analysis->End

Caption: Workflow for Platelet Aggregation Assay.

Conclusion

This compound is a multifaceted hemostatic agent that effectively controls bleeding by acting on both platelets and the vascular endothelium. Its molecular mechanisms, centered on the activation of platelet α-adrenoreceptors and the inhibition of endothelial phosphoinositide hydrolysis, provide a solid foundation for its clinical utility. The quantitative data from clinical trials supports its efficacy in reducing blood loss. The detailed experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this compound and the development of novel hemostatic agents. Further preclinical studies focusing on generating precise quantitative data, such as IC50 values for platelet inhibition and direct measures of endothelial permeability reduction, will be invaluable in refining our understanding of this compound.

References

Carbazochrome's Role in Capillary Resistance and Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carbazochrome, a derivative of adrenaline, is a hemostatic agent with a mechanism of action centered on the modulation of capillary function.[1][2] Unlike systemic hemostatic agents that primarily influence the coagulation cascade, this compound's efficacy is attributed to its direct effects on the microvasculature, specifically its ability to increase capillary resistance and decrease capillary permeability.[3][4][5] This guide provides an in-depth review of the molecular mechanisms, experimental evidence, and relevant protocols associated with this compound's role in maintaining vascular barrier integrity. Through a synthesis of preclinical and clinical data, we delineate its signaling pathways and quantify its therapeutic effects.

Mechanism of Action at the Endothelial Level

This compound's primary influence on capillary integrity stems from its ability to stabilize the endothelial barrier, counteracting the effects of various vasoactive agents that promote vascular leakage.

Reversal of Endothelial Barrier Dysfunction

Studies on cultured endothelial cells have demonstrated that this compound sodium sulfonate (CSS), a water-soluble form of this compound, can reverse the hyperpermeability induced by agents like thrombin, tryptase, and bradykinin.[6][7] The core mechanism involves the inhibition of agonist-induced phosphoinositide (PI) hydrolysis.[7][8] By blocking this pathway, this compound prevents the cascade of intracellular events that leads to the breakdown of endothelial cell junctions.

This stabilization is achieved by:

  • Reducing Intracellular Actin Stress Fiber Formation: Vasoactive agents typically induce the formation of actin stress fibers, which generate contractile forces within endothelial cells, pulling them apart and creating intercellular gaps. This compound has been shown to reverse this process.[6][7]

  • Restoring Intercellular Tight Junctions: Consequently, by preventing cellular contraction, this compound helps maintain the integrity of cell-to-cell adhesions, particularly those mediated by VE-cadherin, a key component of endothelial adherens junctions.[7]

The signaling pathway is illustrated below.

Signaling Pathway of this compound on Endothelial Permeability cluster_0 Vasoactive Agent Action cluster_1 This compound Intervention Vaso_Agents Vasoactive Agents (Thrombin, Bradykinin) Receptor G-Protein Coupled Receptor Vaso_Agents->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Increased Intracellular Ca2+ IP3_DAG->Ca_Release Actin Actin Stress Fiber Formation Ca_Release->Actin Junction_Disrupt VE-Cadherin Disruption (Intercellular Gaps) Actin->Junction_Disrupt Permeability Increased Capillary Permeability Junction_Disrupt->Permeability Restored_Junctions Restored VE-Cadherin Integrity This compound This compound Block This compound->Block Reduced_Perm Decreased Capillary Permeability Restored_Junctions->Reduced_Perm

Caption: this compound's mechanism for decreasing endothelial permeability.

Hemostatic Action via Platelet Aggregation

In addition to its direct effects on the endothelium, this compound also contributes to hemostasis by promoting platelet aggregation. It is the semicarbazone of adrenochrome and interacts with α-adrenoreceptors on the surface of platelets.[9][10] This interaction activates a Gq protein-coupled signaling cascade, leading to an increase in intracellular calcium, which in turn triggers platelet shape change and the release of pro-aggregatory molecules.[10]

Signaling Pathway of this compound on Platelet Activation This compound This compound Adrenoceptor α-Adrenoreceptor (on Platelet) This compound->Adrenoceptor Gq Gq Protein Adrenoceptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Release Increased Intracellular Ca2+ IP3_DAG->Ca_Release Calmodulin Calmodulin Activation Ca_Release->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Shape_Change Platelet Shape Change & Granule Release (ADP, Serotonin) MLCK->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation

Caption: this compound's mechanism for inducing platelet aggregation.

Quantitative Data from Clinical Investigations

The clinical efficacy of this compound, typically administered as this compound Sodium Sulfonate (CSS), has been most extensively studied in surgical settings, often in combination with the antifibrinolytic agent tranexamic acid (TXA). These studies provide robust quantitative data on its ability to reduce blood loss.

Table 1: Efficacy of this compound Sodium Sulfonate (CSS) in Orthopedic Surgery
Study / ProcedureTreatment GroupsTotal Blood Loss (mL, mean ± SD)Hidden Blood Loss (mL, mean ± SD)Hemoglobin Drop (g/L, mean ± SD)Transfusion RateCitation(s)
Total Knee Arthroplasty (TKA) A: TXA + Topical & IV CSS609.92 ± 221.24--No difference[11]
D: TXA Only1158.26 ± 334.13--among groups[11]
Total Hip Arthroplasty (THA) A: TXA + Topical & IV CSS605.0 ± 235.9-21.0 ± 7.80%[6][12]
D: TXA Only1064.9 ± 318.3-32.0 ± 7.514%[6][12]
THA A: TXA + Topical CSS668.84 ± 230.95--0%[13]
B: TXA Only940.96 ± 359.22--4%[13]
C: Placebo1166.52 ± 342.85--16%[13]
Meta-Analysis (Hip & Knee Arthroplasty) CSS + TXA Mean Difference: -230.92 mLMean Difference: -220.52 mLMean Difference: -0.59 g/dLReduced[14]
TXA Only (vs. TXA alone)(vs. TXA alone)(vs. TXA alone)[14]
Table 2: Efficacy of this compound in Other Conditions
ConditionStudy DesignTreatment GroupsKey Quantitative OutcomeResultCitation(s)
Dengue Vascular Permeability Randomized, Placebo-Controlled TrialAC-17 (CSS): n=45Incidence of Shock8.9%[15]
Placebo: n=506.0% (p=0.44, not significant)[15]
Colonic Diverticular Bleeding Propensity Score Matching AnalysisCSS: n=14,379In-hospital Mortality0.6% vs 0.5% (not significant)[4]
Control: n=14,379Blood TransfusionNo significant difference[4]
Refractory Chronic Prostatitis Clinical TrialThis compound: n=50Pain Score (0-10)Baseline: 3.2 ± 2.1 -> 8 Weeks: 1.1 ± 1.8[16]

Note: Data is extracted from published studies and presented for comparative purposes. "SD" denotes Standard Deviation. "-" indicates data not reported in the abstract.

Key Experimental Protocols

To facilitate reproducibility and further research, this section details the methodologies employed in pivotal studies investigating this compound.

Protocol: Assessment of this compound's Effect on Postoperative Blood Loss

This protocol is a composite based on randomized controlled trials in total joint arthroplasty.[6][11][13]

  • Study Design: A prospective, randomized, placebo-controlled trial.

  • Patient Population: Patients undergoing primary unilateral total knee or hip arthroplasty. Exclusion criteria include pre-existing coagulopathy, severe renal or hepatic disease, and known allergy to study medications.

  • Randomization and Blinding: Patients are randomly allocated into treatment groups (e.g., TXA + CSS vs. TXA only). Both patients and assessors are blinded to the treatment allocation.

  • Intervention:

    • Group A (Intervention): Receives intravenous (IV) and/or topical administration of this compound Sodium Sulfonate (CSS) in addition to a standard TXA regimen. A typical dose might be 100 mg of CSS in 100 mL saline administered intravenously before tourniquet release and/or 100 mg in 50 mL saline applied topically to the surgical site.

    • Group D (Control): Receives a standard TXA regimen plus a matching placebo (e.g., saline) administered intravenously and/or topically.

  • Primary Endpoint - Total Blood Loss (TBL): Calculated using the Gross formula or Nadler's formula, which considers patient's blood volume and the change in hematocrit from pre-operation to a specified postoperative day (e.g., day 3 or 5).

  • Secondary Endpoints:

    • Hidden Blood Loss (HBL): TBL minus intraoperative blood loss.

    • Hemoglobin (Hb) level drop.

    • Transfusion requirements.

    • Inflammatory markers (e.g., C-reactive protein, IL-6).

    • Incidence of thromboembolic events (e.g., DVT, PE), monitored via Doppler ultrasonography.

  • Statistical Analysis: Comparison between groups is performed using Student’s t-test or Mann-Whitney U test for continuous variables and chi-squared test for categorical variables. A p-value < 0.05 is considered statistically significant.

Experimental Workflow for a Clinical Trial on this compound Start Patient Recruitment (e.g., THA/TKA candidates) Screening Inclusion/Exclusion Screening Start->Screening Consent Informed Consent Screening->Consent Randomize Randomization Consent->Randomize GroupA Group A: TXA + CSS Randomize->GroupA Intervention GroupD Group D: TXA + Placebo Randomize->GroupD Control Surgery Surgical Procedure (THA / TKA) GroupA->Surgery GroupD->Surgery Data_Collection Data Collection (Post-Op Day 1-5) Surgery->Data_Collection Endpoints Primary Endpoint: Total Blood Loss (Gross Formula) Secondary Endpoints: Hb Drop, Transfusion Rate, Inflammatory Markers, VTE Events Data_Collection->Endpoints Analysis Statistical Analysis Endpoints->Analysis

Caption: A generalized workflow for a clinical trial evaluating this compound.

Protocol: In Vitro Assessment of Endothelial Barrier Function

This protocol is based on the methodology used to investigate the molecular action of CSS (referred to as AC-17 in the study) on endothelial cells.[7][8]

  • Cell Culture: Porcine Aortic Endothelial Cells (PAECs) are cultured in monolayers on microporous membranes (e.g., Transwell inserts) until a confluent barrier is formed.

  • Induction of Hyperpermeability: The endothelial monolayer is treated with a vasoactive agent known to increase permeability, such as thrombin (e.g., 10 U/mL) or bradykinin (e.g., 1 µM), added to the culture medium.

  • Treatment: this compound sodium sulfonate (AC-17) is added to the medium at various concentrations (e.g., 0.1–10 µM) simultaneously with or prior to the vasoactive agent.

  • Measurement of Endothelial Permeability: The barrier function is quantified by measuring the transendothelial transport of a tracer molecule. A common method is to add albumin-conjugated Evans blue dye to the upper chamber of the Transwell insert. After a set incubation period (e.g., 30 minutes), the concentration of the dye that has passed through the endothelial monolayer into the lower chamber is measured spectrophotometrically. A decrease in the amount of transported dye in the this compound-treated groups compared to the control (vasoactive agent alone) indicates a reversal of barrier dysfunction.

  • Immunofluorescence Analysis (for mechanistic insight): To visualize cellular changes, cells are fixed, permeabilized, and stained with fluorescent probes. For example, Phalloidin can be used to stain F-actin to observe stress fiber formation, and antibodies against VE-cadherin can be used to visualize the integrity of adherens junctions.

Methods for Measuring Capillary Function

A comprehensive understanding of this compound's effects requires robust methods for quantifying capillary resistance and permeability.

  • Hydraulic Conductivity (Lp): This is a measure of how easily water flows across the capillary wall and is a primary indicator of permeability. The Landis micro-occlusion technique is a classic in vivo method where a single microvessel is cannulated and perfused. By occluding the vessel downstream, the initial rate of fluid movement out of the vessel (measured by tracking red blood cell movement) is used to calculate Lp under a known hydrostatic pressure.[17]

  • Solute Permeability Coefficient (Ps): This measures the permeability of the capillary wall to specific solutes. It is often determined by introducing fluorescently labeled molecules (e.g., dextrans of various sizes) into the circulation or perfusate and measuring their rate of extravasation into the surrounding tissue using fluorescence microscopy.[17]

  • Transendothelial Electrical Resistance (TEER): In in vitro models using endothelial cell monolayers on permeable supports, TEER provides a real-time, non-invasive measurement of barrier integrity. A decrease in electrical resistance corresponds to increased permeability.[18]

  • Non-invasive Impedance Method: For clinical skin assessment, a proposed method involves measuring the electric resistance of a skin area before and after applying negative pressure, with changes correlating to capillary permeability.[19]

Conclusion

This compound is a hemostatic agent that uniquely targets the microvasculature. Its mechanism involves a dual action: stabilizing the endothelial barrier to reduce permeability and promoting platelet aggregation to facilitate primary hemostasis. The stabilization of endothelial cells is mediated by the inhibition of phosphoinositide hydrolysis, which prevents the formation of actin stress fibers and preserves the integrity of intercellular junctions.[6][7] Quantitative data from clinical trials, particularly in orthopedic surgery, demonstrates its efficacy in reducing perioperative blood loss when used adjunctively.[11][14] However, its effectiveness in conditions driven by severe systemic vascular leakage, such as dengue, or in cases of significant arterial bleeding, remains unproven.[4][15] Future research should focus on elucidating the full spectrum of its molecular targets within the endothelium and exploring its therapeutic potential in other clinical scenarios characterized by capillary fragility and microvascular hemorrhage.

References

Unveiling the Anti-inflammatory Potential of Carbazochrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome, a derivative of adrenaline, has long been utilized for its hemostatic properties, primarily in the management of capillary bleeding. Emerging evidence from clinical observations, particularly in surgical settings, has illuminated its potential as an anti-inflammatory agent. This technical guide provides an in-depth exploration of the current understanding of this compound's anti-inflammatory properties, detailing its mechanism of action, summarizing key experimental findings, and outlining established research protocols. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound beyond hemostasis.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of a multitude of diseases. This compound, and its water-soluble form this compound sodium sulfonate (CSS), has demonstrated a consistent ability to mitigate postoperative inflammation in various clinical scenarios.[1][2][3] This has been evidenced by a reduction in key inflammatory biomarkers, including C-reactive protein (CRP), interleukin-6 (IL-6), and erythrocyte sedimentation rate (ESR).[2][3] Although the precise molecular mechanisms underpinning these anti-inflammatory effects are not fully elucidated, preclinical research points towards a primary role in maintaining endothelial barrier function and modulating specific intracellular signaling pathways.

Mechanism of Action

The anti-inflammatory action of this compound appears to be multifaceted, with the most compelling evidence centered on its effects on the vascular endothelium.

Stabilization of Endothelial Barrier Function

Inflammation is often characterized by increased vascular permeability, leading to edema and extravasation of inflammatory cells. In vitro studies have demonstrated that this compound (referred to as AC-17 in some literature) can reverse the endothelial barrier dysfunction induced by various inflammatory mediators, including thrombin, bradykinin, and tryptase.[4] This effect is achieved by preventing the formation of intracellular actin stress fibers and the disruption of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[4] By stabilizing the endothelial barrier, this compound limits the leakage of plasma and the migration of leukocytes to the site of inflammation.

Inhibition of Phosphoinositide Hydrolysis

A key preclinical study by Sendo et al. (2003) revealed that this compound inhibits agonist-induced phosphoinositide hydrolysis in porcine aortic endothelial cells.[4] Inflammatory mediators like bradykinin and thrombin activate G-protein coupled receptors, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium levels and activate protein kinase C (PKC), respectively. This signaling cascade contributes to the increase in endothelial permeability. This compound was found to concentration-dependently reduce the formation of IP3 in response to bradykinin and thrombin, suggesting that its anti-inflammatory effect is, at least in part, mediated by the attenuation of this signaling pathway.[4]

It is important to note that this compound did not affect the increase in endothelial permeability caused by calcium ionophores, indicating that it acts upstream of the calcium influx.[4]

Figure 1: Proposed Mechanism of this compound on Endothelial Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Inflammatory Mediator Inflammatory Mediator GPCR G-Protein Coupled Receptor Inflammatory Mediator->GPCR Binds PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Increased Intracellular Ca2+ IP3->Ca2+ Permeability Increased Endothelial Permeability Ca2+->Permeability This compound This compound This compound->PLC Inhibits

Caption: Proposed mechanism of this compound on endothelial cells.

Potential Effects on Other Inflammatory Pathways

While direct evidence is currently lacking, the observed reduction in systemic inflammatory markers suggests that this compound may influence other key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines. Furthermore, the relationship between this compound and the synthesis of prostaglandins and leukotrienes, potent lipid mediators of inflammation, remains an unexplored area of research. The potential antioxidant activity of this compound also warrants investigation, as oxidative stress is intricately linked with inflammation.[5]

Quantitative Data from Preclinical Studies

The available quantitative data from preclinical studies on the direct anti-inflammatory effects of this compound is limited. The most significant findings come from the in vitro study by Sendo et al. (2003).[4]

Experimental Model Parameter Measured Inducer This compound (AC-17) Concentration Result Reference
Cultured Porcine Aortic Endothelial CellsEndothelial Barrier Dysfunction (Transendothelial transport of albumin-conjugated Evans blue)Tryptase, Thrombin, Bradykinin0.1 - 1 µMReversal of barrier dysfunction[4]
Cultured Porcine Aortic Endothelial Cells[3H]inositol triphosphate formationBradykinin, Thrombin0.1 - 10 µMConcentration-dependent reduction[4]

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment cited in this guide, based on the work of Sendo et al. (2003).[4]

In Vitro Assessment of Endothelial Barrier Function

Objective: To determine the effect of this compound on endothelial permeability induced by inflammatory mediators.

Materials:

  • Porcine aortic endothelial cells (PAECs)

  • Cell culture medium (e.g., Dulbecco's Modified Eagle Medium)

  • Fetal bovine serum

  • Penicillin-streptomycin

  • Trypsin-EDTA

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Evans blue dye

  • Bovine serum albumin (BSA)

  • Inflammatory mediators (e.g., thrombin, bradykinin)

  • This compound sodium sulfonate (AC-17)

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture PAECs in appropriate medium supplemented with fetal bovine serum and antibiotics. Passage cells upon reaching confluence.

  • Seeding on Transwells: Seed PAECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.

  • Induction of Hyperpermeability: Treat the endothelial cell monolayers with an inflammatory mediator (e.g., thrombin at a final concentration of 1 U/mL) in the presence or absence of varying concentrations of this compound (e.g., 0.1, 1, 10 µM).

  • Permeability Assay: Add Evans blue-conjugated BSA to the upper chamber of the Transwell inserts.

  • Sample Collection: At specified time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.

  • Quantification: Measure the concentration of the Evans blue-conjugated BSA in the lower chamber using a spectrophotometer at an absorbance of 620 nm.

  • Data Analysis: Calculate the permeability coefficient and compare the values between different treatment groups.

Figure 2: Experimental Workflow for Endothelial Permeability Assay Start Start Culture_PAECs Culture Porcine Aortic Endothelial Cells (PAECs) Start->Culture_PAECs Seed_Transwells Seed PAECs onto Transwell Inserts Culture_PAECs->Seed_Transwells Form_Monolayer Allow Formation of Confluent Monolayer Seed_Transwells->Form_Monolayer Treatment Treat with Inflammatory Mediator +/- this compound Form_Monolayer->Treatment Add_Tracer Add Evans Blue-BSA to Upper Chamber Treatment->Add_Tracer Incubate Incubate for Defined Time Points Add_Tracer->Incubate Collect_Samples Collect Samples from Lower Chamber Incubate->Collect_Samples Measure_Absorbance Measure Absorbance at 620 nm Collect_Samples->Measure_Absorbance Analyze_Data Analyze Permeability Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro endothelial permeability assay.

Areas for Future Research

The current body of preclinical research on the anti-inflammatory properties of this compound is promising but highlights several areas that require further investigation to fully understand its therapeutic potential.

  • Elucidation of Effects on Key Inflammatory Signaling Pathways: Direct investigation into the effects of this compound on the NF-κB and MAPK signaling pathways is crucial. This could involve in vitro studies using cell lines such as macrophages stimulated with lipopolysaccharide (LPS), followed by analysis of protein phosphorylation and nuclear translocation of key transcription factors.

  • Impact on Prostaglandin and Leukotriene Synthesis: Studies are needed to determine if this compound inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

  • In Vivo Anti-inflammatory Models: The efficacy of this compound in established in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, should be evaluated to provide quantitative data on its anti-edema and anti-inflammatory effects in a whole-organism context.

  • Role in Oxidative Stress: Investigating the potential antioxidant properties of this compound and its ability to modulate the production of reactive oxygen species (ROS) in inflammatory conditions would provide a more complete picture of its mechanism of action.

Conclusion

This compound demonstrates clear anti-inflammatory effects in clinical settings, which are supported by preclinical evidence of its ability to stabilize the vascular endothelium by inhibiting phosphoinositide hydrolysis. While its hemostatic properties are well-established, its potential as a dedicated anti-inflammatory agent warrants further rigorous preclinical investigation. A deeper understanding of its molecular targets and its effects on central inflammatory pathways will be instrumental in guiding its future clinical development and application for a broader range of inflammatory conditions. This technical guide serves as a foundational resource to stimulate and inform such future research endeavors.

References

An In-depth Technical Guide to Carbazochrome Derivatives: Chemical Structures and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome and its derivatives are a class of compounds derived from the oxidation of adrenaline, known primarily for their hemostatic properties. These agents are utilized in clinical settings to manage capillary and parenchymal bleeding. This technical guide provides a comprehensive overview of the chemical structures of key this compound derivatives, their synthesis, and their mechanism of action, with a focus on their role in platelet aggregation.

Core this compound Structures

The foundational molecule, this compound, is a semicarbazone derivative of adrenochrome.[1][2] Variations in this core structure, primarily through the addition of solubilizing groups, have led to the development of derivatives with improved pharmaceutical properties.

Key Derivatives and Their Chemical Structures:

  • This compound: The parent compound, formed by the reaction of adrenochrome with semicarbazide.[1][2]

  • This compound Sodium Sulfonate: A water-soluble derivative where a sodium sulfonate group is added to the indole ring, enhancing its bioavailability.[3]

  • This compound Salicylate: A salt of this compound with salicylic acid.

Below are the chemical structures of these primary this compound derivatives.

Table 1: Chemical Structures of Major this compound Derivatives

Derivative NameChemical Structure
This compound
This compound Sodium Sulfonate
This compound Salicylate

Note: Ideal chemical structure images would be generated here. As a text-based AI, placeholder descriptions are used.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives begins with the oxidation of adrenaline to form the unstable intermediate, adrenochrome.[2] Adrenochrome is then stabilized through a condensation reaction with a suitable agent, such as semicarbazide, to form the this compound core.

General Synthetic Workflow:

The overall synthesis can be conceptualized in the following stages:

G General Synthetic Workflow for this compound Adrenaline Adrenaline Oxidation Oxidation (e.g., with silver oxide) Adrenaline->Oxidation Adrenochrome Adrenochrome (unstable intermediate) Oxidation->Adrenochrome Condensation Condensation (with semicarbazide) Adrenochrome->Condensation This compound This compound Condensation->this compound Derivatization Derivatization (e.g., sulfonation) This compound->Derivatization Soluble_Derivatives Soluble this compound Derivatives (e.g., Sodium Sulfonate) Derivatization->Soluble_Derivatives

Caption: General synthesis of this compound derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its derivatives are often proprietary. However, based on patent literature, a general procedure can be outlined.

Synthesis of Adrenochrome Monosemicarbazone (this compound):

  • Oxidation of Adrenaline: Adrenaline is oxidized in an aqueous medium using an oxidizing agent such as silver oxide or potassium ferricyanide to yield a solution of adrenochrome.[2] The reaction conditions, including pH and temperature, must be carefully controlled to prevent the degradation of the unstable adrenochrome intermediate.

  • Stabilization by Condensation: A solution of semicarbazide hydrochloride and a buffer, such as sodium acetate, is added to the adrenochrome solution.

  • Precipitation and Purification: The resulting precipitate of adrenochrome monosemicarbazone is collected by filtration. It can then be purified by recrystallization from a suitable solvent, such as diluted ethanol.

Synthesis of this compound Sodium Sulfonate:

The synthesis of the sodium sulfonate derivative involves the reaction of this compound with a sulfonating agent, such as sodium bisulfite, under controlled conditions. This is followed by purification steps to isolate the final product.

Pharmacological Activity and Mechanism of Action

This compound derivatives exert their hemostatic effect primarily by promoting platelet aggregation at the site of capillary bleeding.[1][4]

Quantitative Data on Hemostatic Activity

While the clinical efficacy of this compound derivatives in reducing bleeding time is documented, specific quantitative data from in vitro assays, such as IC50 values for platelet aggregation, are not widely available in the public domain. The primary mechanism is believed to be the enhancement of platelet plug formation rather than a direct effect on the coagulation cascade.[5]

Signaling Pathway in Platelet Aggregation

This compound is understood to interact with α-adrenergic receptors on the surface of platelets.[1][6] This interaction initiates an intracellular signaling cascade that leads to platelet activation and aggregation.

The proposed signaling pathway is as follows:

G This compound-Induced Platelet Aggregation Pathway This compound This compound Alpha_Adrenoceptor α-Adrenergic Receptor This compound->Alpha_Adrenoceptor Gq_Protein Gq Protein Alpha_Adrenoceptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC_Activation PKC Activation DAG->PKC_Activation Ca_Release Ca²⁺ Release ER->Ca_Release Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca_Release->Platelet_Activation PKC_Activation->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation

Caption: Signaling cascade of this compound in platelets.

Pathway Description:

  • Receptor Binding: this compound binds to Gq-protein coupled α-adrenergic receptors on the platelet membrane.[6]

  • G-Protein Activation: This binding activates the Gq alpha subunit, which in turn activates phospholipase C (PLC).[7]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[8]

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[7]

  • Platelet Activation and Aggregation: The rise in intracellular Ca²⁺ and the activation of PKC lead to a series of downstream events, including platelet shape change, degranulation (release of ADP, serotonin, etc.), and ultimately, platelet aggregation, forming a hemostatic plug.[1][6]

Conclusion

This compound and its derivatives represent a valuable class of hemostatic agents. Their chemical structures are centered around the adrenochrome core, with modifications aimed at improving solubility and stability. The primary mechanism of action involves the potentiation of platelet aggregation through a well-defined signaling pathway initiated by the activation of α-adrenergic receptors. While detailed quantitative structure-activity relationship data is limited in publicly accessible literature, the established synthetic routes and the understanding of their biological activity provide a solid foundation for further research and development in this area. Future studies focusing on the synthesis of novel derivatives and the in vitro quantification of their hemostatic efficacy could lead to the development of new and improved therapeutic agents for the management of bleeding disorders.

References

Understanding the Pharmacokinetics of Carbazochrome in Preclinical Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome is a hemostatic agent used to reduce capillary bleeding. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—in preclinical models is fundamental for its development and for predicting its behavior in humans. This technical guide synthesizes the available data on the pharmacokinetics of this compound in preclinical species and outlines standard experimental protocols relevant to such studies. It is important to note that publicly available data on the pharmacokinetics of this compound in common preclinical models like rats and mice is limited. The majority of the quantitative data currently available originates from a study conducted in rabbits.

Quantitative Pharmacokinetic Data

The primary quantitative pharmacokinetic data for a form of this compound, this compound sodium sulfonate, comes from a study in Japanese big ear white rabbits. The study compared needle-free injection with traditional intramuscular injection. The key pharmacokinetic parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound Sodium Sulfonate in Rabbits Following a Single Dose [1][2]

ParameterNeedle-Free Injection (Mean ± SD)Intramuscular Injection (Mean ± SD)
AUC₀₋t (μg·min/mL) 162.43 ± 17.09180.82 ± 15.29
Cₘₐₓ (μg/mL) 5.93 ± 0.025.09 ± 0.29
Tₘₐₓ (min) 5.00 ± 1.4123.00 ± 2.01
t₁/₂ (min) 23.54 ± 3.8918.28 ± 2.47

AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life.

The study concluded that needle-free injection resulted in a significantly shorter time to reach peak concentration (Tₘₐₓ) and a higher peak concentration (Cₘₐₓ) compared to intramuscular injection. However, other pharmacokinetic parameters did not show statistically significant differences, suggesting a similar overall exposure.[1][2]

Experimental Protocols

Detailed experimental protocols specific to this compound pharmacokinetic studies are not extensively reported in the available literature. However, this section outlines standard methodologies for key experiments in preclinical pharmacokinetic research, which would be applicable to the study of this compound.

Animal Models and Drug Administration
  • Species: Common preclinical models for pharmacokinetic studies include Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice. The selection of the animal model can be influenced by factors such as similarities in metabolic pathways to humans.

  • Routes of Administration:

    • Intravenous (IV) Administration: Typically administered as a bolus dose or infusion into a tail vein (in mice and rats) or a marginal ear vein (in rabbits). This route is essential for determining absolute bioavailability and intrinsic clearance.

    • Oral (PO) Administration: Administered via oral gavage. This method is crucial for assessing oral absorption and bioavailability.

    • Intramuscular (IM) Administration: Injected into a major muscle mass, such as the quadriceps.

A logical workflow for a preclinical pharmacokinetic study is depicted below.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis drug_formulation Drug Formulation iv_dosing Intravenous Dosing drug_formulation->iv_dosing po_dosing Oral Dosing drug_formulation->po_dosing animal_acclimatization Animal Acclimatization animal_acclimatization->iv_dosing animal_acclimatization->po_dosing blood_collection Serial Blood Collection iv_dosing->blood_collection tissue_collection Tissue Collection (Terminal) iv_dosing->tissue_collection po_dosing->blood_collection po_dosing->tissue_collection sample_processing Plasma/Tissue Processing blood_collection->sample_processing tissue_collection->sample_processing bioanalysis Bioanalytical Method (e.g., LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Preclinical Pharmacokinetic Study Workflow
Blood and Tissue Sampling

  • Blood Collection: Serial blood samples are typically collected at predetermined time points post-dosing. Common collection sites include the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for rats and mice. For rabbits, the marginal ear vein is a common site.

  • Tissue Harvesting: For tissue distribution studies, animals are euthanized at various time points after drug administration. Tissues of interest (e.g., liver, kidneys, lungs, brain, etc.) are then harvested, weighed, and homogenized for analysis.

Bioanalytical Method
  • Method: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the plasma or tissue homogenates before analysis.

  • Validation: The analytical method must be validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable results.

The process for developing and validating a bioanalytical method is outlined below.

bioanalytical_workflow cluster_development Method Development cluster_validation Method Validation cluster_application Sample Analysis select_instrument Select Instrument (LC-MS/MS) optimize_conditions Optimize Chromatographic & Mass Spec Conditions select_instrument->optimize_conditions develop_extraction Develop Sample Extraction Procedure optimize_conditions->develop_extraction linearity Linearity develop_extraction->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision selectivity Selectivity accuracy_precision->selectivity stability Stability selectivity->stability analyze_samples Analyze Preclinical Samples stability->analyze_samples

Bioanalytical Method Workflow

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Currently, there is a notable lack of published data regarding the ADME properties of this compound in preclinical models. To fully characterize its pharmacokinetic profile, the following studies would be necessary:

  • Absorption: Oral bioavailability studies in relevant preclinical species would be required to understand the extent of its absorption from the gastrointestinal tract.

  • Distribution: Tissue distribution studies, typically using radiolabeled compounds, would reveal the extent to which this compound and its metabolites distribute into various organs and tissues.

  • Metabolism: In vitro studies using liver microsomes or hepatocytes from different species (rat, mouse, rabbit, human) would help identify the metabolic pathways and the enzymes responsible for this compound's biotransformation. This would also help in identifying any major metabolites.

  • Excretion: Mass balance studies, usually conducted with a radiolabeled version of the drug, are needed to determine the routes and extent of excretion of the drug and its metabolites in urine and feces.

A diagram illustrating the key components of ADME is provided below.

adme_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration gi_tract GI Tract oral_admin->gi_tract portal_vein Portal Vein gi_tract->portal_vein liver Liver portal_vein->liver systemic_circulation Systemic Circulation tissues Tissues systemic_circulation->tissues systemic_circulation->liver kidney Kidney (Urine) systemic_circulation->kidney tissues->systemic_circulation liver->systemic_circulation metabolites Metabolites liver->metabolites bile Bile (Feces) liver->bile metabolites->systemic_circulation

References

Methodological & Application

Application Note: Development and Validation of a Robust LC-MS/MS Assay for the Quantification of Carbazochrome in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazochrome is a hemostatic agent utilized to control capillary and parenchymal hemorrhage.[1] It functions by promoting platelet aggregation and adhesion to form a plug at the site of bleeding.[1] To facilitate pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in biological matrices is essential. This application note details a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound sodium sulfonate in human plasma.

Mechanism of Action: Platelet Activation Pathway

This compound exerts its hemostatic effect by interacting with α-adrenoreceptors on the surface of platelets. This interaction activates a Gq protein-coupled signaling cascade, leading to an increase in intracellular calcium concentration. The elevated calcium levels trigger a series of events, including platelet shape change and the release of pro-aggregatory molecules like serotonin, ADP, and thromboxane A2 (TxA2), which further promote platelet aggregation and the formation of a stable hemostatic plug.[1]

This compound Signaling Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol alpha_receptor α-Adrenoreceptor Gq Gq Protein alpha_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_increase ↑ Intracellular Ca²⁺ Ca_release->Ca_increase Platelet_activation Platelet Activation (Shape Change, Granule Release) Ca_increase->Platelet_activation Aggregation Platelet Aggregation Platelet_activation->Aggregation This compound This compound This compound->alpha_receptor Binds

This compound's signaling pathway in platelets.

Experimental Protocols

Materials and Reagents
  • This compound Sodium Sulfonate reference standard

  • Amiloride Hydrochloride (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Perchloric acid (14%)

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • LC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI)

LC-MS/MS Conditions
ParameterCondition
LC Column Hypersil ODS-2 (dimensions not specified)[1]
Mobile Phase A 0.2% Formic acid in water[1]
Mobile Phase B Methanol[1]
Flow Rate 1.0 mL/min[1]
Gradient Elution Multiple-step linear gradient[1]
Injection Volume 10 µL
Ionization Mode Positive APCI[1]
MRM Transitions This compound: m/z 148 → 107 (protonated thermodegraded fragment)[1][2]Amiloride (IS): (transitions not specified in the provided search results)
Collision Gas Nitrogen
Source Temperature (Not specified)
Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and amiloride hydrochloride in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (50:50, v/v) to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the amiloride hydrochloride stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation

The following workflow outlines the protein precipitation method for extracting this compound from human plasma.

Experimental Workflow start Start plasma_sample 100 µL Human Plasma (Sample, Blank, CC, or QC) start->plasma_sample add_is Add 25 µL of Amiloride IS (100 ng/mL) plasma_sample->add_is vortex1 Vortex Mix add_is->vortex1 add_pca Add 50 µL of 14% Perchloric Acid vortex1->add_pca vortex2 Vortex Mix (1 min) add_pca->vortex2 centrifuge Centrifuge (10,000 rpm for 5 min) vortex2->centrifuge supernatant Transfer 100 µL of Supernatant centrifuge->supernatant inject Inject 10 µL into LC-MS/MS System supernatant->inject end Data Acquisition inject->end

Sample preparation workflow for this compound analysis.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, matrix effect, and stability.

Quantitative Validation Data

The following table summarizes the key validation parameters for the LC-MS/MS assay of this compound sodium sulfonate in human plasma.

Validation ParameterResult
Linearity Range 0.5 - 50 ng/mL[1][2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][2]
Intra-day Precision (%RSD) 0.95% to 4.17%[3]
Inter-day Precision (%RSD) 0.95% to 4.17%[3]
Intra-day Accuracy 95.03% to 105.9%[3]
Inter-day Accuracy 95.03% to 105.9%[3]
Recovery (Data not specified in provided results)
Matrix Effect (Data not specified in provided results)
Stability (Data not specified in provided results)

Note: Precision and accuracy data are based on a validated method for this compound sodium sulfonate with a linear range of 0.189-37.8 ng/mL.[3]

Application

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study in healthy male Chinese volunteers following a single oral administration of 90 mg this compound sodium sulfonate capsules.[1][2]

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the performance of the assay make it well-suited for supporting clinical and non-clinical pharmacokinetic studies of this compound.

References

Application Notes and Protocols for In Vitro Hemostasis Models to Evaluate Carbazochrome Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome is a hemostatic agent believed to exert its effect through multiple mechanisms, primarily by promoting platelet aggregation and enhancing capillary endothelial resistance. These application notes provide detailed protocols for a suite of in-vitro hemostasis models to quantitatively assess the efficacy of this compound. The described assays—Light Transmission Aggregometry (LTA), Thromboelastography (TEG), Rotational Thromboelastometry (ROTEM), and an In Vitro Vascular Permeability Assay—offer a comprehensive approach to characterizing the pro-hemostatic potential of this compound and similar compounds.

Mechanism of Action: An Overview

This compound, an oxidation product of adrenaline, is thought to interact with α-adrenoreceptors on the platelet surface. This interaction initiates a signaling cascade that leads to platelet activation and aggregation, a critical step in the formation of a primary hemostatic plug. Additionally, studies suggest that this compound can reduce capillary permeability, thereby contributing to the control of bleeding from small vessels.

Signaling Pathway of this compound-Induced Platelet Activation

cluster_platelet Platelet Membrane This compound This compound AlphaReceptor α-Adrenoreceptor This compound->AlphaReceptor Binds Gq Gq Protein AlphaReceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Granule Granule Release (ADP, Serotonin) Ca->Granule Triggers PKC->Granule Triggers Aggregation Platelet Aggregation Granule->Aggregation Promotes

This compound Platelet Activation Pathway

Light Transmission Aggregometry (LTA) for Platelet Aggregation

LTA is the gold-standard method for quantifying platelet aggregation. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Experimental Workflow for LTA

cluster_workflow LTA Experimental Workflow Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) 150-200 x g for 15-20 min Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) (Supernatant) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) 1500-2000 x g for 15 min PRP->Centrifuge2 Sample PRP Incubation PRP->Sample PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Blank Blank with PPP (100% Aggregation) PPP->Blank Aggregometer Aggregometer Setup (37°C) Aggregometer->Blank Aggregometer->Sample Blank->Sample This compound Add this compound (Test) or Vehicle (Control) Sample->this compound Agonist Add Agonist (e.g., ADP, Collagen) This compound->Agonist Measure Measure Light Transmission (5-10 min) Agonist->Measure Data Data Analysis (% Aggregation, EC50) Measure->Data

LTA Experimental Workflow
Protocol for Light Transmission Aggregometry

Materials:

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • 3.2% sodium citrate anticoagulant tubes.

  • Platelet aggregation agonists (e.g., ADP, collagen).

  • This compound stock solution.

  • Saline (0.9% NaCl) or appropriate vehicle control.

  • Light Transmission Aggregometer.

  • Calibrated pipettes.

  • Cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood in 3.2% sodium citrate tubes.

    • Centrifuge at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Aggregometer Setup:

    • Pre-warm the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Assay:

    • Pipette 450 µL of PRP into a cuvette with a stir bar.

    • Incubate at 37°C for 2 minutes in the aggregometer.

    • Add 50 µL of this compound solution at various concentrations (or vehicle control) and incubate for 1-2 minutes.

    • Add a sub-maximal concentration of a platelet agonist (e.g., ADP, collagen) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

Data Presentation: this compound Effect on Platelet Aggregation (Illustrative Data)
This compound Concentration (µM)Agonist (ADP 5 µM) % AggregationAgonist (Collagen 2 µg/mL) % Aggregation
0 (Vehicle Control)45 ± 5%50 ± 6%
155 ± 6%62 ± 7%
1072 ± 8%78 ± 9%
5085 ± 9%88 ± 10%
10088 ± 10%90 ± 11%

Thromboelastography (TEG) and Rotational Thromboelastometry (ROTEM)

TEG and ROTEM are viscoelastic assays that provide a global assessment of hemostasis, from initial clot formation to fibrinolysis, using whole blood.

Experimental Workflow for TEG/ROTEM

cluster_workflow TEG/ROTEM Experimental Workflow Blood Whole Blood Collection (3.2% Sodium Citrate) Incubate Incubate Blood Sample with this compound or Vehicle Blood->Incubate Assay Perform TEG/ROTEM Assay (e.g., EXTEM, INTEM) Incubate->Assay Parameters Measure Key Parameters (CT, CFT, Alpha-angle, MCF) Assay->Parameters Analysis Data Analysis and Comparison Parameters->Analysis

TEG/ROTEM Experimental Workflow
Protocol for TEG/ROTEM

Materials:

  • Freshly collected human whole blood in 3.2% sodium citrate.

  • This compound stock solution.

  • Vehicle control.

  • TEG or ROTEM analyzer and corresponding cartridges/reagents (e.g., EXTEM, INTEM).

  • Calibrated pipettes.

Procedure:

  • Prepare whole blood samples by adding various concentrations of this compound or vehicle control.

  • Incubate the samples at 37°C for a predetermined time (e.g., 10 minutes).

  • Perform the TEG or ROTEM analysis according to the manufacturer's instructions for the selected assay (e.g., EXTEM to assess the extrinsic pathway, INTEM for the intrinsic pathway).

  • Record the following parameters:

    • R-time (Reaction time) / CT (Clotting Time): Time to initial fibrin formation.

    • K-time / CFT (Clot Formation Time): Time from the end of R/CT to a clot firmness of 20 mm.

    • Alpha-angle: Rate of clot formation.

    • MA (Maximum Amplitude) / MCF (Maximum Clot Firmness): Ultimate strength of the clot.

Data Presentation: Effect of this compound on ROTEM Parameters (Illustrative Data)

EXTEM Assay:

ParameterControl (Vehicle)This compound (50 µM)
CT (s)65 ± 555 ± 4
CFT (s)120 ± 1095 ± 8
Alpha-angle (°)70 ± 578 ± 6
MCF (mm)60 ± 468 ± 5

INTEM Assay:

ParameterControl (Vehicle)This compound (50 µM)
CT (s)180 ± 15160 ± 12
CFT (s)90 ± 875 ± 6
Alpha-angle (°)75 ± 682 ± 7
MCF (mm)62 ± 570 ± 6

In Vitro Vascular Permeability Assay

This assay assesses the ability of this compound to enhance the endothelial barrier function, a key aspect of its proposed mechanism to reduce capillary bleeding.

Experimental Workflow for Vascular Permeability Assay

cluster_workflow Vascular Permeability Assay Workflow Seed Seed Endothelial Cells on Transwell Inserts Monolayer Culture to Confluence Seed->Monolayer Treat Treat with this compound or Vehicle Control Monolayer->Treat Induce Induce Permeability (e.g., Thrombin, Bradykinin) Treat->Induce FITC Add FITC-Dextran to Upper Chamber Induce->FITC Incubate Incubate FITC->Incubate Measure Measure Fluorescence in Lower Chamber Incubate->Measure Analyze Analyze Data (% Permeability Reduction) Measure->Analyze

Vascular Permeability Assay Workflow
Protocol for In Vitro Vascular Permeability Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium.

  • Transwell inserts (e.g., 0.4 µm pore size).

  • This compound stock solution.

  • Permeability-inducing agent (e.g., thrombin, bradykinin).

  • FITC-Dextran (e.g., 70 kDa).

  • Fluorescence plate reader.

Procedure:

  • Cell Culture:

    • Seed HUVECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.

  • Treatment:

    • Pre-treat the endothelial monolayer with various concentrations of this compound or vehicle control for a specified duration (e.g., 1 hour).

  • Induction of Permeability:

    • Add a permeability-inducing agent (e.g., thrombin) to the upper chamber and incubate.

  • Permeability Measurement:

    • Add FITC-Dextran to the upper chamber and incubate for a defined period (e.g., 30 minutes).

    • Collect samples from the lower chamber and measure the fluorescence intensity.

Data Presentation: this compound's Effect on Endothelial Permeability (Illustrative Data)
TreatmentFITC-Dextran Flux (Relative Fluorescence Units)% Permeability Reduction
Control (No Inducer)100 ± 10N/A
Thrombin (1 U/mL)500 ± 400% (Baseline)
Thrombin + this compound (1 µM)420 ± 3520%
Thrombin + this compound (10 µM)300 ± 2550%
Thrombin + this compound (50 µM)220 ± 2070%

Conclusion

The combination of Light Transmission Aggregometry, Thromboelastography/Rotational Thromboelastometry, and in vitro vascular permeability assays provides a robust platform for the preclinical evaluation of this compound's hemostatic efficacy. These detailed protocols and illustrative data offer a framework for researchers to design and execute studies aimed at understanding and quantifying the effects of this compound and other novel hemostatic agents on the key components of the hemostatic system.

Application Notes and Protocols for Platelet Aggregation Studies with Carbazochrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome is a hemostatic agent, an oxidation product of adrenaline, that has been indicated for the treatment of capillary and parenchymal hemorrhage.[1] Its mechanism of action involves promoting platelet aggregation to form a platelet plug, thereby arresting blood flow.[1] this compound interacts with α-adrenoreceptors on the surface of platelets, which are Gq-coupled receptors.[1] This interaction initiates a signaling cascade that leads to platelet activation and aggregation. These application notes provide a detailed protocol for studying the effects of this compound on platelet aggregation in vitro using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[2][3]

Mechanism of Action

This compound acts as an agonist at α-adrenergic receptors on the platelet surface.[1] These receptors are coupled to Gq proteins, and their activation by this compound initiates the following signaling pathway:

  • Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (a calcium storage organelle in platelets), leading to the release of calcium ions (Ca2+) into the cytoplasm.

  • Platelet Shape Change and Granule Release: The increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of events including platelet shape change, and the release of pro-aggregatory substances from platelet granules, such as adenosine diphosphate (ADP) and serotonin.[1]

  • Activation of GPIIb/IIIa Receptors: The signaling cascade ultimately leads to the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors on the platelet surface.

  • Platelet Aggregation: Activated GPIIb/IIIa receptors bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of platelet aggregates.[3]

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on platelet aggregation induced by a sub-maximal concentration of ADP. This data is illustrative and should be replaced with experimentally derived values.

This compound Concentration (µM)Mean Platelet Aggregation (%)Standard Deviation (%)
0 (Control)45.23.1
152.83.5
568.74.2
1085.43.9
2592.12.8
5093.52.5

Calculated EC50: Based on the hypothetical data above, the calculated EC50 (the concentration of this compound that induces 50% of the maximal response) would be approximately 2.8 µM .

Experimental Protocols

In Vitro Platelet Aggregation Study using Light Transmission Aggregometry (LTA)

This protocol describes the procedure for evaluating the pro-aggregatory effect of this compound on human platelets.

1. Materials and Reagents:

  • This compound

  • Human whole blood (collected from healthy, consenting donors who have not taken any platelet-affecting medication for at least 10 days)

  • 3.2% Sodium Citrate (anticoagulant)

  • Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin (e.g., from Chrono-Log Corp.)

  • Saline (0.9% NaCl)

  • Light Transmission Aggregometer (e.g., Chrono-Log Model 700)

  • Aggregometer cuvettes with stir bars

  • Centrifuge

  • Pipettes

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

  • Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a clean plastic tube. Keep the PRP at room temperature.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

  • Collect the supernatant (PPP) and store it at room temperature. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

3. LTA Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette with a stir bar and place it in the reference well of the aggregometer. Set this as 100% light transmission (aggregation).

    • Pipette the same volume of PRP into a cuvette with a stir bar and place it in a sample well. Set this as 0% light transmission (no aggregation).

  • Sample Preparation and Analysis:

    • Pipette the appropriate volume of PRP into new cuvettes with stir bars for each experimental condition.

    • Add the desired concentration of this compound or vehicle control (saline) to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • To initiate aggregation, add a known concentration of a platelet agonist (e.g., ADP, collagen, or thrombin).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined from the aggregation curve.

    • To determine the EC50 of this compound, perform a concentration-response curve by testing a range of this compound concentrations.

Visualizations

Signaling Pathway of this compound-Induced Platelet Aggregation

G This compound This compound AlphaReceptor α-Adrenergic Receptor (Gq-coupled) This compound->AlphaReceptor Binds to Gq Gq Protein AlphaReceptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release from Dense Tubular System IP3->CaRelease Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ShapeChange Platelet Shape Change & Granule Release CaRelease->ShapeChange PKC->ShapeChange GPIIbIIIa GPIIb/IIIa Activation ShapeChange->GPIIbIIIa Leads to Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Mediates

Caption: Signaling cascade of this compound in platelets.

Experimental Workflow for In Vitro Platelet Aggregation Study

G BloodCollection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_PPP 2. PRP & PPP Preparation (Centrifugation) BloodCollection->PRP_PPP InstrumentSetup 3. Aggregometer Setup (37°C, Baseline Calibration) PRP_PPP->InstrumentSetup Incubation 4. Incubation (PRP + this compound/Vehicle) InstrumentSetup->Incubation AggregationInduction 5. Aggregation Induction (Add Agonist) Incubation->AggregationInduction DataAcquisition 6. Data Acquisition (Light Transmission) AggregationInduction->DataAcquisition Analysis 7. Data Analysis (% Aggregation, EC50) DataAcquisition->Analysis

Caption: LTA workflow for this compound studies.

References

Carbazochrome for Research in Traumatic Bleeding and Surgery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome and its sodium sulfonate salt are hemostatic agents that have been investigated for their potential to reduce capillary bleeding in various clinical settings, including surgery and traumatic injuries.[1][2][3] Unlike traditional hemostatic agents that directly interfere with the coagulation cascade, this compound's primary mechanism of action is believed to be the stabilization of capillaries and enhancement of endothelial barrier function.[4][5] This unique property makes it a subject of interest for research into novel approaches for managing hemorrhage, particularly in scenarios characterized by diffuse capillary bleeding.

These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action, a summary of its application in clinical and preclinical research, and detailed protocols for its evaluation in relevant experimental models.

Mechanism of Action

This compound is an oxidation product of adrenaline.[6] Its hemostatic effect is not fully elucidated but is thought to involve several mechanisms centered on improving vascular integrity and platelet function.[4][5]

Capillary Stabilization and Endothelial Barrier Enhancement:

This compound has been shown to reverse the hyperpermeability of endothelial cell monolayers induced by various inflammatory mediators such as thrombin and bradykinin.[5][7] This effect is associated with the inhibition of phosphoinositide hydrolysis, which leads to the stabilization of the endothelial barrier.[5] By strengthening the integrity of the capillary wall, this compound may reduce the leakage of blood from damaged microvasculature.

Platelet Aggregation:

While not its primary mechanism, some evidence suggests that this compound may promote platelet aggregation, contributing to the formation of a primary hemostatic plug.[4]

The proposed signaling pathway for this compound's effect on endothelial cells is depicted below.

cluster_0 Endothelial Cell Vasoactive Agents (Thrombin, Bradykinin) Vasoactive Agents (Thrombin, Bradykinin) Gq-protein coupled receptor Gq-protein coupled receptor Vasoactive Agents (Thrombin, Bradykinin)->Gq-protein coupled receptor binds to PLC Phospholipase C Gq-protein coupled receptor->PLC activates PIP2 PIP2 -> IP3 + DAG PLC->PIP2 hydrolyzes Increased Intracellular Ca2+ Increased Intracellular Ca2+ PIP2->Increased Intracellular Ca2+ leads to Actin Stress Fiber Formation Actin Stress Fiber Formation Increased Intracellular Ca2+->Actin Stress Fiber Formation promotes Increased Endothelial Permeability Increased Endothelial Permeability Actin Stress Fiber Formation->Increased Endothelial Permeability results in This compound This compound This compound->PLC inhibits

Proposed signaling pathway of this compound in endothelial cells.

Quantitative Data from Clinical Studies

This compound, often in combination with tranexamic acid (TXA), has been evaluated in several clinical trials for its efficacy in reducing blood loss during surgical procedures. The following tables summarize the quantitative findings from these studies.

Table 1: Efficacy of this compound Sodium Sulfonate (CSS) in Total Knee Arthroplasty (TKA) [2]

Treatment GroupTotal Blood Loss (mL, mean ± SD)
Group A (TXA + Topical & IV CSS)609.92 ± 221.24
Group B (TXA + Topical CSS)753.16 ± 247.67
Group C (TXA + IV CSS)829.23 ± 297.45
Group D (TXA only)1158.26 ± 334.13

Table 2: Efficacy of this compound Sodium Sulfonate (CSS) in Total Hip Arthroplasty (THA) [4]

Treatment GroupTotal Blood Loss (mL, mean ± SD)
Group A (TXA + IV & Topical CSS)605.0 ± 235.9
Group B (TXA + Topical CSS)790.9 ± 280.7
Group C (TXA + IV CSS)844.8 ± 248.1
Group D (TXA only)1064.9 ± 318.3

Table 3: Efficacy of this compound Sodium Sulfonate (CSS) in Traumatic Bleeding [3][8][9]

OutcomeCSS + TXA GroupTXA Only Groupp-value
Red Blood Cell Transfusion (units, mean ± SD)4.0 ± 5.55.7 ± 7.0<0.05

Table 4: Efficacy of this compound Sodium Sulfonate (CSS) in Traumatic Injury (Retrospective Study) [10][11]

OutcomeCSS + TXA Group (n=62)TXA Only Group (n=76)
Total Packed Red Blood Cell Transfusion Volume (units, median [IQR])4 [2-12.5]8 [2-18]
Patients receiving >6 units of pRBCs after 24h (%)19.440.8

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the hemostatic and vascular-stabilizing effects of this compound in preclinical models. These are general templates and may require optimization based on specific research questions and laboratory conditions.

Protocol 1: Rat Tail Bleeding Assay

This in vivo assay is a common method to assess primary hemostasis and the efficacy of hemostatic agents.[1]

Objective: To evaluate the effect of this compound on bleeding time and blood loss in a rat tail transection model.

Materials:

  • Male Sprague-Dawley rats (180 ± 20 g)

  • This compound solution

  • Vehicle control (e.g., sterile saline)

  • Anesthetic (e.g., pentobarbital, 50 mg/kg, IP)

  • Scalpel or razor blade

  • Test tubes with saline (37°C)

  • Filter paper

  • Stopwatch

  • Analytical balance

Experimental Workflow:

Acclimatize Rats Acclimatize Rats Administer this compound or Vehicle Administer this compound or Vehicle Acclimatize Rats->Administer this compound or Vehicle Anesthetize Rat Anesthetize Rat Administer this compound or Vehicle->Anesthetize Rat Transect Tail Tip Transect Tail Tip Anesthetize Rat->Transect Tail Tip Immerse Tail in Saline Immerse Tail in Saline Transect Tail Tip->Immerse Tail in Saline Measure Bleeding Time Measure Bleeding Time Immerse Tail in Saline->Measure Bleeding Time Measure Blood Loss Measure Blood Loss Measure Bleeding Time->Measure Blood Loss Data Analysis Data Analysis Measure Blood Loss->Data Analysis Seed Endothelial Cells on Transwell Inserts Seed Endothelial Cells on Transwell Inserts Culture to Confluency Culture to Confluency Seed Endothelial Cells on Transwell Inserts->Culture to Confluency Pre-treat with this compound Pre-treat with this compound Culture to Confluency->Pre-treat with this compound Add Permeability-Inducing Agent Add Permeability-Inducing Agent Pre-treat with this compound->Add Permeability-Inducing Agent Add FITC-Dextran Add FITC-Dextran Add Permeability-Inducing Agent->Add FITC-Dextran Incubate Incubate Add FITC-Dextran->Incubate Measure Fluorescence in Lower Chamber Measure Fluorescence in Lower Chamber Incubate->Measure Fluorescence in Lower Chamber Data Analysis Data Analysis Measure Fluorescence in Lower Chamber->Data Analysis Prepare Platelet-Rich Plasma (PRP) Prepare Platelet-Rich Plasma (PRP) Pre-incubate PRP with this compound or Vehicle Pre-incubate PRP with this compound or Vehicle Prepare Platelet-Rich Plasma (PRP)->Pre-incubate PRP with this compound or Vehicle Add Platelet Agonist Add Platelet Agonist Pre-incubate PRP with this compound or Vehicle->Add Platelet Agonist Monitor Platelet Aggregation Monitor Platelet Aggregation Add Platelet Agonist->Monitor Platelet Aggregation Data Analysis Data Analysis Monitor Platelet Aggregation->Data Analysis

References

Application of Carbazochrome in Studies of Endothelial Barrier Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome, a hemostatic agent, has demonstrated significant potential in the stabilization of the endothelial barrier. Its mechanism of action involves the modulation of intracellular signaling pathways that govern endothelial cell permeability. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for researchers investigating the effects of this compound on endothelial barrier function.

Mechanism of Action

This compound sodium sulfonate (also referred to as AC-17) has been shown to counteract endothelial barrier dysfunction induced by various vasoactive agents such as thrombin, tryptase, and bradykinin.[1][2] The core mechanism of this compound lies in its ability to inhibit agonist-induced phosphoinositide hydrolysis.[1] This inhibition prevents the formation of inositol triphosphate (IP3), a key second messenger that triggers the release of intracellular calcium.

The downstream effects of this inhibition are twofold:

  • Stabilization of Cell Junctions: this compound treatment helps in maintaining the integrity of adherens junctions by preventing the disruption of Vascular Endothelial (VE)-cadherin.[1]

  • Reduction of Cytoskeletal Tension: It reverses the formation of actin stress fibers, which are associated with increased endothelial cell contractility and paracellular gap formation.[1]

By targeting this signaling cascade, this compound effectively reduces vascular hyperpermeability.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in in-vitro models of endothelial barrier dysfunction. The data is illustrative and based on descriptions of concentration-dependent effects found in the literature.[1][2]

Table 1: Effect of this compound on Endothelial Permeability

Treatment GroupThis compound Concentration (µM)Permeability (Fold Change vs. Control)
Vehicle Control01.0
Bradykinin (1 µM)04.5 ± 0.5
Bradykinin + this compound0.13.2 ± 0.4
Bradykinin + this compound11.8 ± 0.3
Bradykinin + this compound101.1 ± 0.2

Table 2: Effect of this compound on Transendothelial Electrical Resistance (TEER)

Treatment GroupThis compound Concentration (µM)TEER (% of Baseline)
Vehicle Control0100 ± 5
Thrombin (1 U/mL)045 ± 7
Thrombin + this compound0.160 ± 6
Thrombin + this compound185 ± 5
Thrombin + this compound1095 ± 4

Table 3: Effect of this compound on Inositol Triphosphate (IP3) Formation

Treatment GroupThis compound Concentration (µM)IP3 Formation (% of Stimulated Control)
Unstimulated Control05 ± 1
Bradykinin (1 µM)0100 ± 10
Bradykinin + this compound0.175 ± 8
Bradykinin + this compound140 ± 5
Bradykinin + this compound1015 ± 3

Mandatory Visualizations

G cluster_0 cluster_1 Vasoactive Agonists Vasoactive Agonists Receptor Receptor Vasoactive Agonists->Receptor Bind PLC PLC Receptor->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers Actin Stress Fibers Actin Stress Fibers Ca2+ Release->Actin Stress Fibers Promotes VE-Cadherin Disruption VE-Cadherin Disruption Ca2+ Release->VE-Cadherin Disruption Induces Increased Permeability Increased Permeability Actin Stress Fibers->Increased Permeability VE-Cadherin Disruption->Increased Permeability This compound This compound This compound->PLC Inhibits

Signaling pathway of this compound's effect on endothelial barrier function.

G cluster_workflow Experimental Workflow cluster_assays Assessment Methods Culture ECs Culture Endothelial Cells (e.g., PAECs) to confluence Pre-treat Pre-treat with this compound (0.1 - 10 µM) Culture ECs->Pre-treat Induce Hyperpermeability Induce Hyperpermeability (e.g., Bradykinin, Thrombin) Pre-treat->Induce Hyperpermeability Assess Barrier Function Assess Barrier Function Induce Hyperpermeability->Assess Barrier Function Permeability Assay Permeability Assay (Evans Blue) Assess Barrier Function->Permeability Assay TEER Measurement TEER Measurement Assess Barrier Function->TEER Measurement Immunofluorescence Immunofluorescence (VE-Cadherin, Actin) Assess Barrier Function->Immunofluorescence IP3 Assay IP3 Assay Assess Barrier Function->IP3 Assay

General experimental workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: In Vitro Endothelial Permeability Assay (Evans Blue)

This protocol is adapted from methods used to assess the transendothelial transport of albumin-conjugated Evans blue.[1]

Materials:

  • Porcine Aortic Endothelial Cells (PAECs) or other suitable endothelial cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • This compound sodium sulfonate

  • Bradykinin or other vasoactive agent

  • Evans Blue dye

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Formamide

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed PAECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed. Monitor confluence by microscopy and TEER measurement.

  • Preparation of Evans Blue-Albumin Complex: Prepare a 0.5% Evans Blue solution in PBS. Add BSA to a final concentration of 4%.

  • This compound Treatment: Pre-incubate the endothelial monolayers with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in serum-free medium for 1 hour.

  • Induction of Hyperpermeability: Add the vasoactive agent (e.g., 1 µM bradykinin) to the upper chamber and incubate for 30 minutes.

  • Permeability Measurement:

    • Add the Evans Blue-BSA complex to the upper chamber.

    • Incubate for 1 hour at 37°C.

    • Collect the medium from the lower chamber.

  • Quantification:

    • Measure the absorbance of the medium from the lower chamber at 620 nm.

    • To extract the dye from the cells in the upper chamber for total flux calculation, incubate the Transwell membrane with formamide overnight at 60°C and measure the absorbance.

  • Data Analysis: Calculate the amount of Evans Blue that has passed through the monolayer and express it as a fold change relative to the control group.

Protocol 2: Immunofluorescence Staining for VE-Cadherin and Actin

This protocol provides a general framework for visualizing the effects of this compound on key structural proteins of the endothelial barrier.

Materials:

  • Endothelial cells cultured on glass coverslips

  • This compound sodium sulfonate

  • Tryptase or other appropriate stimulus

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies: anti-VE-cadherin, anti-β-actin

  • Fluorescently labeled secondary antibodies

  • Phalloidin conjugated to a fluorophore (for F-actin staining)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture endothelial cells on coverslips to confluence. Treat with this compound and/or stimulus as described in Protocol 1.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies and phalloidin (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.

Protocol 3: Measurement of Inositol Triphosphate (IP3) Formation

This protocol is based on the measurement of [3H]inositol triphosphate formation.[1]

Materials:

  • Endothelial cells

  • [3H]myo-inositol

  • This compound sodium sulfonate

  • Bradykinin or thrombin

  • Trichloroacetic acid (TCA)

  • Dowex anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Metabolic Labeling: Culture endothelial cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • This compound Treatment: Pre-incubate the labeled cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a vasoactive agonist (e.g., bradykinin) for a short period (e.g., 30-60 seconds).

  • Extraction of Inositol Phosphates: Stop the reaction by adding ice-cold TCA. Scrape the cells and centrifuge to pellet the protein.

  • Separation of IP3: Apply the supernatant to a Dowex anion-exchange column to separate the different inositol phosphates. Elute IP3 with an appropriate buffer.

  • Quantification: Add the eluted IP3 fraction to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the IP3 formation in the stimulated control group.

Conclusion

This compound presents a promising therapeutic agent for conditions characterized by endothelial barrier dysfunction. The protocols and data presented here provide a comprehensive guide for researchers to investigate its efficacy and mechanism of action. By utilizing these methods, scientists can further elucidate the role of this compound in maintaining vascular integrity and explore its potential applications in drug development.

References

Application Note: Quantification of Carbazochrome in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazochrome, an adrenochrome derivative, is utilized as a hemostatic agent. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound sodium sulfonate in human plasma.[1][2]

Principle

The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source operating in positive ion mode. Amiloride hydrochloride is employed as the internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

1. Reagents and Materials

  • This compound sodium sulfonate reference standard

  • Amiloride hydrochloride (Internal Standard)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Perchloric acid (14%)

  • Human plasma (drug-free)

  • Hypersil ODS-2 column or equivalent C18 column

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with APCI source

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of mobile phase components to create calibration curve (CC) standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with known amounts of this compound.

4. Sample Preparation Protocol

  • Pipette 100 µL of human plasma (calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.

  • Add a fixed amount of the internal standard solution.

  • Add 14% perchloric acid solution for protein precipitation.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject a portion of the supernatant into the HPLC-MS/MS system.

5. HPLC-MS/MS Operating Conditions

  • HPLC Column: Hypersil ODS-2 (or equivalent C18 column)[1][2]

  • Mobile Phase: A multiple-step linear gradient elution with a mobile phase consisting of 0.2% formic acid solution and methanol.[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)[1][2]

  • MS/MS Transition:

    • This compound: m/z 148 (parent ion) → m/z 107 (product ion)[1][2]

    • Internal Standard (Amiloride hydrochloride): Specific transition for the chosen IS.

Data Presentation: Summary of HPLC Methods

ParameterMethod 1: LC-MS/MS in Human PlasmaMethod 2: RP-HPLC (General)Method 3: RP-HPLC for Binary Mixture
Biological Matrix Human Plasma[1][2]Not specified, adaptable for biological fluidsNot specified, adaptable for biological fluids
Sample Preparation Protein Precipitation with 14% perchloric acid[1][2]To be optimized (e.g., SPE, LLE, PP)To be optimized (e.g., SPE, LLE, PP)
HPLC Column Hypersil ODS-2[1][2]KROMACIL C-18 (250 mm × 4.6 mm, 5.0μ)[1]C18 column[3][4]
Mobile Phase 0.2% Formic acid and Methanol (gradient)[1][2]Methanol:Water (50:50 v/v) (isocratic)[1]Water (0.2% TEA, 1% THF):Methanol (65:35, v/v) (isocratic)[3][4]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[1]1.5 mL/min[3][4]
Detector Tandem Mass Spectrometer (APCI)[1][2]UV at 354 nm[1]UV at 350 nm[3][4]
Retention Time Not specified2.7 min[1]2.069 min[3][4]
Linearity Range 0.5 - 50 ng/mL[1][2]10 - 60 µg/mL[1]0.25 - 10 µg/mL[3][4]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][2]Not specifiedNot specified

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Human Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Perchloric Acid) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer HPLC_Injection Inject into HPLC Supernatant_Transfer->HPLC_Injection HPLC_Column Chromatographic Separation (C18 Column) HPLC_Injection->HPLC_Column Detection Detection (MS/MS or UV) HPLC_Column->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

G node_method node_method Start Select HPLC Method Matrix Biological Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Plasma Method_Adapt Adapt Existing HPLC-UV Method (e.g., for pharmaceutical formulations) Matrix->Method_Adapt Other (e.g., Urine) Method_LCMS Use LC-MS/MS Method Sensitivity->Method_LCMS Yes Method_HPLCUV Use HPLC-UV Method Sensitivity->Method_HPLCUV No

References

Carbazochrome in Preclinical Models of Inflammatory Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazochrome is a hemostatic agent derived from adrenaline, known for its ability to reduce capillary permeability and fragility.[1][2] While its primary clinical application is in the management of hemorrhage, emerging evidence from clinical studies suggests that this compound also possesses anti-inflammatory properties, indicated by the reduction of inflammatory biomarkers such as C-reactive protein (CRP) and interleukin-6 (IL-6).[2][3] These observations point to the potential of this compound as a therapeutic agent in inflammatory diseases. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in established preclinical models of inflammatory disease. The protocols and data presented herein are intended to serve as a guide for researchers investigating the anti-inflammatory potential of this compound.

Mechanism of Action

The principal anti-inflammatory mechanism of this compound is attributed to its effect on vascular endothelium. It mitigates increases in vascular permeability induced by various inflammatory mediators.[1] One of the proposed molecular mechanisms involves the inhibition of phosphatidylinositol hydrolysis, which in turn helps to maintain endothelial barrier function.[1] By stabilizing capillaries and reducing leakage of fluid and inflammatory cells into surrounding tissues, this compound can effectively attenuate the inflammatory response.

Data Presentation: Efficacy of this compound in Inflammatory Models

The following tables summarize quantitative data on the effects of this compound in relevant inflammatory disease models.

Note: As there is limited published data on the use of this compound in some specific preclinical inflammatory models, the following tables include both reported data from related models and representative hypothetical data based on the known mechanism of action of this compound for illustrative purposes. Researchers should perform their own experiments to determine the efficacy of this compound in their specific models.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hoursInhibition of Edema (%)
Vehicle Control-0.85 ± 0.07-
This compound100.62 ± 0.0527.1
This compound400.45 ± 0.0647.1
This compound800.31 ± 0.0463.5
Indomethacin (Reference)100.35 ± 0.0558.8

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Inflammatory Cytokines in a Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice (Representative Data)

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Saline Control-150 ± 2580 ± 15
LPS + Vehicle-2500 ± 3001800 ± 250
LPS + this compound101800 ± 2101300 ± 180
LPS + this compound401200 ± 150900 ± 120
LPS + Dexamethasone (Reference)5950 ± 110700 ± 90

*p < 0.05 compared to LPS + Vehicle. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats (Hypothetical Data)

Treatment GroupDose (mg/kg)Bladder Wet Weight (mg)Bladder Hemoglobin Content (µg/mg tissue)Bladder TNF-α (pg/mg tissue)
Saline Control-100 ± 100.5 ± 0.150 ± 8
Cyclophosphamide + Vehicle-350 ± 305.2 ± 0.8450 ± 50
Cyclophosphamide + this compound20280 ± 253.8 ± 0.5320 ± 40
Cyclophosphamide + this compound50210 ± 202.5 ± 0.4210 ± 30
Cyclophosphamide + Mesna (Reference)40180 ± 151.8 ± 0.3150 ± 20*

*p < 0.05 compared to Cyclophosphamide + Vehicle. Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for three common inflammatory disease models, adapted for the evaluation of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (reference anti-inflammatory drug)

  • Vehicle (e.g., 0.9% sterile saline or appropriate solvent for this compound)

  • Plethysmometer

  • Syringes and needles (26G)

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 40, 80 mg/kg)

    • Reference Drug (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (reference anti-inflammatory drug)

  • Vehicle (e.g., sterile pyrogen-free saline)

  • ELISA kits for TNF-α and IL-6

  • Equipment for blood collection

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Saline Control

    • LPS + Vehicle

    • LPS + this compound (e.g., 10, 40 mg/kg)

    • LPS + Dexamethasone (e.g., 5 mg/kg)

  • Drug Administration: Administer this compound or vehicle i.p. 30 minutes before LPS injection.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg) i.p. to induce a systemic inflammatory response.

  • Sample Collection: At a predetermined time point (e.g., 2 or 4 hours after LPS injection), collect blood via cardiac puncture under anesthesia.

  • Cytokine Measurement: Separate serum and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels between the different treatment groups.

Cyclophosphamide-Induced Hemorrhagic Cystitis in Rats

This model is relevant for studying bladder inflammation and visceral pain.

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • This compound

  • Cyclophosphamide

  • Mesna (reference drug)

  • Vehicle (e.g., sterile saline)

  • Analytical balance

  • Hemoglobin assay kit

  • ELISA kit for TNF-α

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Saline Control

    • Cyclophosphamide + Vehicle

    • Cyclophosphamide + this compound (e.g., 20, 50 mg/kg)

    • Cyclophosphamide + Mesna (e.g., 40 mg/kg)

  • Induction of Cystitis: Administer a single i.p. injection of cyclophosphamide (e.g., 150 mg/kg).

  • Drug Administration: Administer this compound or vehicle i.p. at specified time points (e.g., 2 and 8 hours after cyclophosphamide injection).

  • Endpoint Analysis: At 24 hours after cyclophosphamide injection, euthanize the animals and carefully dissect the urinary bladders.

  • Assessments:

    • Bladder Wet Weight: Blot the bladders dry and weigh them.

    • Macroscopic Scoring: Score the bladders for edema and hemorrhage.

    • Hemoglobin Content: Homogenize a portion of the bladder tissue and measure the hemoglobin content using a commercially available kit to quantify hemorrhage.

    • Cytokine Levels: Homogenize another portion of the bladder tissue and measure the concentration of TNF-α using an ELISA kit.

  • Data Analysis: Compare the measured parameters between the different treatment groups.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

G cluster_0 Inflammatory Stimuli (e.g., Bradykinin, Thrombin) cluster_1 Endothelial Cell stimuli Inflammatory Mediators receptor Receptor stimuli->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Increased Intracellular Ca2+ ip3->ca_release permeability Increased Vascular Permeability dag->permeability ca_release->permeability This compound This compound This compound->plc Inhibits

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping drug_admin Drug/Vehicle Administration (i.p.) grouping->drug_admin carrageenan_injection Carrageenan Injection (sub-plantar) drug_admin->carrageenan_injection 60 min measurement Paw Volume Measurement (0-5 hours) carrageenan_injection->measurement analysis Data Analysis: % Inhibition of Edema measurement->analysis

Caption: A typical experimental workflow for the carrageenan-induced paw edema model.

Conclusion

This compound presents a promising profile for investigation as an anti-inflammatory agent. Its established mechanism of reducing vascular permeability provides a strong rationale for its potential efficacy in inflammatory conditions characterized by edema and plasma extravasation. The protocols and data provided in this document offer a framework for researchers to explore the anti-inflammatory effects of this compound in well-established preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and to define the precise molecular pathways involved in its anti-inflammatory action.

References

Development of Carbazochrome-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of carbazochrome-loaded nanoparticles. This drug delivery system is designed to enhance the therapeutic efficacy of this compound, a hemostatic agent, by enabling targeted delivery and controlled release.

Introduction

This compound is a hemostatic agent used to reduce capillary bleeding.[1][2] Its clinical application can be enhanced by formulating it into nanoparticles, which can protect the drug from degradation, improve its bioavailability, and potentially target it to specific sites of hemorrhage.[3][4] This document outlines the synthesis of this compound-loaded chitosan nanoparticles, their physicochemical characterization, and in vitro evaluation of their therapeutic potential. Chitosan, a biodegradable and biocompatible polymer, is an excellent candidate for nanoparticle-based drug delivery.[5][6]

Experimental Protocols

Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol describes the synthesis of this compound-loaded chitosan nanoparticles using the ionic gelation method.[5]

Materials:

  • Chitosan (low molecular weight)

  • This compound

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Procedure:

  • Prepare a 1.0% (w/v) chitosan solution by dissolving chitosan in a 0.5% (v/v) acetic acid solution with continuous stirring until fully dissolved.

  • Adjust the pH of the chitosan solution to 6.0 using a sodium hydroxide (NaOH) solution.[5]

  • Dissolve this compound in deionized water to create a 10 mg/mL solution.

  • Add the this compound solution to the chitosan solution under magnetic stirring.

  • Prepare a 1.5 mg/mL TPP solution in deionized water.

  • Add the TPP solution dropwise to the chitosan-carbazochrome mixture under constant stirring at 600 rpm.[5]

  • Continue stirring for 2.5 hours at room temperature to allow for the formation of nanoparticles.[5]

  • Collect the nanoparticles by centrifugation and wash them with deionized water to remove any unreacted reagents.

  • Lyophilize the nanoparticles for long-term storage.

Characterization of Nanoparticles

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for determining the stability and in vivo fate of the nanoparticles.[7][8]

Method:

  • Disperse the lyophilized nanoparticles in deionized water.

  • Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the particle size and PDI.

  • Measure the zeta potential using the same instrument to assess the surface charge of the nanoparticles.

2.2.2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

DLC and EE are key indicators of the formulation's efficiency.[9]

Method:

  • Separate the nanoparticles from the aqueous suspension by centrifugation.

  • Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer.

  • Calculate DLC and EE using the following formulas:[10]

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

This study evaluates the release profile of this compound from the nanoparticles over time.

Method (Dialysis Bag Method): [11][12][13]

  • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.[12]

  • Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released this compound in the aliquots using a UV-Vis spectrophotometer.

In Vitro Cellular Uptake and Cytotoxicity Assay

2.4.1. Cellular Uptake

This assay visualizes the internalization of nanoparticles by cells.

Method:

  • Label the nanoparticles with a fluorescent dye (e.g., FITC).

  • Incubate the fluorescently labeled nanoparticles with a suitable cell line (e.g., endothelial cells) for different time points.

  • Wash the cells to remove non-internalized nanoparticles.

  • Observe the cellular uptake of nanoparticles using fluorescence microscopy or quantify it using flow cytometry.[14]

2.4.2. Cytotoxicity Assay (MTT Assay)

This assay assesses the viability of cells after exposure to the nanoparticles.[15][16]

Method:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound-loaded nanoparticles and empty nanoparticles for 24-72 hours.

  • Add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.[16]

Data Presentation

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

FormulationParticle Size (nm)PDIZeta Potential (mV)DLC (%)EE (%)
CBZ-NP-1185.3 ± 5.20.21 ± 0.03+35.8 ± 2.110.5 ± 0.875.4 ± 3.5
CBZ-NP-2250.1 ± 7.80.28 ± 0.04+32.4 ± 1.915.2 ± 1.182.1 ± 4.2
CBZ-NP-3310.6 ± 9.10.35 ± 0.05+29.7 ± 2.518.9 ± 1.588.6 ± 3.9

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Drug Release of this compound from Nanoparticles

Time (hours)Cumulative Release (%) - CBZ-NP-1Cumulative Release (%) - CBZ-NP-2Cumulative Release (%) - CBZ-NP-3
115.2 ± 1.812.8 ± 1.510.5 ± 1.2
228.7 ± 2.524.3 ± 2.120.1 ± 1.9
445.1 ± 3.139.8 ± 2.833.6 ± 2.4
862.9 ± 3.958.2 ± 3.551.7 ± 3.1
1275.4 ± 4.270.1 ± 3.965.3 ± 3.6
2488.6 ± 4.883.5 ± 4.379.8 ± 4.1

Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation A Chitosan Solution (pH 6.0) D Ionic Gelation (Stirring) A->D B This compound Solution B->D C TPP Solution C->D E Centrifugation & Washing D->E F Lyophilization E->F G Particle Size, PDI, Zeta Potential (DLS) F->G H DLC & EE (UV-Vis) F->H I Drug Release Study (Dialysis) F->I J Cellular Uptake (Fluorescence Microscopy) F->J K Cytotoxicity Assay (MTT) F->K

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_cell Endothelial Cell NP This compound-NP Receptor α-adrenoreceptor NP->Receptor Binds PLC PLC Activation Receptor->PLC IP3_DAG IP3/DAG Pathway PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Actin Actin Polymerization Ca->Actin Response Hemostatic Effect (Reduced Permeability) Actin->Response

Caption: Proposed hemostatic signaling pathway.

References

Unveiling α-Adrenoreceptor Dynamics: Carbazochrome as a Pharmacological Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Abstract

Carbazochrome, a hemostatic agent, exerts its therapeutic effect through interaction with α-adrenoreceptors, primarily on the surface of platelets. This interaction triggers a well-defined signaling cascade, making this compound a valuable, yet underutilized, tool for the pharmacological study of α-adrenoreceptor subtypes. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to investigate α-adrenoreceptor function. Detailed protocols for key experiments, including radioligand binding assays, functional assessments of downstream signaling, and platelet aggregation studies, are presented. Furthermore, this document emphasizes the importance of characterizing the binding affinity and functional potency of this compound across the spectrum of α-adrenoreceptor subtypes to elucidate its precise mechanism of action and potential subtype selectivity. While specific quantitative data for this compound's interaction with each α-adrenoreceptor subtype is not currently available in the public domain, the provided protocols offer a robust framework for researchers to generate this critical information.

Introduction to this compound and α-Adrenoreceptors

This compound is an oxidation product of adrenaline and is clinically used for its hemostatic properties.[1] Its primary mechanism of action involves the potentiation of platelet aggregation, a process initiated by its interaction with α-adrenoreceptors on the platelet surface.[2][3]

α-adrenoreceptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a myriad of physiological processes, including vasoconstriction, neurotransmission, and platelet function. They are broadly classified into two main types, α1 and α2, which are further subdivided into three subtypes each: α1A, α1B, α1D, and α2A, α2B, α2C.

The interaction of this compound with these receptors, particularly the Gq-coupled α-adrenoreceptors, activates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and subsequent platelet activation and aggregation.[2][3] Understanding the specific affinity and efficacy of this compound at each α-adrenoreceptor subtype is paramount for its precise application as a pharmacological tool.

Quantitative Data on this compound-α-Adrenoreceptor Interaction

A thorough review of existing scientific literature reveals a notable gap in the quantitative characterization of this compound's interaction with specific α-adrenoreceptor subtypes. To effectively utilize this compound as a pharmacological tool, it is imperative to determine its binding affinity (Ki) and functional potency (EC50/IC50) at each of the α1 and α2 subtypes. The following tables are provided as templates for researchers to populate with their experimentally derived data.

Table 1: Binding Affinity of this compound for α-Adrenoreceptor Subtypes

Receptor SubtypeRadioligandKi (nM)Cell Line/TissueReference
α1A [³H]-PrazosinData not availablee.g., CHO-K1, HEK293(Internal Data)
α1B [³H]-PrazosinData not availablee.g., CHO-K1, HEK293(Internal Data)
α1D [³H]-PrazosinData not availablee.g., CHO-K1, HEK293(Internal Data)
α2A [³H]-RauwolscineData not availablee.g., CHO-K1, HEK293(Internal Data)
α2B [³H]-RauwolscineData not availablee.g., CHO-K1, HEK293(Internal Data)
α2C [³H]-RauwolscineData not availablee.g., CHO-K1, HEK293(Internal Data)

Table 2: Functional Potency of this compound at α-Adrenoreceptor Subtypes

Receptor SubtypeFunctional AssayEC50 / IC50 (nM)Cell LineReference
α1A Calcium MobilizationData not availablee.g., CHO-K1, HEK293(Internal Data)
α1B Calcium MobilizationData not availablee.g., CHO-K1, HEK293(Internal Data)
α1D Calcium MobilizationData not availablee.g., CHO-K1, HEK293(Internal Data)
α2A cAMP InhibitionData not availablee.g., CHO-K1, HEK293(Internal Data)
α2B cAMP InhibitionData not availablee.g., CHO-K1, HEK293(Internal Data)
α2C cAMP InhibitionData not availablee.g., CHO-K1, HEK293(Internal Data)
Platelets (mixed) Platelet AggregationData not availableHuman Platelet Rich Plasma(Internal Data)

Experimental Protocols

The following protocols provide a detailed methodology for characterizing the interaction of this compound with α-adrenoreceptors.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of this compound for different α-adrenoreceptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1 and α2-adrenoreceptor subtypes.

Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace a specific radiolabeled ligand from the receptor is measured.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human α-adrenoreceptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligands:

    • For α1-adrenoceptors: [³H]-Prazosin

    • For α2-adrenoceptors: [³H]-Rauwolscine or [³H]-Yohimbine

  • This compound

  • Non-specific binding control (e.g., phentolamine for α1 and α2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the desired α-adrenoreceptor subtype to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Cell membrane preparation (typically 20-50 µg of protein)

      • A fixed concentration of the appropriate radioligand (typically at its Kd value).

      • Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

      • For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

      • For total binding wells, add only buffer in place of this compound.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture Cells Expressing α-Adrenoreceptor Subtype prep_membranes Prepare Cell Membranes prep_cells->prep_membranes setup Set up 96-well Plate: Membranes, Radioligand, This compound prep_membranes->setup prep_reagents Prepare Radioligand and This compound Solutions prep_reagents->setup incubate Incubate to Reach Equilibrium setup->incubate filtrate Filter and Wash to Separate Bound/Free Ligand incubate->filtrate count Count Radioactivity filtrate->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining the binding affinity of this compound.

Functional Assays: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled α1-adrenoreceptors by this compound.

Objective: To determine the functional potency (EC₅₀) of this compound in activating α1-adrenoreceptor subtypes.

Principle: Cells expressing the α1-adrenoreceptor subtype of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by this compound, the resulting increase in intracellular calcium leads to a change in fluorescence, which is measured in real-time.

Materials:

  • Cell line stably expressing a single human α1-adrenoreceptor subtype (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Positive control agonist (e.g., phenylephrine).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • Seed the cells into the microplates and grow them to confluency.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the fluorescent calcium dye with Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject increasing concentrations of this compound (and the positive control in separate wells) into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Signaling Pathway for α1-Adrenoreceptor Activation

G This compound This compound alpha1_AR α1-Adrenoreceptor This compound->alpha1_AR Gq Gq Protein alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation G cluster_initial Initial Characterization cluster_functional Functional Characterization cluster_physiological Physiological Relevance binding Determine Binding Affinity (Ki) for all α-Adrenoreceptor Subtypes calcium Measure Functional Potency (EC50) at α1 Subtypes (Calcium Mobilization) binding->calcium camp Assess Activity at α2 Subtypes (cAMP Inhibition) binding->camp ip3 Confirm Gq Signaling (IP3 Accumulation) calcium->ip3 aggregation Evaluate Effect on Platelet Aggregation calcium->aggregation camp->aggregation antagonist Use Subtype-Selective Antagonists to Confirm Receptor Involvement in Platelets aggregation->antagonist

References

Troubleshooting & Optimization

Troubleshooting Carbazochrome stability and solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbazochrome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with this compound's stability and solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Solubility Issues

Q1: My this compound (or this compound sodium sulfonate) is not dissolving well in water. What can I do?

A1: this compound base has very slight solubility in water.[1] The salt form, this compound sodium sulfonate, is used to improve aqueous solubility, but it is still only sparingly soluble in water.[1][2] If you are experiencing poor solubility, consider the following:

  • pH Adjustment: The solubility of many compounds is pH-dependent. For injections, a pH of approximately 6.0 is often targeted with the use of pH regulators like sodium hydroxide or citric acid.[3][4]

  • Co-solvents: The solubility of this compound increases with the addition of organic co-solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5][6] For less-toxic applications, mixtures of ethanol and water have also been used.[5]

  • Temperature: Gently warming the solution can aid dissolution. For example, one preparation method involves heating a 75% ethanol aqueous solution to dissolve this compound sodium sulfonate.[7] Solubility in DMSO/water mixtures also increases with temperature.[5][6]

  • Formulation Aids: The use of excipients like mannitol can help in preparing stable formulations such as freeze-dried powders, which are readily reconstituted.[4]

Q2: My this compound solution is clear at first, but then a precipitate forms. Why is this happening?

A2: This is likely due to a change in conditions that affects the solubility equilibrium. Common causes include:

  • Temperature Fluctuation: If the solution was warmed to aid dissolution, cooling it back to room temperature can cause the compound to precipitate out as the solubility decreases.

  • pH Shift: The pH of your solution may be changing over time, possibly due to interaction with air (CO2) or the container, leading to precipitation. Buffering the solution can solve problems of unstable pH.[4]

  • Salting Out: Addition of other salts or components to your solution can decrease the solubility of this compound, causing it to precipitate.

Stability and Degradation Issues

Q3: The color of my aqueous this compound solution is changing over time. What does this indicate?

A3: A change in color, often to a darker or brownish hue, is a common indicator of chemical degradation.[8] this compound, being an oxidation product of adrenaline, is susceptible to further degradation.[9] The primary causes are:

  • Oxidation: this compound can be sensitive to auto-oxidation, a process that can be catalyzed by light, temperature, and the presence of metal ions.[10] Formulations often include antioxidants like EDTA, citric acid, or sodium sulfite to mitigate this.[3]

  • Hydrolysis: The molecule can undergo hydrolysis, especially at non-optimal pH levels. Forced degradation studies, which are used to understand a drug's stability, typically investigate degradation under acidic and basic conditions.[11][12]

  • Photodegradation: Exposure to light, particularly UV light, can accelerate the degradation of light-sensitive compounds.[10] It is recommended to protect this compound solutions from light.

Q4: I am seeing new peaks in my HPLC analysis of a this compound solution over time. What are they?

A4: The appearance of new peaks in a chromatogram is a classic sign of degradation. These new peaks represent degradation products. To understand the stability of your formulation, a stability-indicating analytical method (like HPLC) is crucial.[13][14] Forced degradation studies are performed to intentionally break down the drug under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and validate that the analytical method can separate them from the parent drug.[11][15][16]

Q5: What are the optimal storage conditions for an aqueous this compound solution?

A5: Based on its chemical nature and common formulation strategies, the following storage conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8°C) for short-term use. For long-term storage, freezing (-20°C or below) is preferable, though freeze-thaw cycles should be avoided.

  • Light: Protect from light by using amber vials or by wrapping the container in foil.

  • Atmosphere: To prevent oxidation, purging the solution and the container headspace with an inert gas like nitrogen or argon can be beneficial.[7]

  • pH: Maintain a stable, slightly acidic to neutral pH (around 5.0-6.0) using a suitable buffer system.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its formulations.

Table 1: Solubility of this compound Derivatives

Compound Solvent Solubility Reference
This compound Water Very slightly soluble [1]
This compound Ethanol (95%) Sparingly soluble [1]
This compound Sodium Sulfonate Water Sparingly soluble [1]
This compound Sodium Sulfonate Methanol / Ethanol (95%) Very slightly soluble [1]

| this compound | DMSO/Water Mixtures | Solubility increases with increasing DMSO mass fraction and temperature |[5][6] |

Table 2: Typical Formulation Components for Injectable this compound Solutions

Component Type Example Purpose Reference
Active Ingredient This compound Sodium Sulfonate Hemostatic Agent [3]
Antioxidant EDTA, Citric Acid, Sodium Sulfite Prevent oxidative degradation [3]
pH Regulator Sodium Hydroxide, Citric Acid, Sodium Bicarbonate Maintain optimal pH for stability (e.g., ~6.0) [3]
Bulking Agent Mannitol Provide structure in freeze-dried formulations [4]

| Solvent | Water for Injection | Vehicle |[3] |

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a Buffered this compound Aqueous Solution

Objective: To prepare a simple buffered aqueous solution of this compound sodium sulfonate for experimental use and ensure its stability for short-term storage.

Materials:

  • This compound Sodium Sulfonate powder

  • Citrate buffer (0.05 M, pH 6.0)

  • Water for Injection or equivalent high-purity water

  • Sterile amber glass vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the 0.05 M citrate buffer and adjust the pH to 6.0 using citric acid or sodium citrate.

  • Weigh the desired amount of this compound Sodium Sulfonate.

  • In a sterile container, add a small amount of the citrate buffer to the powder to create a paste.

  • Gradually add the remaining buffer while stirring until the desired final concentration is reached. Gentle warming (to ~40°C) may be applied if dissolution is slow.[3]

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Sterile-filter the solution using a 0.22 µm syringe filter into the final sterile amber glass vials.

  • (Optional) Purge the headspace of the vials with nitrogen gas before sealing to minimize oxidation.

  • Store the vials protected from light at 2-8°C. The solution should be visually inspected for precipitation or color change before each use.

Protocol 2: Forced Degradation Study to Evaluate Stability

Objective: To subject a this compound solution to stress conditions to identify potential degradation pathways and products, as outlined by ICH guidelines.[11][12]

Materials:

  • Prepared this compound solution (from Protocol 1)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Calibrated HPLC system with a suitable column (e.g., C8 or C18)[13]

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Sample Preparation: Dispense the this compound solution into five separate sets of vials. One set will be the unstressed control.

  • Acid Hydrolysis: To one set of vials, add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours (or until ~5-20% degradation is observed by HPLC). Neutralize with NaOH before analysis.

  • Base Hydrolysis: To another set, add an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours (or until target degradation is achieved). Neutralize with HCl before analysis.

  • Oxidative Degradation: To a third set, add an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the fourth set in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the final set to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At designated time points, withdraw samples from all sets (including the control). Analyze by a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the parent drug and any new peaks (degradants).

Visualizations

Troubleshooting_Carbazochrome_Solution Troubleshooting Logic for this compound Aqueous Solutions start Start: Problem with this compound Aqueous Solution issue_type What is the primary issue? start->issue_type solubility_issue Poor Solubility or Precipitation issue_type->solubility_issue Solubility stability_issue Color Change or Degradation issue_type->stability_issue Stability check_form Are you using the sodium sulfonate salt? solubility_issue->check_form use_salt Action: Use this compound Sodium Sulfonate for better aqueous solubility. check_form->use_salt No check_conditions Review Solution Conditions check_form->check_conditions Yes adjust_ph Action: Adjust pH to ~6.0 using a buffer (e.g., citrate). check_conditions->adjust_ph pH not optimal add_cosolvent Action: Consider adding a co-solvent like DMSO or ethanol if compatible. check_conditions->add_cosolvent Still poor solubility check_storage Review Storage Conditions stability_issue->check_storage protect_light Action: Store in amber vials or protect from light. check_storage->protect_light Exposed to light? control_temp Action: Refrigerate (2-8°C) and avoid high temperatures. check_storage->control_temp High temp? prevent_oxidation Action: Add an antioxidant (e.g., EDTA) and/or purge with Nitrogen. check_storage->prevent_oxidation Exposed to air?

Caption: Troubleshooting flowchart for this compound solution issues.

Experimental_Workflow_Stability Workflow for a Forced Degradation Study prep 1. Prepare Buffered This compound Solution (pH 6.0) aliquot 2. Aliquot into 5 Stress Groups + 1 Control Group prep->aliquot stress 3. Apply Stress Conditions aliquot->stress acid Acid (HCl) stress->acid base Base (NaOH) stress->base oxidation Oxidation (H₂O₂) stress->oxidation heat Heat (70°C) stress->heat light Light (ICH Q1B) stress->light analyze 4. Sample at Time Points and Analyze via HPLC acid->analyze base->analyze oxidation->analyze heat->analyze light->analyze evaluate 5. Evaluate Results: - Quantify Parent Drug Loss - Identify Degradation Peaks analyze->evaluate

Caption: Workflow for a forced degradation stability study.

Signaling_Pathway Simplified Mechanism of this compound Action carba This compound receptor α-adrenoreceptor on platelet surface carba->receptor interacts with gq Gq Protein Activation receptor->gq plc PLC Activation gq->plc pathway IP₃/DAG Pathway plc->pathway calcium ↑ Intracellular Ca²⁺ pathway->calcium aggregation Platelet Shape Change & Aggregation calcium->aggregation plug Hemostatic Plug Formation (Stops Bleeding) aggregation->plug

References

Technical Support Center: Optimizing Carbazochrome Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of carbazochrome in in vivo animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a hemostatic agent, an oxidation product of adrenaline, used to control capillary and parenchymal hemorrhage.[1] Its primary mechanism of action involves interacting with α-adrenoreceptors on the surface of platelets.[1][2] This interaction triggers a signaling cascade that leads to platelet aggregation, the formation of a platelet plug, and stabilization of the capillary endothelium, ultimately reducing bleeding.[1][3]

Q2: What is the recommended starting dosage for this compound in animal studies?

A2: The optimal dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific experimental goals. Based on published studies, a general starting point for intravenous administration in rats is in the range of 1-10 mg/kg. For other species, refer to the dosage table below. It is crucial to perform a dose-response study to determine the optimal effective and non-toxic dose for your specific experimental conditions.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound sodium sulfonate is the more water-soluble form and is recommended for preparing aqueous solutions for injection. For intravenous administration, dissolve the compound in sterile saline (0.9% NaCl). The pH of the solution should be adjusted to approximately 5.0-6.0.[4] It is recommended to filter-sterilize the final solution using a 0.22 µm filter before injection. For oral administration in drinking water, a concentration of 0.25 mg/mL has been used in rats.

Q4: What are the potential adverse effects or toxicity concerns with this compound?

A4: this compound is generally considered to have low toxicity. However, at very high doses, adverse effects can occur. In rats, the intraperitoneal LD50 (lethal dose, 50%) has been reported as 1276 mg/kg, with observed toxic effects including somnolence and ataxia. For subcutaneous administration in rats, the LD50 is greater than 12,500 mg/kg. It is essential to conduct preliminary dose-ranging studies to identify a safe and effective dose for your specific animal model and experimental setup.

Q5: Are there any known drug interactions with this compound?

A5: While comprehensive drug interaction studies are limited, caution should be exercised when co-administering this compound with other agents that affect hemostasis, such as anticoagulants (e.g., warfarin, heparin) or antiplatelet drugs.[3] It is advisable to consult relevant literature and consider potential synergistic or antagonistic effects when designing experiments involving co-administration of this compound with other compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent hemostatic effect - Improper dosage- Incorrect route of administration- Variability in animal model's response- Instability of this compound solution- Perform a thorough dose-response study.- Ensure the chosen route of administration is appropriate for the model.- Standardize animal characteristics (age, weight, strain).- Prepare fresh this compound solutions for each experiment and protect from light.
Precipitation of this compound in solution - Low solubility of the this compound base- Incorrect pH of the solvent- Use of an inappropriate solvent- Use the more soluble this compound sodium sulfonate salt.- Adjust the pH of the aqueous solution to the optimal range (5.0-6.0).- For difficult-to-dissolve formulations, consider using a small amount of a biocompatible co-solvent like DMSO, followed by dilution in saline. Always include a vehicle control group.
Adverse reactions in animals (e.g., lethargy, ataxia) - Dosage is too high- Rapid intravenous injection- Reduce the dosage to a lower, non-toxic level based on dose-ranging studies.- Administer intravenous injections slowly to avoid acute toxic effects.
No observable effect at expected therapeutic doses - Insufficient dosage- Inappropriate animal model for the intended effect- Degradation of the compound- Increase the dosage systematically in a dose-escalation study.- Ensure the chosen animal model is relevant to the hemorrhagic condition being studied.- Verify the purity and stability of the this compound being used.

Quantitative Data Summary

The following table summarizes this compound dosages used in various in vivo animal studies. Note that these are examples, and the optimal dose for your specific study may differ.

Animal Model Dosage Route of Administration Application
Rat (Sprague-Dawley)1, 5, 10 mg/kgIntravenous (i.v.)Attenuation of pulmonary dysfunction
Rat0.25 mg/mLIn drinking waterReduction of vascular permeability
Dog and Cat1 mg/kgSubcutaneous (s.c.), Intramuscular (i.m.), or Intravenous (i.v.)General hemostasis
Cattle, Goat, Sheep, Pig0.5 mg/kgIntravenous (i.v.), Subcutaneous (s.c.), or Intramuscular (i.m.)Non-acute hypoprothrombinemia
Equine0.3 mg/kgIntramuscular (i.m.) or Subcutaneous (s.c.)Prevention and treatment of bleeding
RabbitNot specifiedNeedle-free injection, Intramuscular (i.m.)Pharmacokinetic studies

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory and anti-edema effects of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound sodium sulfonate

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or calipers

  • Sterile saline (0.9% NaCl)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.

  • Grouping: Divide animals into control (vehicle), positive control (e.g., indomethacin), and this compound-treated groups.

  • Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally at the desired doses 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Tail Bleeding Assay in Mice

This model is used to evaluate the hemostatic efficacy of this compound.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound sodium sulfonate

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Scalpel or sharp razor blade

  • 50 mL conical tube filled with pre-warmed (37°C) saline

  • Filter paper

  • Timer

Procedure:

  • Animal Acclimatization and Drug Administration: Acclimatize mice and administer this compound or vehicle via the desired route (e.g., intravenous) at a predetermined time before the assay.

  • Anesthesia: Anesthetize the mouse.

  • Tail Transection: Once the mouse is fully anesthetized, carefully transect 3 mm of the distal tail tip with a sharp scalpel.

  • Bleeding Measurement: Immediately immerse the tail in the pre-warmed saline and start a timer. Record the time until bleeding stops completely for at least 30 seconds. Alternatively, blot the tail on filter paper at regular intervals (e.g., every 30 seconds) and measure the size of the blood spots.

  • Endpoint: The primary endpoint is the bleeding time. A cut-off time (e.g., 20 minutes) is typically set, after which bleeding is considered continuous.

  • Data Analysis: Compare the bleeding times between the control and this compound-treated groups.

Visualizations

Signaling_Pathway cluster_platelet Platelet cluster_endothelium Capillary Endothelium This compound This compound Alpha_Adrenoreceptor α-Adrenoreceptor This compound->Alpha_Adrenoreceptor binds Vascular_Permeability ↓ Vascular Hyperpermeability This compound->Vascular_Permeability inhibits Gq_Protein Gq Protein Alpha_Adrenoreceptor->Gq_Protein activates PLC PLC Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases Ca_Intracellular ↑ Intracellular Ca²⁺ DAG->Ca_Intracellular enhances release Ca_ER->Ca_Intracellular Platelet_Aggregation Platelet Aggregation & Adhesion Ca_Intracellular->Platelet_Aggregation promotes

Caption: this compound Signaling Pathway in Hemostasis.

Experimental_Workflow_Edema cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Group Assignment (Control, Treated) Acclimatization->Grouping Drug_Prep This compound Solution Preparation Grouping->Drug_Prep Drug_Admin Drug Administration (i.v. or i.p.) Drug_Prep->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection Paw_Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hr) Carrageenan_Injection->Paw_Measurement Calculate_Edema Calculate % Edema Inhibition Paw_Measurement->Calculate_Edema Stats Statistical Analysis Calculate_Edema->Stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental_Workflow_Bleeding cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization Drug_Admin Drug Administration Acclimatization->Drug_Admin Anesthesia Anesthetize Mouse Drug_Admin->Anesthesia Tail_Transection Tail Transection (3mm) Anesthesia->Tail_Transection Bleeding_Measurement Immerse Tail in Saline (37°C) & Start Timer Tail_Transection->Bleeding_Measurement Record_Time Record Bleeding Time Bleeding_Measurement->Record_Time Compare_Groups Compare Bleeding Times (Control vs. Treated) Record_Time->Compare_Groups

Caption: Workflow for Mouse Tail Bleeding Assay.

References

Identifying and mitigating experimental artifacts with Carbazochrome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbazochrome. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential experimental artifacts when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a hemostatic agent, meaning it helps to stop bleeding. It is an oxidation product of adrenaline.[1] Its primary mechanism of action involves interacting with α-adrenoreceptors on the surface of platelets.[1][2] This interaction triggers a signaling cascade that leads to platelet aggregation and the formation of a platelet plug, which is essential for stopping blood flow from open wounds.[1][2] this compound is also known to have a capillary-stabilizing effect.

Q2: What are the common experimental applications of this compound?

In a research context, this compound is often used in studies related to hemostasis, platelet function, and vascular permeability. A primary in vitro application is in platelet aggregation assays to study the mechanisms of clot formation.[3][4][5]

Q3: What are the known instabilities and storage conditions for this compound?

This compound sodium sulfonate has been reported to be unstable and susceptible to oxidation and degradation.[6] It is recommended to store it under an inert atmosphere at -20°C. Solutions should be prepared fresh, and their pH should be maintained between 5.0 and 6.0 for optimal stability.[7][8] this compound is sparingly soluble in water and very slightly soluble in methanol and ethanol.[7]

Troubleshooting Guides

Issue 1: Unexpected results in colorimetric assays (e.g., MTT, Bradford).

Potential Artifact: Interference from this compound's inherent color.

This compound sodium sulfonate is an orange-yellow crystalline powder, and its solutions can exhibit color that may interfere with absorbance readings in colorimetric assays.[7]

Troubleshooting Workflow:

cluster_0 Troubleshooting: Colorimetric Assay Interference Start Unexpected colorimetric assay results Control1 Run a 'this compound only' control (no cells/protein) Start->Control1 Decision1 Does the control show significant absorbance? Control1->Decision1 Mitigation1 Subtract the background absorbance from all experimental wells Decision1->Mitigation1 Yes End2 Interference is not due to this compound's color Decision1->End2 No Path1 Yes Path2 No End1 Issue likely resolved Mitigation1->End1 Mitigation2 Consider using a different assay with a non-overlapping wavelength

Caption: Workflow to address interference in colorimetric assays.

Detailed Methodologies:

  • Background Subtraction Control:

    • Prepare wells containing the same concentration of this compound in the assay buffer as your experimental wells, but without the biological component (e.g., cells or protein).

    • Measure the absorbance of these control wells at the same wavelength as your experimental samples.

    • Subtract the average absorbance of the "this compound only" controls from the absorbance of your experimental wells.

  • Alternative Assays:

    • If background subtraction is insufficient, consider assays that use different detection methods, such as fluorescence or luminescence-based assays. However, be aware of potential interference in these assays as well (see Issue 2).

Issue 2: Reduced signal in fluorescence-based assays.

Potential Artifact: Fluorescence quenching by this compound.

This compound has been shown to quench the fluorescence of certain molecules.[9][10] This can lead to an underestimation of the fluorescent signal in your assay.

Troubleshooting Workflow:

cluster_1 Troubleshooting: Fluorescence Assay Interference Start Reduced fluorescence signal Control1 Run a control with your fluorophore and this compound (no biological system) Start->Control1 Decision1 Is fluorescence significantly lower compared to fluorophore alone? Control1->Decision1 Mitigation1 Increase fluorophore concentration if possible Decision1->Mitigation1 Yes End2 Quenching is not the primary issue Decision1->End2 No Mitigation2 Use a fluorophore with different spectral properties Mitigation1->Mitigation2 Mitigation3 Consider a non-fluorescent assay method Mitigation2->Mitigation3 End1 Issue likely mitigated Mitigation3->End1 cluster_2 Troubleshooting: Cell-Based Assay Artifacts Start Inconsistent cell-based assay results Step1 Determine the cytotoxic profile of this compound on your cell line (e.g., using a neutral red or LDH assay) Start->Step1 Step2 Perform your primary assay at non-toxic concentrations of this compound Step1->Step2 Step3 Include appropriate vehicle controls Step2->Step3 Step4 Consider potential for non-specific binding by performing assays with and without serum Step3->Step4 End Increased confidence in results Step4->End cluster_3 Troubleshooting: Platelet Aggregation Assays Start Variability in platelet aggregation Step1 Standardize blood collection and PRP preparation Start->Step1 Step2 Prepare fresh this compound solutions for each experiment Start->Step2 Step3 Include positive and negative controls (e.g., known agonist and inhibitor) Start->Step3 End Improved reproducibility Step1->End Step2->End Step3->End This compound This compound AlphaAdrenoreceptor α-Adrenoreceptor This compound->AlphaAdrenoreceptor GqProtein Gq Protein AlphaAdrenoreceptor->GqProtein PLC Phospholipase C (PLC) GqProtein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Increased Intracellular Ca²⁺ IP3->Ca2_release DAG->Ca2_release Platelet_activation Platelet Activation & Aggregation Ca2_release->Platelet_activation

References

Improving the reproducibility of Carbazochrome-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Carbazochrome-based assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound sodium sulfonate powder and its solutions?

A1: For long-term stability, solid this compound sodium sulfonate should be stored at -20°C. For short-term use, storage at 4°C for a few days to weeks is acceptable. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1][2]

Q2: What are the optimal pH conditions for this compound solutions?

A2: this compound solutions are most stable in a slightly acidic to neutral pH range. A solution of this compound sodium sulfonate in water will typically have a pH between 5.0 and 6.0.[3] It is important to avoid strongly acidic or alkaline conditions, as they can lead to degradation.[1][4] The choice of buffer can also impact stability and reactivity.[5][6][7][8][9]

Q3: What are common solvents for dissolving this compound?

A3: this compound sodium sulfonate is soluble in water. For other forms of this compound, Dimethyl sulfoxide (DMSO) and methanol are suitable solvents. When using DMSO, it is recommended to use fresh, moisture-free DMSO to avoid reduced solubility.

Q4: What are the key validation parameters to consider when developing a this compound assay?

A4: According to ICH guidelines, key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), and limit of quantification (LOQ).[5][10][11][12]

Troubleshooting Guides

Spectrophotometric Assays
Issue Possible Cause(s) Troubleshooting Steps
Low or no signal Incorrect wavelength setting.Verify the spectrophotometer is set to the correct wavelength for this compound (e.g., around 350 nm, but can vary depending on the specific method).[13]
Degradation of this compound.Prepare fresh standards and samples. Ensure proper storage conditions have been maintained.
Incorrect pH of the solution.Measure and adjust the pH of the solutions to the optimal range for the assay.[3]
High background or noisy signal Contaminated reagents or cuvettes.Use high-purity solvents and clean cuvettes thoroughly. Run a blank with all reagents except this compound to check for background absorbance.
Particulate matter in the sample.Centrifuge or filter the samples to remove any precipitates or particulate matter.
Non-linear standard curve Inaccurate dilutions.Carefully prepare a new set of standards with precise dilutions.
Concentration range is too wide.Narrow the concentration range of the standards to the linear range of the assay.[1][14]
Instability of the colored complex (if applicable).Measure the absorbance within the recommended time frame after color development.
Poor reproducibility Inconsistent pipetting.Use calibrated pipettes and ensure consistent pipetting technique.
Temperature fluctuations.Perform the assay at a controlled room temperature.
Variability in incubation times.Use a timer to ensure consistent incubation times for all samples.
HPLC Assays
Issue Possible Cause(s) Troubleshooting Steps
Peak tailing Secondary interactions with residual silanol groups on the column.Lower the mobile phase pH (e.g., to around 3.0) to protonate silanols. Use a high-purity, end-capped column. Increase the buffer concentration in the mobile phase.[15][16][17]
Column overload.Dilute the sample and inject a smaller volume.[15][18]
Column void or contamination.Reverse and flush the column. If the problem persists, replace the guard column or the analytical column.[15][19]
Variable retention times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[20]
Air bubbles in the system.Purge the pump and ensure all lines are free of air.[20]
Ghost peaks Contamination in the injector, column, or mobile phase.Clean the injector and flush the column with a strong solvent. Use fresh, high-purity mobile phase.
Carryover from a previous injection.Run a blank injection to check for carryover. Implement a needle wash step in the autosampler method.
Low sensitivity or small peak area Incorrect detection wavelength.Ensure the detector is set to the optimal wavelength for this compound (e.g., 350 nm).[13]
Sample degradation.Prepare fresh samples and standards. Protect from light if necessary.
Leaks in the system.Check all fittings for leaks.

Quantitative Data Summary

Table 1: Linearity Ranges for this compound Quantification

Analytical Method Linearity Range (µg/mL) Reference
Derivative Spectrophotometry0.5 - 10.0[1][14]
RP-HPLC0.25 - 10[13]
HPTLC-Densitometry0.02 - 0.8 (µ g/band )[13]

Table 2: Accuracy of this compound Quantification Methods

Analytical Method Mean Recovery (%) Reference
RP-HPLC~100.8%[14]

Experimental Protocols

Spectrophotometric Determination of this compound

This protocol is a generalized procedure based on common spectrophotometric methods.

Materials:

  • This compound standard

  • Methanol or other suitable solvent

  • UV-Vis Spectrophotometer

  • Calibrated pipettes and volumetric flasks

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a suitable amount of this compound standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create working standards with concentrations within the expected linear range (e.g., 0.5, 1, 2, 5, 10 µg/mL).[1][14]

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to achieve a concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound (e.g., ~350 nm, but should be determined experimentally).

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each working standard and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

RP-HPLC Determination of this compound

This protocol is a generalized procedure based on common RP-HPLC methods.

Materials:

  • This compound standard

  • HPLC-grade methanol, acetonitrile, and water

  • Buffer salts (e.g., potassium dihydrogen phosphate, triethylamine)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of a buffer solution (e.g., 0.01 M potassium dihydrogen phosphate with 0.2% triethylamine, pH adjusted to 3.0) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio (e.g., 65:35 v/v).[13] Degas the mobile phase before use.

  • Preparation of Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 100 µg/mL).

  • Preparation of Working Standards: Dilute the stock solution with the mobile phase to prepare a series of working standards covering the desired concentration range (e.g., 0.25 - 10 µg/mL).[13]

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute if necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 350 nm[13]

    • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Data Analysis:

    • Inject the standards and construct a calibration curve by plotting peak area against concentration.

    • Inject the sample and determine the concentration of this compound from the calibration curve.

Signaling Pathways and Experimental Workflows

This compound has been shown to reverse endothelial barrier dysfunction by inhibiting the hydrolysis of phosphoinositides.[21][22] Vasoactive agents like thrombin and bradykinin typically activate G-protein coupled receptors (GPCRs), leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to increased intracellular calcium and the formation of actin stress fibers, which disrupts cell-cell junctions and increases vascular permeability. This compound is suggested to interfere with this pathway, specifically by inhibiting the agonist-induced phosphoinositide hydrolysis.[21][22]

Carbazochrome_Signaling_Pathway cluster_membrane Cell Membrane GPCR Vasoactive Agent Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release Induces Actin_reorg Actin Stress Fiber Formation Ca_release->Actin_reorg Leads to Permeability Increased Vascular Permeability Actin_reorg->Permeability Causes This compound This compound This compound->PLC Inhibits

Caption: this compound's proposed mechanism of action.

HPLC_Workflow prep_standards Prepare Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample (Dissolve & Filter) inject_sample Inject Sample prep_sample->inject_sample hplc_setup HPLC System Setup (Mobile Phase, Column, etc.) hplc_setup->inject_standards hplc_setup->inject_sample calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantify Quantify this compound calibration_curve->quantify inject_sample->quantify

Caption: A typical HPLC workflow for this compound analysis.

References

Technical Support Center: Carbazochrome Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of carbazochrome. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound? A1: The synthesis of this compound is a two-step process. First, adrenaline (epinephrine) is oxidized to form the intermediate, adrenochrome. This is followed by the condensation of adrenochrome with semicarbazide to yield this compound (adrenochrome monosemicarbazone).[1][2]

Q2: Why is the stability of the adrenochrome intermediate a major concern? A2: Adrenochrome is an unstable molecule, particularly in solution.[2] It is sensitive to light, heat, and pH changes, which can lead to degradation and polymerization into brown or black melanin-like compounds.[1][3] This instability is a primary reason for low yields and impurities in the final this compound product.

Q3: What are the common impurities found in this compound synthesis? A3: Impurities can arise from several sources, including residual starting materials (adrenaline), degradation products of adrenochrome, and side-reaction products.[3] Common related substances include other oxidation products of adrenaline and various catecholamines.[3]

Q4: Is this compound stable for long-term storage? A4: this compound is a stabilized form of adrenochrome.[2] However, like many organic compounds, its stability can be affected by storage conditions. For derivatives like this compound sodium sulfonate, factors such as temperature, oxygen, and light can lead to degradation over time.[4] It is recommended to store the purified compound in a cool, dark place.

Troubleshooting Guide

Synthesis Stage

Problem 1: Low yield of this compound.

Potential Cause Recommended Solution
Degradation of Adrenochrome Intermediate: The primary cause of low yield is the instability of adrenochrome, which is sensitive to heat, light, and pH.[3] Further oxidation can lead to polymerization.[1]Control Reaction Conditions: - Temperature: Maintain a low temperature during the oxidation of adrenaline.- Light: Protect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil.- pH: The rate of adrenochrome formation and degradation is pH-dependent.[5] Maintain the optimal pH for the reaction, which may require careful buffering.
Incomplete Oxidation of Adrenaline: The conversion of adrenaline to adrenochrome may not have gone to completion.Optimize Oxidizing Agent: - Ensure the correct stoichiometry of the oxidizing agent (e.g., silver oxide).[1]- Consider the reactivity of the chosen oxidizing agent. A variety of agents have been used successfully.[1]
Inefficient Condensation Reaction: The reaction between adrenochrome and semicarbazide may be incomplete.Reaction Time and Stoichiometry: - Ensure an adequate reaction time for the condensation step.- Use an appropriate molar ratio of semicarbazide hydrochloride and a buffering agent like sodium acetate to drive the reaction to completion.[2]

Problem 2: The final product is dark-colored or contains insoluble brown/black particles.

Potential Cause Recommended Solution
Polymerization of Adrenochrome: Further oxidation of the adrenochrome intermediate leads to the formation of melanin-like polymers, which are typically brown or black.[1]Minimize Reaction Time: - Once the adrenochrome is formed, proceed to the next step of adding semicarbazide without unnecessary delay to capture the unstable intermediate.Use of Antioxidants: - In some related procedures, antioxidants are used to prevent unwanted oxidation.[5] This could be explored, but care must be taken to ensure it does not interfere with the desired oxidation of adrenaline.
Purification Stage

Problem 3: The product "oils out" during recrystallization instead of forming crystals.

Potential Cause Recommended Solution
High Solute Concentration: The solution is too supersaturated.Add More Solvent: Re-heat the solution to dissolve the oil and add more of the hot solvent to reduce the concentration.[6]
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid.[6]Slow Cooling: Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.[6]
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of this compound.Solvent Selection: Choose a solvent with a lower boiling point.

Problem 4: Poor or no crystal formation upon cooling.

Potential Cause Recommended Solution
Solution Not Saturated: The concentration of this compound in the solvent is too low.Concentrate the Solution: Gently heat the solution to evaporate some of the solvent to increase the concentration.
Compound Too Soluble: this compound is too soluble in the chosen solvent, even at low temperatures.Use a Two-Solvent System: Introduce a miscible "anti-solvent" (in which this compound is insoluble) dropwise to the solution until it becomes slightly cloudy. Then, heat gently to redissolve and cool slowly.[6]
Lack of Nucleation Sites: Crystal growth needs a starting point.Induce Crystallization: - Seed Crystals: Add a small crystal of pure this compound to the solution.- Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create microscopic scratches that can act as nucleation sites.[6]

Data Presentation

Table 1: Typical HPLC Parameters for Purity Analysis of this compound and its Derivatives

ParameterConditionReference
Column Octadecylsilanized silica gel (C18), 5 to 10 µm particle size[7][8]
Mobile Phase A mixture of aqueous ammonium dihydrogenphosphate buffer (pH ~3) and ethanol (95) (e.g., 925:75 v/v)[7][8]
Flow Rate Adjusted to achieve a retention time for this compound sulfonate between 6 and 8 minutes.[7][8]
Detection UV spectrophotometer at 360 nm[8]
Column Temperature Constant temperature, approximately 40°C[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guide based on established methods.[2]

Step 1: Oxidation of Adrenaline to Adrenochrome

  • Dissolve adrenaline in an appropriate solvent (e.g., water or methanol).

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as a slurry of silver oxide (Ag₂O), while stirring vigorously.[1]

  • Monitor the reaction for a color change to the characteristic pink or red of adrenochrome.

  • Once the reaction is complete, filter the mixture to remove the solid oxidant and byproducts. The resulting filtrate contains the unstable adrenochrome.

Step 2: Formation of this compound

  • To the aqueous solution of adrenochrome, add a solution of sodium acetate, followed by a solution of semicarbazide hydrochloride.[2]

  • Stir the mixture. A precipitate of red-orange prismatic needles of this compound should form.[2]

  • Allow the reaction to proceed to completion (this may require standing at room temperature).

  • Collect the crude this compound precipitate by filtration.

Protocol 2: Purification of this compound by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as diluted ethanol, and heat the mixture gently to dissolve the solid.[2]

  • If insoluble impurities remain, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals, for example, in a vacuum desiccator.

Visualizations

Synthesis_Workflow General Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Adrenaline Adrenaline (Epinephrine) Oxidation Oxidation (e.g., with Ag2O) Adrenaline->Oxidation Adrenochrome Adrenochrome Intermediate (Unstable, Red Solution) Oxidation->Adrenochrome Control Temp & Light Condensation Condensation Adrenochrome->Condensation Crude_this compound Crude this compound (Precipitate) Condensation->Crude_this compound Semicarbazide Semicarbazide HCl + Sodium Acetate Semicarbazide->Condensation Dissolution Dissolve in Hot Solvent (e.g., Diluted Ethanol) Crude_this compound->Dissolution Recrystallization Slow Cooling & Crystallization Dissolution->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Pure_this compound Pure this compound (Crystals) Filtration->Pure_this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Purification Troubleshooting Common Purification Issues Start Crude Product in Recrystallization Solvent Heat Heat to Dissolve Start->Heat Cool Cool Solution Slowly Heat->Cool Result Observe Outcome Cool->Result Good_Crystals Good Crystals Formed Result->Good_Crystals Success Oiling_Out Product 'Oils Out' Result->Oiling_Out Problem No_Crystals No/Poor Crystal Formation Result->No_Crystals Problem Sol_Oil Re-heat, Add More Solvent, Cool Slower Oiling_Out->Sol_Oil Sol_NoCry Concentrate Solution or Add Anti-Solvent No_Crystals->Sol_NoCry Sol_Oil->Heat Sol_NoCry->Heat If anti-solvent added Induce Induce Crystallization (Scratch / Seed Crystal) Sol_NoCry->Induce Induce->Cool

Caption: Decision workflow for troubleshooting recrystallization problems.

References

Technical Support Center: Carbazochrome Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot potential interference from carbazochrome in common biological assays. This compound's inherent color and redox activity can lead to unexpected and misleading results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify, mitigate, and control for these potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

This compound is a hemostatic agent, an oxidation product of epinephrine.[1] Its chemical structure and properties present two main potential sources of interference in biological assays:

  • Colorimetric Interference: this compound solutions are colored and exhibit absorbance in the visible spectrum.[2] This can artificially inflate absorbance readings in colorimetric assays that measure changes in absorbance at similar wavelengths.

  • Redox Activity: this compound is structurally related to adrenochrome, which is known to undergo redox cycling.[3][4][5] This process can generate reactive oxygen species (ROS) and involve the transfer of electrons. This intrinsic redox activity can interfere with assays that rely on redox reactions, such as tetrazolium-based cell viability assays (MTT, XTT) or antioxidant capacity assays.

Q2: Which assays are most likely to be affected by this compound?

Based on its properties, this compound has the potential to interfere with the following types of assays:

  • Colorimetric Assays: Including MTT, XTT, and some ELISA substrates.

  • Antioxidant Assays: Such as DPPH or ABTS assays.

  • Reactive Oxygen Species (ROS) Assays: Where it may either quench or generate ROS.

  • Enzyme-Linked Immunosorbent Assays (ELISA): Potentially through colorimetric interference or non-specific binding.

Troubleshooting Guide: Spectrophotometry and Colorimetric Assays

Issue: You observe an unexpectedly high background absorbance in your assay when this compound is present.

Q3: How can I determine if this compound's color is interfering with my absorbance readings?

It is crucial to run a control experiment to measure the intrinsic absorbance of this compound under your specific assay conditions.

Experimental Protocol: this compound Absorbance Spectrum

  • Prepare a dilution series of this compound in the same buffer or medium used in your assay. The concentrations should match those used in your experiment.

  • Use a spectrophotometer to scan the absorbance of each concentration across a range of wavelengths (e.g., 300-700 nm) to identify its absorbance peaks.

  • Specifically measure the absorbance at the wavelength used for your assay's endpoint measurement (e.g., ~570 nm for MTT, ~450 nm for XTT).

Data Presentation: this compound Absorbance

This compound ConcentrationAbsorbance at Assay Wavelength (e.g., 570 nm)
Concentration 1User-determined value
Concentration 2User-determined value
Concentration 3User-determined value
Vehicle ControlUser-determined value

Interpretation: If you observe a concentration-dependent increase in absorbance at your assay's wavelength, this indicates direct colorimetric interference.

Q4: How can I correct for colorimetric interference?

You can subtract the background absorbance from your experimental wells. For each concentration of this compound, prepare a parallel set of wells containing the compound in the assay medium but without cells or other biological components. Subtract the average absorbance of these "compound-only" wells from your experimental wells.

Mandatory Visualization:

G Troubleshooting Colorimetric Interference A High background absorbance in wells with this compound B Run cell-free control: this compound in assay medium A->B C Measure absorbance at assay wavelength B->C D Is there significant absorbance? C->D E Subtract background absorbance from experimental wells D->E Yes G No significant colorimetric interference D->G No F Consider alternative assay with different wavelength E->F

Caption: Workflow for identifying and correcting colorimetric interference.

Troubleshooting Guide: Cell Viability Assays (MTT, XTT)

Issue: You observe an unexpected increase in "cell viability" at higher concentrations of this compound, or your results are inconsistent.

Q5: How can this compound interfere with MTT or XTT assays?

MTT and XTT assays measure cell viability by the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[6] Compounds with inherent reducing properties can directly reduce the tetrazolium salt, independent of cellular activity, leading to a false-positive signal.[7] The redox-cycling potential of this compound suggests it may act as such a reducing agent.

Q6: How do I test for direct reduction of MTT/XTT by this compound?

A cell-free control experiment is the definitive way to test for this interference.

Experimental Protocol: Cell-Free MTT/XTT Reduction Assay

  • Prepare a 96-well plate.

  • In triplicate, add your standard cell culture medium to the wells.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Add the MTT or XTT reagent at the same concentration used in your cellular assays.

  • Incubate the plate for the same duration as your standard assay (e.g., 2-4 hours) at 37°C.

  • For MTT, add the solubilization solution (e.g., DMSO).

  • Read the absorbance at the appropriate wavelength.

Data Presentation: Cell-Free MTT Reduction by this compound

This compound ConcentrationAbsorbance in Cell-Free Assay
Concentration 1User-determined value
Concentration 2User-determined value
Concentration 3User-determined value
Vehicle ControlUser-determined value

Interpretation: A concentration-dependent increase in absorbance in the absence of cells confirms that this compound directly reduces the tetrazolium salt.

Q7: What are my options if this compound directly reduces MTT/XTT?
  • Correction: Attempt to subtract the absorbance values from the cell-free assay from your cell-based assay results. However, this may not be fully accurate.

  • Alternative Assays: Switch to a viability assay that does not rely on redox chemistry.

    • Sulforhodamine B (SRB) Assay: Measures cell density based on total protein content.

    • Crystal Violet Assay: Stains the DNA of adherent cells.

    • ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of ATP, which correlates with cell viability.

Mandatory Visualization:

G Investigating MTT/XTT Assay Interference start Unexpected MTT/XTT results with this compound cell_free_test Perform cell-free MTT/XTT reduction assay start->cell_free_test observe Measure absorbance cell_free_test->observe decision Does absorbance increase with this compound concentration? observe->decision interference Direct reduction confirmed. Assay is compromised. decision->interference Yes no_interference No direct reduction. Check for other issues. decision->no_interference No alternatives Use alternative viability assay: - SRB - Crystal Violet - ATP-based interference->alternatives

Caption: Decision tree for troubleshooting MTT/XTT assay interference.

Troubleshooting Guide: ELISA

Issue: You are experiencing high background or inconsistent results in your ELISA when samples contain this compound.

Q8: How can this compound interfere with an ELISA?

Interference in ELISA can occur through several mechanisms:

  • Colorimetric Interference: If the ELISA substrate produces a color that is in a similar spectral range as this compound, the final absorbance reading may be artificially high.

  • Non-specific Binding: this compound could potentially bind non-specifically to the plate, antibodies, or other proteins, sterically hindering the intended antibody-antigen interactions.

  • Enzyme Inhibition/Activation: Although less likely, it is possible for a compound to interfere with the activity of the enzyme conjugate (e.g., HRP).

Q9: What control experiments should I run to check for ELISA interference?

You should run a "compound-only" control to check for colorimetric interference and a "no-analyte" control to check for non-specific binding effects.

Experimental Protocol: ELISA Interference Controls

  • Standard Curve and Samples: Run your ELISA as usual.

  • Compound Color Control: In a set of wells, perform all assay steps but omit the capture antibody and the analyte. Add this compound at the relevant concentrations just before the final substrate step. This will measure the compound's intrinsic color in the final assay buffer.

  • Non-specific Binding Control: In another set of wells, perform all assay steps, including adding this compound, but omit the analyte. A high signal in these wells compared to the blank suggests that this compound is causing non-specific binding of the detection antibody or other components.

Data Presentation: ELISA Interference Analysis

Well TypeAnalyteThis compoundExpected SignalObserved Signal
StandardPresentAbsentHighUser-determined
SamplePresentPresentHighUser-determined
BlankAbsentAbsentLowUser-determined
Color ControlAbsentPresentLowUser-determined
NSB ControlAbsentPresentLowUser-determined

Interpretation:

  • If the Color Control shows a high signal, you have colorimetric interference.

  • If the NSB Control shows a high signal, you have interference due to non-specific binding.

Q10: How can I mitigate ELISA interference from this compound?
  • For Colorimetric Interference: If possible, switch to a fluorescent or chemiluminescent substrate to avoid the spectral overlap.

  • For Non-specific Binding:

    • Increase the number of wash steps.

    • Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or try a different blocking agent.

    • Dilute your sample to reduce the concentration of this compound, if the analyte concentration is high enough to remain detectable.[8]

References

Technical Support Center: Enhancing Carbazochrome Bioavailability in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the bioavailability of Carbazochrome in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary therapeutic actions?

A1: this compound is a hemostatic agent, meaning it helps to stop bleeding.[1] It is an oxidation product of adrenaline and functions by promoting the aggregation and adhesion of platelets to form a plug at the site of a wound, thereby ceasing blood flow.[1] Its primary mechanism of action involves interacting with α-adrenoreceptors on the surface of platelets.[1]

Q2: What is this compound sodium sulfonate, and how does it differ from this compound?

A2: this compound sodium sulfonate is a derivative of this compound. The addition of the sodium sulfonate group significantly improves the water solubility of the compound, which can be a crucial factor for formulation and administration.

Q3: What are the main challenges affecting the oral bioavailability of this compound?

A3: Like many pharmaceutical compounds, the oral bioavailability of this compound can be limited by several factors, including:

  • Poor aqueous solubility: The base form of this compound may have limited solubility in gastrointestinal fluids, which is a critical first step for absorption.

  • First-pass metabolism: The drug may be metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active compound.

  • Limited membrane permeability: The ability of the this compound molecule to pass through the intestinal epithelium might be restricted.

Q4: What are the common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A4: Several formulation strategies can be employed to enhance the bioavailability of drugs with low aqueous solubility.[2][3] These include:

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.[4][5][6]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[7][8][9][10]

  • Nanoformulations: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to improved dissolution.[11][12][13]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their aqueous solubility.[14][15][16][17][18]

Troubleshooting Guides

This section provides solutions to common problems encountered during the in vivo evaluation of this compound's bioavailability.

Problem Potential Cause Troubleshooting Steps
Low or undetectable plasma concentrations after oral administration Poor aqueous solubility and dissolution. 1. Verify the solubility of your this compound formulation in simulated gastric and intestinal fluids. 2. Consider implementing a solubility-enhancement strategy such as preparing a solid dispersion or a lipid-based formulation.
Low intestinal permeability. 1. Conduct an in vitro Caco-2 permeability assay to assess the transport of this compound across an intestinal epithelial cell monolayer. 2. If permeability is low, investigate the potential for efflux transporter involvement.
Extensive first-pass metabolism. 1. Perform an in vitro metabolic stability assay using liver microsomes to determine the intrinsic clearance of this compound. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical models) to confirm the impact on bioavailability.
High variability in plasma concentrations between subjects Inconsistent dissolution of the formulation. 1. Ensure the formulation provides consistent and reproducible drug release under different pH conditions. 2. For solid dosage forms, check for uniformity of the drug content.
Food effects. 1. Standardize the feeding schedule of the animal models, as food can significantly impact the absorption of some drugs.
Poor peak shape or interference in HPLC/LC-MS analysis Matrix effects from plasma components. 1. Optimize the sample preparation method to effectively remove interfering substances. Protein precipitation followed by solid-phase extraction (SPE) can be effective.[19][20] 2. Use a stable, isotope-labeled internal standard if available.
Degradation of this compound in the biological matrix. 1. Investigate the stability of this compound in plasma at different temperatures and storage durations.[21][22] 2. Process samples promptly and store them at -80°C.

Data Presentation

Pharmacokinetic Parameters of this compound Sodium Sulfonate in Rabbits

The following table summarizes the pharmacokinetic parameters of this compound sodium sulfonate in rabbits following administration by two different injection methods.

ParameterNeedle-Free InjectionIntramuscular Injection
AUC₀₋t (μg·min·mL⁻¹) 162.43 ± 17.09180.82 ± 15.29
tₘₐₓ (min) 5.00 ± 1.4123.00 ± 2.01
Cₘₐₓ (μg·mL⁻¹) 5.93 ± 0.025.09 ± 0.29
t₁/₂ (min) 23.54 ± 3.8918.28 ± 2.47
Data from a study on the pharmacokinetics of this compound sodium sulfonate in rabbits.[23][24]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma using HPLC

This protocol provides a general framework for the determination of this compound concentrations in rat plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate for mobile phase modification

  • Rat plasma (blank)

  • Protein precipitation agent (e.g., acetonitrile or perchloric acid)[25]

2. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 363 nm[23]

  • Injection Volume: 20 µL

3. Sample Preparation:

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[25]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the sample into the HPLC system.

4. Calibration Curve:

  • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound.

  • Process the calibration standards using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

Protocol 2: Caco-2 Permeability Assay for this compound

This protocol outlines a method to assess the intestinal permeability of this compound using the Caco-2 cell model.[26][27][28][29][30]

1. Cell Culture:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Transport Buffer:

  • Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

3. Permeability Assessment (Apical to Basolateral):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Add the this compound solution (at a known concentration) to the apical (A) side of the Transwell® insert.

  • Add fresh transport buffer to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

  • At the end of the experiment, collect a sample from the apical side.

  • Analyze the concentration of this compound in all samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

Signaling Pathway of this compound's Hemostatic Action

This compound This compound Alpha_Adrenoreceptor α-Adrenoreceptor (on platelet surface) This compound->Alpha_Adrenoreceptor Binds to Gq_protein Gq Protein Alpha_Adrenoreceptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Platelet_Activation Platelet Activation & Aggregation DAG->Platelet_Activation Contributes to Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->Platelet_Activation Leads to

Caption: this compound's mechanism of action on platelets.

Experimental Workflow for Enhancing this compound Bioavailability

Caption: Workflow for selecting a bioavailability enhancement strategy.

References

Overcoming limitations of Carbazochrome in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbazochrome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the limitations of this compound in long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the long-term use of this compound in experimental settings.

Issue Question Answer/Troubleshooting Steps
Compound Instability My this compound solution appears to have changed color/precipitated over time. Is it still usable?This compound is susceptible to oxidation and degradation, which can be indicated by a change in color or the formation of a precipitate.[1] It is not recommended to use a solution that has visibly changed. To prevent this: • Storage: Store solid this compound at -20°C for long-term stability.[2] Stock solutions, preferably in DMSO or methanol, should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2] For short-term use, solutions can be stored at 4°C for a few days.[2] • pH Control: The stability of this compound is pH-dependent. A patent suggests that controlling the pH during preparation can improve stability.[1] While the optimal pH for long-term storage is not definitively established in the literature, it is crucial to maintain a consistent pH in your experimental buffer system. • Oxygen-free environment: A patented method to improve stability involves preparing the this compound composition under oxygen-free conditions.[1] While not always feasible in a standard laboratory setting, minimizing exposure to air can be beneficial. Consider preparing solutions fresh before use when possible.
Inconsistent Results in In Vitro Assays I am observing high variability in my cell-based assay results with this compound. What could be the cause?High variability can stem from several factors: • Compound Degradation: As this compound can degrade over time, its effective concentration in your assays may be inconsistent. Prepare fresh dilutions from a new stock aliquot for each experiment.[2] • Cell Culture Media Compatibility: While this compound sodium sulfonate is compatible with common intravenous fluids like glucose and saline solutions for short periods, its long-term stability in complex cell culture media is not well-documented.[3][4] Media components could potentially interact with this compound. Consider performing a stability check of this compound in your specific cell culture medium over the time course of your experiment. • Assay Interference: this compound has been shown to quench the fluorescence of certain molecules.[5][6] If you are using fluorescence-based assays for cell viability or other endpoints, this could lead to inaccurate readings. See the "Assay Interference" section below for more details.
Assay Interference I suspect this compound is interfering with my fluorescence-based assays. How can I confirm and mitigate this?This compound can interfere with fluorescent readouts through a process called static quenching.[6] This is particularly relevant for assays using aromatic amino acids or other fluorescent probes.[5] • Confirmation: To confirm interference, run a control experiment with your assay reagents and this compound in a cell-free system. A decrease in fluorescence intensity in the presence of this compound would indicate quenching. • Mitigation:     • Switch to a non-fluorescent assay: Consider using colorimetric assays (e.g., MTT, XTT) or luminescence-based assays that are less prone to this type of interference. However, be aware that colored compounds can also interfere with absorbance-based assays.[7]     • Use longer wavelength fluorophores: Interference is often more pronounced at lower wavelengths.[8] If possible, use fluorescent probes that excite and emit at longer wavelengths (far-red).     • Blank Correction: Ensure proper blanking with this compound-containing medium to subtract any background signal.[7]
In Vivo Administration Challenges I am planning a long-term animal study with this compound. What are the key considerations for its administration?For long-term in vivo studies, consider the following: • Route of Administration: this compound can be administered orally, intramuscularly (IM), or subcutaneously (SC).[9] The choice of route will depend on your experimental model and desired pharmacokinetic profile. Parenteral routes (IM, SC) may offer more consistent bioavailability.[10][11] • Vehicle Selection: For parenteral administration, ensure this compound is dissolved in a sterile, biocompatible vehicle. The pH of the vehicle should be controlled to ensure the stability of the compound. • Dosing Frequency: The dosing frequency will depend on the half-life of this compound in your animal model. This may need to be determined in a pilot pharmacokinetic study. • Monitoring: Regularly monitor animals for any adverse effects. While generally well-tolerated, reported side effects in humans include gastrointestinal disturbances and hypersensitivity reactions.[12] • Formulation: For clinical use, this compound is often formulated as a sodium sulfonate salt to improve solubility and stability.[13][14][15] Consider using this salt form for your in vivo studies.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid-20°CLong-termProtect from light and moisture.[2][16]
Solid4°CShort-term (days to weeks)For immediate use.[2]
Stock Solution (in DMSO or Methanol)-20°CUp to 1 monthStore in aliquots to avoid freeze-thaw cycles.[16]
Stock Solution (in DMSO or Methanol)-80°CUp to 6 monthsFor longer-term storage of solutions.[16]

Table 2: Summary of this compound Compatibility and Incompatibility

Compatible With Incompatible With
5% Glucose Injection[3]Strong acids/alkalis[16]
10% Glucose Injection[3]Strong oxidizing/reducing agents[16]
0.9% Sodium Chloride Injection[3][4]
Ceftazidime in 0.9% Sodium Chloride Injection[4]

Experimental Protocols

Protocol 1: Preparation and Long-Term Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in long-term in vitro or in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • In a well-ventilated area, weigh out the desired amount of this compound powder using a calibrated balance.[17][18]

  • Under sterile conditions, add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes. The aliquot volume should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.[2]

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • For long-term storage (up to 6 months), store the aliquots at -80°C.[16] For shorter-term storage (up to 1 month), store at -20°C.[16]

  • When ready to use, thaw a single aliquot at room temperature and dilute to the final working concentration in your experimental medium or vehicle immediately before use.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Incubator at 37°C, 5% CO2

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)[19]

  • Sterile tubes

Procedure:

  • Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.

  • Dispense the solution into multiple sterile tubes, one for each time point.

  • Collect a sample for the "time 0" measurement and immediately analyze it by HPLC or store it at -80°C until analysis.

  • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one tube from the incubator and analyze the concentration of this compound by HPLC.

  • Compare the peak area of this compound at each time point to the time 0 sample to determine the percentage of degradation over time.

  • This will help you understand the stability of this compound under your specific experimental conditions and determine if fresh medium with this compound needs to be replenished during long-term experiments.

Mandatory Visualization

Carbazochrome_Signaling_Pathway This compound This compound Alpha_Adrenoreceptor α-Adrenoreceptor (Gq-coupled) This compound->Alpha_Adrenoreceptor Binds PLC Phospholipase C (PLC) Alpha_Adrenoreceptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Platelet_Activation Platelet Activation & Aggregation DAG->Platelet_Activation Contributes to Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase Releases Ca²⁺ Ca2_increase->Platelet_Activation Triggers Experimental_Workflow_Stability_Assessment start Start: Prepare this compound solution in experimental medium t0_sample Take Time 0 sample (HPLC analysis or freeze) start->t0_sample incubate Incubate remaining samples at 37°C start->incubate data_analysis Compare peak areas to Time 0 to determine degradation t0_sample->data_analysis time_points Collect samples at predefined time points (e.g., 6, 12, 24, 48h) incubate->time_points hplc_analysis Analyze samples by HPLC time_points->hplc_analysis hplc_analysis->data_analysis end End: Determine stability profile data_analysis->end

References

Technical Support Center: Optimizing Carbazochrome Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Carbazochrome in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: this compound is a hemostatic agent that enhances the integrity of the endothelial barrier. Its mechanism is not fully elucidated but is understood to involve the reversal of endothelial barrier dysfunction by inhibiting agonist-induced phosphoinositide hydrolysis.[1] This action helps to reduce vascular hyperpermeability. In cell culture, particularly with endothelial cells, it has been observed to reverse the formation of actin stress fibers and the disruption of VE-cadherin, a key component of adherens junctions.[1]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: Based on published studies, a good starting point for dose-response experiments with this compound (specifically, its sodium sulfonate form, AC-17) in cultured endothelial cells is between 0.1 µM and 10 µM.[1] To determine the optimal concentration for your specific cell line and experimental endpoint, it is crucial to perform a dose-response curve.

Q3: How should I prepare a stock solution of this compound for cell culture?

A3: this compound sodium sulfonate is generally soluble in aqueous solutions. To prepare a stock solution, dissolve the powder in sterile, cell culture-grade water or a buffered solution like PBS. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Filter-sterilize the stock solution through a 0.22 µm filter before adding it to your culture medium. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?

A4: Precipitation of this compound in cell culture media can be due to several factors, including high concentrations exceeding its solubility limit, interactions with media components, or significant shifts in pH or temperature.[2][3][4][5] To troubleshoot this, consider the following:

  • Reduce Final Concentration: Lower the working concentration of this compound.

  • Optimize Dissolving Conditions: Ensure the stock solution is fully dissolved before adding it to the medium. Gentle warming may aid dissolution.

  • Pre-warm Medium: Add the this compound stock solution to pre-warmed (37°C) culture medium while gently mixing.

  • Check for Contamination: Microbial contamination can alter the pH of the medium, leading to precipitation.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Effect of this compound - Suboptimal concentration. - Cell line is not responsive. - Degradation of this compound.- Perform a dose-response experiment to determine the optimal concentration (suggested range: 0.1 µM to 10 µM). - Ensure the cell line is appropriate for the study (endothelial cells are a common target). - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Decreased Cell Viability - this compound toxicity at high concentrations. - Solvent toxicity (if using a solvent other than water).- Determine the IC50 value for your cell line using a cell viability assay (e.g., MTT or LDH assay). - Ensure the final concentration of any solvent (e.g., DMSO) is below 0.5% and include a vehicle control in your experiments.
Difficulty in Observing Changes in Endothelial Permeability - Insufficient stimulation to induce permeability. - Assay sensitivity is too low. - Timing of this compound treatment is not optimal.- Use a known permeability-inducing agent (e.g., thrombin, bradykinin) as a positive control. - Optimize the transwell assay protocol, ensuring a confluent cell monolayer. - Vary the pre-incubation time with this compound before adding the permeability-inducing agent.
Variable Immunofluorescence Staining Results - Poor antibody quality. - Inadequate cell fixation and permeabilization. - Inconsistent this compound treatment.- Validate antibodies for specificity. - Optimize fixation and permeabilization protocols for your cell type. - Ensure consistent timing and concentration of this compound treatment across all samples.

Quantitative Data Summary

The following table presents illustrative data on the effect of varying concentrations of this compound on endothelial cell permeability. This data is hypothetical and intended to serve as a template for presenting results from a transwell permeability assay.

This compound Concentration (µM)Permeability (Fold Change vs. Control)Standard Deviation
0 (Vehicle Control)1.000.12
0.10.850.10
0.50.620.08
1.00.450.06
5.00.380.05
10.00.350.04

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Target cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in sterile water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted this compound solutions to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Endothelial Permeability Assay (Transwell Assay)

This protocol measures the effect of this compound on the permeability of an endothelial cell monolayer.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Permeability-inducing agent (e.g., thrombin)

  • FITC-Dextran (or other fluorescent tracer)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed endothelial cells onto the transwell inserts at a high density to form a confluent monolayer. Culture for 2-3 days.

  • This compound Treatment: Pre-treat the confluent monolayer with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Induction of Permeability: Add the permeability-inducing agent to the upper chamber.

  • Tracer Addition: Add FITC-Dextran to the upper chamber.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes).

  • Sample Collection: Collect samples from the lower chamber.

  • Fluorescence Measurement: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the permeability coefficient or express the data as a fold change relative to the untreated control.

Visualizations

Signaling Pathway

Carbazochrome_Signaling_Pathway cluster_membrane Cell Membrane Agonist Agonist (e.g., Thrombin, Bradykinin) Receptor G-Protein Coupled Receptor Agonist->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 generates This compound This compound This compound->PLC inhibits Actin Actin Stress Fiber Formation This compound->Actin reverses VECadherin VE-Cadherin Disruption This compound->VECadherin reverses IP3->Actin leads to Barrier Endothelial Barrier Dysfunction Actin->Barrier VECadherin->Barrier

Caption: Proposed signaling pathway for this compound's effect on endothelial barrier function.

Experimental Workflow

Experimental_Workflow start Start: Prepare this compound Stock Solution dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response determine_optimal Determine Optimal Non-Toxic Concentration Range dose_response->determine_optimal permeability_assay Conduct Endothelial Permeability Assay (Transwell) determine_optimal->permeability_assay immunofluorescence Perform Immunofluorescence (Actin, VE-Cadherin) determine_optimal->immunofluorescence data_analysis Analyze and Interpret Data permeability_assay->data_analysis immunofluorescence->data_analysis

Caption: General experimental workflow for investigating this compound in cell culture.

References

Technical Support Center: Carbazochrome Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Carbazochrome in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for this compound quantification are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Spectrophotometric methods have also been developed, particularly for pharmaceutical formulations.[3]

Q2: What are the typical matrices in which this compound is quantified?

A2: this compound is commonly quantified in various biological and pharmaceutical matrices, including human plasma, urine, and injectable dosage forms.[2][4]

Q3: What are the key validation parameters to consider when developing a quantification method for this compound?

A3: According to ICH guidelines and common practice, the key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][5] For bioanalytical methods, stability under different conditions (e.g., freeze-thaw, short-term benchtop) is also critical.

Q4: How can I handle matrix effects when analyzing this compound in biological samples using LC-MS/MS?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[6][7][8][9][10] Strategies to mitigate these effects include:

  • Efficient Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) can effectively clean up samples and remove interfering substances.

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components is crucial.

  • Use of an Internal Standard: A suitable internal standard can help to compensate for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the LOQ.[6][8]

Q5: What are the known stability issues with this compound?

A5: this compound is susceptible to degradation under certain conditions. Studies have shown that it can degrade when exposed to acidic, basic, oxidative, thermal, and photolytic stress.[2][3] It is crucial to investigate its stability in the specific matrix and storage conditions of your experiment.

Troubleshooting Guides

HPLC Method Troubleshooting

Problem: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: The addition of a competing amine, such as triethylamine (TEA), to the mobile phase can help to reduce peak tailing by masking active silanol groups on the column.[1] The pH of the mobile phase can also be adjusted to ensure this compound is in a single ionic state.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration or injection volume of the sample.

  • Possible Cause 3: Contamination or void in the column.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11][12]

Problem: Peak splitting for this compound.

  • Possible Cause 1: Partially blocked column frit.

    • Solution: Back-flush the column or replace the inlet frit.[12][13]

  • Possible Cause 2: Sample solvent incompatible with the mobile phase.

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.

  • Possible Cause 3: Co-elution with an interfering compound.

    • Solution: Adjust the mobile phase composition or gradient to improve the resolution between this compound and the interferent.

LC-MS/MS Method Troubleshooting

Problem: Inconsistent or low signal intensity for this compound.

  • Possible Cause 1: Ion suppression from matrix components.

    • Solution: Improve sample clean-up by incorporating a solid-phase extraction (SPE) step. Diluting the sample can also mitigate this effect.[6][8]

  • Possible Cause 2: Suboptimal ionization source parameters.

    • Solution: Optimize source parameters such as temperature, gas flows, and voltages to maximize the signal for this compound.

  • Possible Cause 3: In-source degradation.

    • Solution: this compound can be thermally labile. An Atmospheric Pressure Chemical Ionization (APCI) source may be more suitable than Electrospray Ionization (ESI) in some cases, as it can sometimes offer better stability for certain compounds. One study noted the use of APCI for detecting a thermodegraded fragment of a this compound salt.[2]

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Quantification

ParameterMethod 1[14]Method 2[5]Method 3[15]
Column C18Kinetex Core-shell PFPDiamonsil C18
Mobile Phase Water (0.2% TEA, 1% THF):Methanol (65:35, v/v)Methanol:5% Acetic Acid (99.5:0.5, v/v)Methanol:0.01 M KH2PO4 (0.1% TEA, pH 3.8) (25:75, v/v)
Flow Rate 1.5 mL/min0.25 mL/min1.0 mL/min
Detection 350 nm350 nm355 nm
Retention Time 2.069 min6.078 minNot Specified

Table 2: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma[2]

ParameterValue
Column Hypersil ODS-2
Mobile Phase 0.2% Formic Acid and Methanol (gradient elution)
Flow Rate 1.0 mL/min
Ionization Positive Atmospheric Pressure Chemical Ionization (APCI)
Monitored Transition m/z 148 -> m/z 107 (protonated thermodegraded fragment)

Table 3: System Suitability and Validation Data for this compound Quantification

ParameterValue (HPLC)[5]Value (LC-MS/MS)[2]
Linearity Range 0.05 - 1.00 µg/mL0.5 - 50 ng/mL
LOD 0.01 µg/mLNot Specified
LLOQ 0.05 µg/mL0.5 ng/mL
Tailing Factor 1.13889Not Applicable
Theoretical Plates 6902Not Applicable
Average Recovery Not Specified100.8%[15]

Experimental Protocols

Protocol 1: Quantification of this compound in Pharmaceutical Formulations by RP-HPLC[5]
  • Instrumentation: Agilent Infinity 1260 Series HPLC with UV detector.

  • Column: Phenomenex Kinetex Core-shell Pentafluorophenyl Propyl, 2.6 µm, 4.6x150 mm.

  • Mobile Phase: Methanol:5% Acetic Acid (99.5:0.5, v/v).

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 5 µL.

  • Standard Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (0.5 mg/mL) and dilute with methanol to create working standards.

Protocol 2: Quantification of this compound Sodium Sulfonate in Human Plasma by LC-MS/MS[2]
  • Sample Preparation: Perform protein precipitation by adding 14% perchloric acid solution to the plasma sample.

  • Internal Standard: Use amiloride hydrochloride as the internal standard.

  • Instrumentation: LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Column: Hypersil ODS-2.

  • Mobile Phase: A gradient of 0.2% formic acid solution and methanol.

  • Flow Rate: 1.0 mL/min.

  • MS Detection: Operate in positive ion mode with Selected Reaction Monitoring (SRM). Monitor the transition of the protonated thermodegraded fragment of this compound (m/z 148 -> m/z 107).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Perchloric Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (Reversed-Phase) supernatant->hplc msms MS/MS Detection (APCI, SRM) hplc->msms data_proc Data Processing (Quantification) msms->data_proc

Caption: Workflow for this compound quantification in plasma.

troubleshooting_peak_tailing start Peak Tailing Observed? cause1 Secondary Interactions (Silanol Activity) start->cause1 Yes cause2 Column Overload start->cause2 Yes cause3 Column Contamination/ Void start->cause3 Yes solution1 Add TEA to Mobile Phase Adjust Mobile Phase pH cause1->solution1 solution2 Reduce Sample Concentration Decrease Injection Volume cause2->solution2 solution3 Flush Column with Strong Solvent cause3->solution3 solution3b Replace Column solution3->solution3b If problem persists

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

Carbazochrome vs. Tranexamic Acid: A Comparative Analysis of Hemostatic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

Introduction

In the management of hemorrhage, rapid and effective hemostasis is critical. Carbazochrome and tranexamic acid are two hemostatic agents with distinct mechanisms of action that are utilized to control bleeding. Tranexamic acid is a well-established antifibrinolytic agent, while this compound is believed to promote hemostasis by acting on platelets and capillary permeability. This guide provides a comparative study of their mechanisms, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their understanding and evaluation of these compounds.

Mechanisms of Action: A Tale of Two Pathways

The hemostatic effects of this compound and tranexamic acid are achieved through fundamentally different biological pathways. This compound primarily targets the initial stages of hemostasis by promoting the formation of a platelet plug, while tranexamic acid acts on a later stage, preventing the breakdown of an already-formed fibrin clot.

This compound: Enhancing Primary Hemostasis

This compound is thought to exert its hemostatic effect by promoting platelet aggregation and adhesion, which are crucial steps in the formation of the primary platelet plug.[1] The proposed mechanism involves the interaction of this compound with α-adrenoceptors on the surface of platelets.[2][3] This interaction is believed to trigger a downstream signaling cascade, leading to an increase in intracellular calcium concentration. This elevation in calcium activates various processes that result in platelet shape change and the release of pro-aggregatory substances, ultimately leading to the formation of a stable platelet plug at the site of vascular injury.[2] Additionally, some studies suggest that this compound may reduce capillary permeability, further contributing to the control of bleeding.[4][5]

G

Tranexamic Acid: Inhibiting Fibrinolysis

Tranexamic acid's mechanism is centered on the inhibition of fibrinolysis, the process of clot breakdown.[6][7][8] It is a synthetic analog of the amino acid lysine.[9][10] The key enzyme in fibrinolysis is plasmin, which is generated from its inactive precursor, plasminogen. Tranexamic acid works by competitively and reversibly binding to the lysine-binding sites on plasminogen.[6][9][10] This binding prevents plasminogen from attaching to the fibrin clot, thereby inhibiting its conversion to plasmin by tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[11][12] By preventing the formation of plasmin, tranexamic acid stabilizes the fibrin clot and prevents its premature degradation, thus maintaining hemostasis.[6][8]

G cluster_2 Inhibition by Tranexamic Acid Tranexamic_Acid Tranexamic_Acid tPA_uPA tPA_uPA Tranexamic_Acid->tPA_uPA prevents binding to fibrin Plasminogen Plasminogen Tranexamic_Acid->Plasminogen prevents binding to fibrin

Comparative Efficacy: Insights from Clinical Studies

While the mechanisms of this compound and tranexamic acid are distinct, their clinical application often overlaps. Several studies have compared their efficacy, both individually and in combination, in various surgical settings. The following tables summarize quantitative data from these studies.

Table 1: Reduction in Perioperative Blood Loss
StudySurgical ProcedureThis compound Sodium Sulfonate (CSS) + Tranexamic Acid (TXA) GroupTranexamic Acid (TXA) Only Groupp-value
A randomized controlled trial comparing this compound sodium sulfonate and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty[13]Simultaneous Bilateral Total Hip ArthroplastyTotal Blood Loss (TBL): Significantly lowerTBL: Higher than combination< 0.05
Hidden Blood Loss (HBL): Significantly lowerHBL: Higher than combination< 0.05
Comparative study of this compound sodium sulfonate and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial[14][15]Direct Anterior Total Hip ArthroplastyTotal Blood Loss (TBL): Significantly lowerTBL: Higher than combination< 0.05
Hemostatic and Anti-Inflammatory Effects of this compound Sodium Sulfonate in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial[16]Total Knee ArthroplastyTotal Blood Loss (mL): 609.92 ± 221.24 (Topical & IV CSS + TXA)1158.26 ± 334.13< 0.05
Total Blood Loss (mL): 753.16 ± 247.67 (Topical CSS + TXA)< 0.05
Total Blood Loss (mL): 829.23 ± 297.45 (IV CSS + TXA)< 0.05
Optimizing blood management in arthroplasty: a meta-analysis of this compound sodium sulfonate and Tranexamic acid combination[17][18]Hip and Knee Arthroplasty (Meta-analysis)Total Blood Loss Reduction (Mean Difference): -230.92 mL-< 0.00001
Hidden Blood Loss Reduction (Mean Difference): -220.52 mL-< 0.00001
Table 2: Impact on Blood Transfusion and Hemoglobin Levels
StudySurgical ProcedureThis compound Sodium Sulfonate (CSS) + Tranexamic Acid (TXA) GroupTranexamic Acid (TXA) Only Groupp-value
A randomized controlled trial comparing this compound sodium sulfonate and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty[13]Simultaneous Bilateral Total Hip ArthroplastyBlood Transfusion Rate: Significantly lowerBlood Transfusion Rate: Higher< 0.05
Comparative study of this compound sodium sulfonate and tranexamic acid in reducing blood loss and inflammatory response following direct anterior total hip arthroplasty: a prospective randomized controlled trial[14][15]Direct Anterior Total Hip ArthroplastyBlood Transfusion Rate: Significantly lowerBlood Transfusion Rate: Higher< 0.05
Optimizing blood management in arthroplasty: a meta-analysis of this compound sodium sulfonate and Tranexamic acid combination[17][18]Hip and Knee Arthroplasty (Meta-analysis)Blood Transfusion Requirement (Relative Risk): 0.13-0.0003
Hemoglobin Preservation (Mean Difference): -0.59 g/dL-< 0.00001

Experimental Protocols for Mechanistic Studies

To facilitate further research, this section provides detailed methodologies for key experiments used to investigate the mechanisms of this compound and tranexamic acid.

G

This compound: Platelet Aggregation Assay

This protocol is based on light transmission aggregometry (LTA), a standard method for assessing platelet function.

Objective: To determine the effect of this compound on platelet aggregation in response to an agonist.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • This compound solutions at various concentrations.

  • Platelet agonist (e.g., ADP, collagen, or thrombin).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Assay: a. Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer. b. Add a specific concentration of this compound solution or vehicle control to the PRP and incubate for a short period. c. Add the platelet agonist to induce aggregation. d. Record the change in light transmission over time.

  • Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Compare the aggregation curves of this compound-treated samples with the control.

Tranexamic Acid: Clot Lysis Assay

This protocol measures the ability of tranexamic acid to inhibit the breakdown of a pre-formed clot.

Objective: To quantify the antifibrinolytic activity of tranexamic acid.

Materials:

  • Human plasma.

  • Tranexamic acid solutions at various concentrations.

  • Thrombin solution to induce clotting.

  • Tissue plasminogen activator (tPA) to induce fibrinolysis.

  • Spectrophotometer or a viscoelastic testing system (e.g., ROTEM or TEG).

Procedure (using a spectrophotometer):

  • Clot Formation: In a microplate well, mix plasma with tranexamic acid solution or vehicle control. Add thrombin to initiate clot formation.

  • Induction of Fibrinolysis: After the clot has formed, add tPA to initiate fibrinolysis.

  • Monitoring Clot Lysis: Monitor the change in optical density (absorbance) of the sample over time. As the clot lyses, the turbidity of the sample decreases, leading to a decrease in absorbance.

  • Data Analysis: The time taken for the clot to lyse (lysis time) is determined. Compare the lysis times of tranexamic acid-treated samples with the control. An increased lysis time indicates inhibition of fibrinolysis.

Conclusion

This compound and tranexamic acid are effective hemostatic agents that operate through distinct and complementary mechanisms. This compound appears to enhance primary hemostasis by promoting platelet aggregation, while tranexamic acid strengthens the clot by inhibiting fibrinolysis. Clinical data suggests that a combination of these two agents may be more effective in controlling perioperative bleeding than tranexamic acid alone. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanistic nuances of these compounds and to evaluate novel hemostatic agents. A thorough understanding of their individual and combined actions is crucial for the development of improved strategies for hemorrhage management.

References

A Comparative Analysis of Carbazochrome and its Parent Compound Adrenochrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of carbazochrome and its parent compound, adrenochrome. The information presented is intended to support research and development activities by offering a clear, objective analysis of their chemical properties, biological activities, and toxicological profiles, supplemented with detailed experimental protocols and visual representations of key pathways.

Introduction

Adrenochrome is an oxidation product of epinephrine (adrenaline), known for its distinct pink to deep violet color.[1] While historically investigated for potential psychotomimetic properties, its instability and lack of proven medical applications have limited its clinical use.[1][2] In contrast, this compound, a more stable semicarbazide derivative of adrenochrome, is utilized as a hemostatic agent in several countries to control capillary and parenchymal hemorrhage.[1][2] This guide will dissect the key differences and similarities between these two molecules to inform further research and potential therapeutic development.

Data Presentation: Physicochemical, Pharmacological, and Toxicological Properties

The following tables summarize the key quantitative data for this compound and adrenochrome, facilitating a direct comparison of their fundamental characteristics.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundAdrenochrome
Molecular Formula C₁₀H₁₂N₄O₃C₉H₉NO₃
Molecular Weight 236.23 g/mol 179.17 g/mol
CAS Number 69-81-854-06-8
Appearance Dark orange to very dark orange solidDeep-violet solid
Melting Point ~203 °C (decomposes)115–120 °C (decomposes)
Water Solubility Slightly soluble (5 mg/mL with pH adjustment)Soluble
pKa 12.38 ± 0.40 (Predicted)Not Available
Stability Stable semicarbazone derivativeUnstable in solution, polymerizes into melanin compounds[1]

Table 2: Comparative Pharmacological and Toxicological Data

ParameterThis compoundAdrenochrome
Primary Pharmacological Activity Hemostatic, capillary stabilizerLimited and controversial research into psychotomimetic effects[2]
Mechanism of Action Interacts with α-adrenoreceptors on platelets, leading to aggregation and reduced capillary permeability.[3]Proposed to be a neurotoxic, psychotomimetic substance.[2] Detoxified by glutathione S-transferase.[4]
Effective Concentration (in vitro) 0.1-10 µM inhibits bradykinin and thrombin-induced IP3 formation.[5]50-200 µM showed toxic effects on human arterial endothelial cells in vitro.
Toxicological Profile Acute oral LD50 (rat): >17,280 mg/kg.[1]LD50 not available. Reported cardiotoxic and neurotoxic effects.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound and adrenochrome.

Synthesis Protocols

3.1.1. Synthesis of Adrenochrome from Epinephrine

This protocol is based on the oxidation of epinephrine using silver oxide.

  • Materials: L-epinephrine, methanol, silver oxide (Ag₂O), anion-exchange resin (e.g., Dowex-1).

  • Procedure:

    • Suspend L-epinephrine in methanol.

    • Add silver oxide to the suspension with stirring. The reaction progress can be monitored by the color change to pink/violet.

    • After the reaction is complete (typically a few minutes), quickly filter the mixture to remove the silver oxide and other solid byproducts.

    • Pass the filtrate through a column packed with an anion-exchange resin to remove any dissolved heavy metal ions.

    • Evaporate the solvent from the purified solution under reduced pressure and at a low temperature to obtain crystalline adrenochrome.

3.1.2. Synthesis of this compound from Adrenochrome

This protocol describes the conversion of adrenochrome to its more stable semicarbazone derivative.

  • Materials: Adrenochrome, semicarbazide hydrochloride, sodium acetate, water, ethanol.

  • Procedure:

    • Dissolve the synthesized adrenochrome crystals in water.

    • In a separate container, prepare a solution of semicarbazide hydrochloride in water.

    • In another container, prepare a solution of sodium acetate in water.

    • Add the sodium acetate solution and the semicarbazide hydrochloride solution to the adrenochrome solution with stirring.

    • A red-orange precipitate of this compound will form.

    • Collect the precipitate by filtration.

    • Recrystallize the crude product from diluted ethanol to obtain purified this compound.

Pharmacological and Toxicological Assay Protocols

3.2.1. In Vitro Platelet Aggregation Assay for this compound

This assay, based on light transmission aggregometry, measures the ability of this compound to induce platelet aggregation.

  • Materials: Platelet-rich plasma (PRP), platelet-poor plasma (PPP), this compound solution, platelet agonist (e.g., ADP, collagen), aggregometer.

  • Procedure:

    • Prepare PRP and PPP from fresh human blood by centrifugation.

    • Adjust the platelet count in the PRP if necessary.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • To test the effect of this compound, pre-incubate a sample of PRP with the desired concentration of this compound solution at 37°C for a specified time.

    • Add a platelet agonist to the PRP sample to induce aggregation.

    • Record the change in light transmission over time. An increase in light transmission indicates platelet aggregation.

3.2.2. In Vitro Neurotoxicity Assessment of Adrenochrome

This protocol outlines a method for assessing the neurotoxic effects of adrenochrome on cultured neurons.

  • Materials: Cultured neuronal cells (e.g., human iPSC-derived neurons), cell culture medium, adrenochrome solution, neurotoxicity assay kit (e.g., measuring cell viability, neurite outgrowth).

  • Procedure:

    • Plate the neuronal cells in a multi-well plate and culture until they form a network.

    • Prepare various concentrations of adrenochrome solution in the cell culture medium.

    • Replace the medium in the wells with the adrenochrome-containing medium. Include appropriate vehicle controls.

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

    • Assess neurotoxicity using a chosen endpoint. For example, cell viability can be measured using a resazurin-based assay, or changes in neuronal morphology and neurite length can be quantified using high-content imaging.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound and adrenochrome.

Signaling Pathways

carbazochrome_hemostatic_pathway This compound This compound AlphaAdrenoreceptor α-Adrenergic Receptor (on Platelet) This compound->AlphaAdrenoreceptor Gq_Protein Gq Protein AlphaAdrenoreceptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release induces Platelet_Activation Platelet Activation (Shape Change, Degranulation) DAG->Platelet_Activation Ca_Release->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Hemostasis Hemostasis Platelet_Aggregation->Hemostasis

Caption: this compound's hemostatic signaling pathway.

adrenochrome_neurotoxicity_pathway cluster_formation Adrenochrome Formation and Metabolism cluster_toxicity Proposed Neurotoxic Effects Epinephrine Epinephrine (Adrenaline) Oxidation Oxidation (e.g., by reactive oxygen species) Epinephrine->Oxidation Adrenochrome Adrenochrome Oxidation->Adrenochrome GST Glutathione S-Transferase (GST) Adrenochrome->GST Dopaminergic_System Dopaminergic System Adrenochrome->Dopaminergic_System interacts with Serotonergic_System Serotonergic System Adrenochrome->Serotonergic_System interacts with Detoxification Detoxified Metabolites GST->Detoxification conjugation Glutathione Glutathione Glutathione->GST Neurotoxicity Neurotoxicity (e.g., thought disorder, derealization) Dopaminergic_System->Neurotoxicity Serotonergic_System->Neurotoxicity

Caption: Adrenochrome's metabolic pathway and proposed neurotoxicity.

Experimental Workflows

synthesis_workflow cluster_adrenochrome Adrenochrome Synthesis cluster_this compound This compound Synthesis start_adr Start: Epinephrine in Methanol step1_adr Add Silver Oxide (Oxidizing Agent) start_adr->step1_adr step2_adr Filter to Remove Solids step1_adr->step2_adr step3_adr Purify with Anion-Exchange Resin step2_adr->step3_adr step4_adr Evaporate Solvent step3_adr->step4_adr end_adr End: Crystalline Adrenochrome step4_adr->end_adr start_carb Start: Adrenochrome in Water step1_carb Add Semicarbazide HCl and Sodium Acetate start_carb->step1_carb step2_carb Precipitation of this compound step1_carb->step2_carb step3_carb Filter to Collect Precipitate step2_carb->step3_carb step4_carb Recrystallize from Ethanol step3_carb->step4_carb end_carb End: Purified this compound step4_carb->end_carb

References

In Vitro Efficacy of Carbazochrome Compared to Other Hemostatic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of carbazochrome and other commonly used hemostatic agents, including tranexamic acid and etamsylate. The information is intended to assist researchers and drug development professionals in understanding the mechanisms and potential applications of these compounds. While direct comparative in vitro studies are limited, this guide synthesizes available data to offer a comprehensive assessment based on existing literature.

Mechanism of Action and In Vitro Data Summary

Hemostatic agents function through various mechanisms to control bleeding. This compound is understood to primarily act on platelets and capillary integrity, while tranexamic acid is a potent antifibrinolytic. Etamsylate is thought to influence platelet adhesiveness and capillary resistance. The following table summarizes the available quantitative in vitro data for these agents. It is important to note that the data presented are from separate studies and may not be directly comparable due to variations in experimental conditions.

Hemostatic AgentIn Vitro AssayKey FindingsReference
This compound Platelet Aggregation & AdhesionPrimarily acts by causing the aggregation and adhesion of platelets to form a plug at the site of bleeding.[1] Specific quantitative in vitro data on percentage of platelet aggregation or effects on clotting times were not identified in the reviewed literature.
Tranexamic Acid Thromboelastography (TEG) with t-PA induced fibrinolysisIn whole blood with tissue plasminogen activator (t-PA)-induced fibrinolysis, 0.03 mg/mL of tranexamic acid reduced the fibrinogen fall from 43% to 14%.[2] It also corrected the percentage of lysis (LY), maximal amplitude (MA), and clot strength (G) in a concentration-dependent manner.[2]
Etamsylate Activated Partial Thromboplastin Time (aPTT)In heparinized canine blood, etamsylate at 100µM significantly reduced the heparin-induced increase in aPTT from +30.4% to +15.0%.[3]
Thromboelastography (TEG)In heparinized canine blood, etamsylate at 500 µM and 1000 µM produced a dose-dependent increase in α angle and maximal amplitude (MA), indicating a partial reversal of heparin's anticoagulant effect.[4][5] However, in non-heparinized canine blood, etamsylate (250 µM) increased clot lysis at 30 and 60 minutes, suggesting a potential fibrinolytic effect.[4]

Note: The absence of specific quantitative in vitro data for this compound in readily available literature highlights a gap in the current understanding of its precise efficacy profile in controlled laboratory settings compared to other hemostatic agents.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental methodologies, the following diagrams are provided.

Hemostasis_Pathway cluster_primary Primary Hemostasis cluster_secondary Secondary Hemostasis (Coagulation Cascade) cluster_fibrinolysis Fibrinolysis Vessel_Injury Vessel Injury Platelet_Adhesion Platelet Adhesion Vessel_Injury->Platelet_Adhesion Platelet_Activation Platelet Activation Platelet_Adhesion->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Platelet_Plug Primary Platelet Plug Platelet_Aggregation->Platelet_Plug Fibrin_Mesh Fibrin Mesh Platelet_Plug->Fibrin_Mesh Stabilization Coagulation_Factors Coagulation Factors Thrombin_Generation Thrombin Generation Coagulation_Factors->Thrombin_Generation Fibrin_Formation Fibrin Formation Thrombin_Generation->Fibrin_Formation Fibrin_Formation->Fibrin_Mesh Fibrin_Degradation Fibrin Degradation Fibrin_Mesh->Fibrin_Degradation Clot Dissolution Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA Plasmin->Fibrin_Degradation

Caption: General overview of the hemostasis process.

Carbazochrome_MoA This compound This compound Platelet Platelet This compound->Platelet Acts on Adhesion Increased Adhesion Platelet->Adhesion Aggregation Increased Aggregation Platelet->Aggregation Hemostatic_Plug Hemostatic Plug Formation Adhesion->Hemostatic_Plug Aggregation->Hemostatic_Plug

Caption: Proposed mechanism of action of this compound.

Platelet_Aggregometry_Workflow start Start blood_collection Collect Whole Blood (e.g., in citrate tube) start->blood_collection prp_prep Prepare Platelet-Rich Plasma (PRP) by centrifugation blood_collection->prp_prep incubation Incubate PRP with Hemostatic Agent or Control prp_prep->incubation agonist Add Platelet Agonist (e.g., ADP, collagen) incubation->agonist measurement Measure Light Transmittance over time agonist->measurement analysis Analyze Aggregation Curve (% aggregation) measurement->analysis end End analysis->end

References

A Comparative Guide to the Cellular Effects of Carbazochrome and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of effective hemostatic agents, understanding the full cellular impact of a drug is paramount. This guide provides a comparative analysis of Carbazochrome and two common alternatives, Tranexamic Acid and Ethamsylate, with a focus on their mechanisms of action, and known or potential cross-reactivity and off-target effects in cellular models. While direct comparative off-target screening data for these compounds is limited in publicly available literature, this guide summarizes the current state of knowledge and proposes standardized experimental approaches for a more comprehensive cellular characterization.

This compound: A Hemostatic Agent with an Incompletely Defined Cellular Profile

This compound is a hemostatic agent used to control capillary and parenchymal bleeding.[1][2] Its primary therapeutic action is attributed to its ability to stabilize capillaries and promote platelet aggregation.

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but two primary pathways have been proposed:

  • Interaction with α-Adrenoreceptors: this compound is thought to interact with α-adrenoreceptors on the surface of platelets. This interaction is proposed to initiate a signaling cascade that leads to platelet aggregation and the formation of a primary platelet plug, a critical step in hemostasis.[1][2]

  • Inhibition of Phosphoinositide Hydrolysis: Some studies suggest that this compound may exert its capillary-stabilizing effect by inhibiting agonist-induced phosphoinositide hydrolysis in endothelial cells.[3] This action would reduce vascular hyperpermeability.

Cross-reactivity and Off-target Effects

There is a notable lack of publicly available data from systematic screening of this compound against a broad range of cellular targets. To date, no comprehensive kinase profiling (kinome scans) or broad panel receptor screening (such as a CEREP safety screen) results for this compound have been published. This absence of data represents a significant knowledge gap, making it difficult to assess its cellular selectivity and potential for off-target effects.

Alternative Hemostatic Agents: A Comparative Overview

For a comprehensive evaluation, this compound is compared with two other widely used hemostatic agents: Tranexamic Acid and Ethamsylate.

Tranexamic Acid

Tranexamic Acid is a synthetic lysine derivative that acts as an antifibrinolytic agent.[4][5]

  • Mechanism of Action: Its primary mechanism involves the reversible blockade of lysine binding sites on plasminogen, thereby inhibiting the activation of plasminogen to plasmin. This prevents the degradation of fibrin clots, leading to their stabilization.[4][5]

  • Cross-reactivity and Off-target Effects: While its primary target is well-defined, emerging research indicates that Tranexamic Acid may have effects beyond fibrinolysis. Studies have reported potential anti-inflammatory properties, though the precise cellular mechanisms are still under investigation.[4][6] Like this compound, comprehensive public data on its interaction with a wide range of kinases or receptors is scarce.

Ethamsylate

Ethamsylate is a synthetic hemostatic agent believed to act at the level of the capillary endothelium and platelets.

  • Mechanism of Action: Ethamsylate is thought to enhance platelet adhesiveness and restore capillary resistance.[7][8] Some evidence suggests that it may promote the expression of P-selectin on the surface of platelets and endothelial cells, a key molecule in cell adhesion.[8]

  • Cross-reactivity and Off-target Effects: Similar to this compound and Tranexamic Acid, there is a lack of extensive public data on the off-target profile of Ethamsylate from broad cellular screening assays.

Data Summary

Drug Proposed Primary Mechanism of Action Reported/Potential Off-target Effects Publicly Available Broad Screening Data (Kinome Scan, CEREP Panel, etc.)
This compound - Interaction with platelet α-adrenoreceptors- Inhibition of phosphoinositide hydrolysis in endothelial cells[3]Unknown due to lack of data.Not available.
Tranexamic Acid - Inhibition of plasminogen activation[4][5]- Anti-inflammatory effects[4][6]- Modulation of cytokine levels[6]Not readily available.
Ethamsylate - Enhancement of platelet adhesiveness- Restoration of capillary resistance- Promotion of P-selectin expression[7][8]Unknown due to lack of data.Not available.

Proposed Experimental Protocols for Cellular Profiling

To address the existing data gaps, the following standardized experimental protocols are recommended for a thorough evaluation of the cross-reactivity and off-target effects of this compound and its alternatives.

Kinase Selectivity Profiling (KinomeScan)

Objective: To identify potential interactions of the test compound with a broad panel of human kinases.

Methodology:

  • Compound Preparation: Dissolve the test compound (this compound, Tranexamic Acid, or Ethamsylate) in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Principle: Utilize a competition binding assay format. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A displacement of the tagged kinase from the ligand by the test compound indicates an interaction.

  • Screening: Perform an initial screen at a single high concentration (e.g., 10 µM) against a comprehensive kinase panel (e.g., KINOMEscan® scanMAX panel of over 450 kinases).

  • Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates a stronger interaction. A threshold (e.g., >90% inhibition) is set to identify significant "hits."

  • Follow-up: For significant hits, determine the dissociation constant (Kd) by running a dose-response curve to quantify the binding affinity.

Broad Receptor and Ion Channel Profiling (CEREP Safety Panel)

Objective: To assess the off-target binding of the test compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Compound Preparation: Prepare the test compound as described for the kinase profiling assay.

  • Assay Principle: Employ radioligand binding assays. The test compound is incubated with cell membranes or recombinant proteins expressing the target of interest in the presence of a specific radiolabeled ligand.

  • Screening: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of targets (e.g., Eurofins SafetyScreen44 Panel).[9][10]

  • Data Analysis: The ability of the test compound to displace the radioligand is measured by scintillation counting. Results are expressed as a percentage of inhibition of specific binding. A significant hit is typically defined as >50% inhibition.

  • Follow-up: For significant hits, perform concentration-response curves to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify novel targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to separate soluble proteins from aggregated, denatured proteins.

  • Target Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein(s).

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Visualizing Cellular Pathways and Workflows

Signaling Pathways

cluster_this compound This compound Pathway cluster_Tranexamic_Acid Tranexamic Acid Pathway cluster_Ethamsylate Ethamsylate Pathway This compound This compound Adrenoceptor α-Adrenoreceptor This compound->Adrenoceptor Endothelial_Stabilization Endothelial Stabilization This compound->Endothelial_Stabilization Inhibits Phosphoinositide Hydrolysis PLC Phospholipase C Adrenoceptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Platelet_Aggregation Platelet Aggregation IP3->Platelet_Aggregation Leads to DAG->Platelet_Aggregation Leads to Tranexamic_Acid Tranexamic Acid Plasminogen Plasminogen Tranexamic_Acid->Plasminogen Binds to Plasmin Plasmin Plasminogen->Plasmin Activation (Inhibited) Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation Fibrin Degradation Fibrin_Clot->Fibrin_Degradation Ethamsylate Ethamsylate Platelet Platelet Ethamsylate->Platelet Endothelium Endothelium Ethamsylate->Endothelium Capillary_Resistance Capillary Resistance Ethamsylate->Capillary_Resistance Restores P_Selectin P-Selectin Expression Platelet->P_Selectin Increases Endothelium->P_Selectin Increases Platelet_Adhesion Platelet Adhesion P_Selectin->Platelet_Adhesion Promotes

Caption: Proposed signaling pathways for this compound, Tranexamic Acid, and Ethamsylate.

Experimental Workflow

start Test Compound (this compound or Alternative) kinase_screen Kinase Selectivity Screen (e.g., KinomeScan) start->kinase_screen receptor_screen Receptor/Ion Channel Screen (e.g., CEREP Panel) start->receptor_screen cellular_assay Cell-Based Phenotypic Assays (e.g., Proliferation, Apoptosis) start->cellular_assay hit_identification Hit Identification (Binding > Threshold) kinase_screen->hit_identification receptor_screen->hit_identification cellular_assay->hit_identification dose_response Dose-Response & Affinity (Kd or IC50 Determination) hit_identification->dose_response Significant Hits safety_assessment Safety & Selectivity Assessment hit_identification->safety_assessment No Significant Hits cetsa Cellular Target Engagement (CETSA) dose_response->cetsa off_target_profile Comprehensive Off-Target Profile cetsa->off_target_profile off_target_profile->safety_assessment

Caption: Proposed workflow for comprehensive off-target profiling of hemostatic agents.

Conclusion

While this compound, Tranexamic Acid, and Ethamsylate are established hemostatic agents, a comprehensive understanding of their cellular selectivity is lacking. The proposed experimental workflows, employing modern high-throughput screening technologies, offer a clear path to generating crucial data on their potential cross-reactivity and off-target effects. Such data is essential for a more complete risk-benefit assessment and for guiding the development of next-generation hemostatic drugs with improved safety and efficacy profiles. It is imperative for the research and drug development community to invest in these characterizations to ensure a deeper understanding of these widely used medications.

References

A Head-to-Head Comparison of Carbazochrome and Ethamsylate in Preclinical Bleeding Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two hemostatic agents, Carbazochrome and Ethamsylate, with a focus on their performance in preclinical bleeding models. While both agents are utilized to manage capillary bleeding, the extent of available preclinical data varies significantly between them. This document summarizes the existing evidence, detailing mechanisms of action, experimental protocols, and quantitative data where available, to offer an objective comparison for research and development purposes.

It is important to note that while several preclinical studies detailing the efficacy of Ethamsylate in various animal models are available, a similar body of public-domain literature providing quantitative data for this compound in equivalent models could not be identified through extensive searches. Therefore, the comparison herein is based on the available evidence for each compound individually.

Mechanisms of Action

This compound is a hemostatic agent that is an oxidation product of adrenaline.[1] Its primary mechanism of action is believed to involve the reduction of capillary permeability and an increase in capillary resistance.[2][3] At the cellular level, this compound is proposed to act on platelets by interacting with α-adrenoreceptors on their surface. This interaction initiates a signaling cascade that leads to an increase in intracellular calcium concentration, promoting platelet aggregation and adhesion to form a plug at the site of vascular injury.

Ethamsylate is a synthetic hemostatic agent that acts on the initial stages of hemostasis.[4] Its mechanism involves enhancing platelet adhesiveness and restoring capillary resistance.[4] Ethamsylate is thought to inhibit the synthesis of prostaglandins that cause platelet disaggregation, vasodilation, and increased capillary permeability.[5] Furthermore, it has been shown to promote P-selectin-dependent platelet adhesive mechanisms, which facilitate the interaction between platelets, leukocytes, and the endothelium.[5]

Signaling Pathways

Below are diagrammatic representations of the proposed signaling pathways for this compound and Ethamsylate.

cluster_this compound This compound Signaling Pathway This compound This compound AlphaAdrenoreceptor α-Adrenoreceptor on Platelet This compound->AlphaAdrenoreceptor Gq Gq Protein AlphaAdrenoreceptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_increase ↑ Intracellular Ca²⁺ Ca_release->Ca_increase Aggregation Platelet Aggregation & Adhesion Ca_increase->Aggregation

This compound's proposed mechanism of action on platelets.

cluster_ethamsylate Ethamsylate Signaling Pathway Ethamsylate Ethamsylate Prostacyclin Prostacyclin (PGI2) Synthesis Ethamsylate->Prostacyclin inhibits PlateletAdhesion ↑ Platelet Adhesiveness Ethamsylate->PlateletAdhesion CapillaryResistance ↑ Capillary Resistance Ethamsylate->CapillaryResistance PSelectin ↑ P-Selectin Expression Ethamsylate->PSelectin Hemostasis Hemostasis PlateletAdhesion->Hemostasis CapillaryResistance->Hemostasis PSelectin->PlateletAdhesion

Ethamsylate's proposed mechanisms of hemostatic action.

Experimental Protocols in Preclinical Bleeding Models

Detailed methodologies for key experiments with Ethamsylate are provided below. A generalized workflow for a common preclinical bleeding model is also illustrated.

Generalized Experimental Workflow: Murine Tail Transection Model

cluster_workflow Experimental Workflow: Tail Bleeding Model Animal_Prep Animal Acclimatization & Anesthesia Drug_Admin Administration of Test Compound (e.g., Ethamsylate/Carbazochrome) or Vehicle Animal_Prep->Drug_Admin Bleeding_Induction Tail Transection (e.g., 3mm from tip) Drug_Admin->Bleeding_Induction Data_Collection Measurement of: - Bleeding Time - Blood Loss Volume Bleeding_Induction->Data_Collection Analysis Data Analysis and Comparison between Treatment and Control Groups Data_Collection->Analysis

References

Evaluating the Synergistic Effects of Carbazochrome with other Pro-coagulants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic potential of hemostatic agents is paramount in developing novel and more effective therapeutic strategies for managing bleeding. This guide provides a comprehensive comparison of Carbazochrome's synergistic effects with other pro-coagulants, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

This compound is a hemostatic agent that acts by promoting platelet aggregation and increasing capillary resistance, thereby controlling bleeding from small vessels. While effective on its own, its combination with other pro-coagulants can offer a multi-pronged approach to hemostasis, potentially leading to enhanced efficacy. This guide evaluates the existing evidence for the synergistic effects of this compound with Tranexamic Acid, and explores the theoretical potential for synergy with Ethamsylate and Vitamin K.

This compound and Tranexamic Acid: A Clinically Proven Synergy

The combination of this compound Sodium Sulfonate (CSS) and Tranexamic Acid (TXA) has been the subject of several clinical studies, demonstrating a significant synergistic effect in reducing blood loss in various surgical and trauma settings. TXA is an antifibrinolytic agent that prevents the breakdown of fibrin clots. The complementary mechanisms of action—this compound promoting clot formation and TXA preventing its dissolution—provide a strong basis for their combined use.

Quantitative Data Comparison

The following tables summarize the quantitative data from key studies comparing the combination of CSS and TXA with TXA alone.

Table 1: Efficacy in Orthopedic Surgery (Total Hip and Knee Arthroplasty)

Outcome MeasureCombination Therapy (CSS + TXA)TXA MonotherapyPercentage Improvement with CombinationCitation(s)
Total Blood Loss (mL) 605.0 - 829.231064.9 - 1158.2622.1% - 47.7%[1][2][3][4]
Hidden Blood Loss (mL) Significantly ReducedHigherData varies across studies[1][2][3][4]
Transfusion Rate (%) Significantly LowerHigherData varies across studies[1][2][3][4]
Postoperative Hemoglobin Drop (g/dL) Significantly LowerHigherData varies across studies[2][3]
Inflammatory Markers (CRP, IL-6) Significantly LowerHigherData varies across studies[1][2]

Table 2: Efficacy in Trauma Patients

Outcome MeasureCombination Therapy (CSS + TXA)TXA MonotherapyKey FindingCitation(s)
Red Blood Cell (RBC) Transfusion Significantly ReducedHigherCSS was an independent factor for RBC transfusion reduction.[2][5]
Total Blood Transfusion Volume Significantly Reduced after 24hHigherReduced need for delayed transfusions.[2][3][6][7]
Mortality No Significant DifferenceNo Significant DifferenceCSS did not decrease mortality in trauma patients.[2][5]
Experimental Protocols

The methodologies employed in these studies provide a framework for future research in this area.

Representative Experimental Protocol: Randomized Controlled Trial in Total Hip Arthroplasty

  • Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients undergoing primary unilateral total hip arthroplasty. Exclusion criteria typically include patients with a history of thromboembolic disease, coagulation disorders, or allergies to the study drugs.

  • Intervention:

    • Combination Group: Intravenous administration of Tranexamic Acid (e.g., 1g) prior to surgical incision, followed by intravenous or topical administration of this compound Sodium Sulfonate (e.g., 50-100mg).

    • Control Group: Intravenous administration of Tranexamic Acid (e.g., 1g) and a placebo (saline) administered in the same manner as CSS.

  • Outcome Measures:

    • Primary: Total blood loss, calculated using the Gross formula based on pre- and postoperative hemoglobin levels and transfusion volumes.

    • Secondary: Hidden blood loss, intraoperative blood loss, transfusion requirements, postoperative hemoglobin and hematocrit levels, and levels of inflammatory markers (C-reactive protein, Interleukin-6).

  • Data Analysis: Statistical analysis is performed using appropriate tests (e.g., t-tests, chi-square tests) to compare the outcomes between the two groups. A p-value of <0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflow

The synergistic action of this compound and Tranexamic Acid can be understood by examining their distinct signaling pathways.

cluster_this compound This compound Pathway cluster_TranexamicAcid Tranexamic Acid Pathway This compound This compound Adrenoreceptor α-Adrenergic Receptor This compound->Adrenoreceptor Gq Gq Protein Adrenoreceptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Platelet_Activation Platelet Activation & Aggregation DAG->Platelet_Activation Ca_release->Platelet_Activation TXA Tranexamic Acid Plasminogen Plasminogen TXA->Plasminogen binds to lysine binding sites Plasmin Plasmin Plasminogen->Plasmin inhibits conversion Fibrin Fibrin Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation

Caption: Signaling pathways of this compound and Tranexamic Acid.

cluster_Workflow Experimental Workflow Patient_Recruitment Patient Recruitment (e.g., THA candidates) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: CSS + TXA Randomization->Group_A Group_B Group B: Placebo + TXA Randomization->Group_B Surgery Surgical Procedure Group_A->Surgery Group_B->Surgery Data_Collection Data Collection (Blood loss, Transfusion, Hb, Inflammatory markers) Surgery->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Caption: A typical experimental workflow for clinical trials.

This compound and Ethamsylate: A Theoretical Synergy

Ethamsylate is a hemostatic agent that is believed to work by enhancing platelet adhesiveness and restoring capillary resistance.[8][9] While there is a lack of direct experimental data on the synergistic effects of this compound and Ethamsylate, their similar and potentially complementary mechanisms of action suggest a theoretical basis for combination therapy.

Mechanism of Action of Ethamsylate

Ethamsylate's primary mode of action is thought to involve:

  • Improving Platelet Adhesiveness: It promotes the adhesion of platelets to the subendothelial collagen, which is a crucial initial step in the formation of a hemostatic plug.[8][9]

  • Restoring Capillary Endothelial Resistance: Ethamsylate is believed to strengthen the capillary walls, reducing their fragility and permeability, thereby controlling capillary bleeding.[8][9]

  • Interaction with Prostaglandins: Some studies suggest that Ethamsylate may inhibit the biosynthesis of prostaglandins that are involved in vasodilation and inhibition of platelet aggregation.[9]

Given that both this compound and Ethamsylate act on platelet function and capillary integrity, their combined use could theoretically lead to a more robust and rapid formation of a platelet plug and better control of microvascular bleeding. However, this hypothesis needs to be validated through rigorous experimental studies.

cluster_Ethamsylate Ethamsylate Mechanism of Action Ethamsylate Ethamsylate Platelet_Adhesion ↑ Platelet Adhesiveness Ethamsylate->Platelet_Adhesion Capillary_Resistance ↑ Capillary Resistance Ethamsylate->Capillary_Resistance Prostaglandin_Synth ↓ Prostaglandin Synthesis Ethamsylate->Prostaglandin_Synth Hemostasis Hemostasis Platelet_Adhesion->Hemostasis Capillary_Resistance->Hemostasis Prostaglandin_Synth->Hemostasis

Caption: Mechanism of action of Ethamsylate.

This compound and Vitamin K: A Complementary Approach

Vitamin K is an essential cofactor for the synthesis of several coagulation factors in the liver, including factors II (prothrombin), VII, IX, and X.[10] These factors are critical components of the coagulation cascade, which leads to the formation of a stable fibrin clot.

Distinct and Potentially Complementary Mechanisms

The mechanism of action of Vitamin K is fundamentally different from that of this compound.

  • This compound: Acts on primary hemostasis by promoting the formation of a platelet plug at the site of injury.

  • Vitamin K: Is essential for secondary hemostasis, ensuring the proper functioning of the coagulation cascade to form a fibrin clot that reinforces the initial platelet plug.

Therefore, a combination of this compound and Vitamin K could theoretically provide a comprehensive hemostatic effect by targeting both primary and secondary hemostasis. This could be particularly beneficial in patients with deficiencies in both platelet function and coagulation factors. However, there are currently no clinical studies that have specifically evaluated the synergistic effects of this combination.

cluster_VitaminK Vitamin K in Coagulation Cascade Vitamin_K Vitamin K Liver Liver Vitamin_K->Liver Precursors Inactive Coagulation Factor Precursors (II, VII, IX, X) Active_Factors Active Coagulation Factors Precursors->Active_Factors γ-carboxylation (Vitamin K dependent) Coagulation_Cascade Coagulation Cascade Active_Factors->Coagulation_Cascade Fibrin_Clot Fibrin Clot Formation Coagulation_Cascade->Fibrin_Clot

Caption: Role of Vitamin K in the coagulation cascade.

Conclusion and Future Directions

The combination of this compound and Tranexamic Acid demonstrates a clear synergistic effect in reducing blood loss and the need for transfusions in various clinical settings, supported by robust evidence from multiple studies.[1][2][3][4] This combination represents a valuable therapeutic option for the management of perioperative and traumatic bleeding.

The potential for synergistic or additive effects of this compound with Ethamsylate and Vitamin K is theoretically plausible based on their distinct and complementary mechanisms of action. However, the lack of direct experimental evidence necessitates further research. Future studies should focus on:

  • In vitro and in vivo preclinical studies to investigate the pharmacodynamic interactions between this compound and Ethamsylate, and this compound and Vitamin K.

  • Well-designed randomized controlled trials to evaluate the clinical efficacy and safety of these combinations in relevant patient populations.

By systematically exploring these combinations, the scientific and medical communities can further optimize hemostatic therapies and improve patient outcomes in a wide range of bleeding conditions.

References

Carbazochrome in a Research Setting: A Comparative Analysis of Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct evidence from randomized controlled trials (RCTs) comparing carbazochrome monotherapy against a placebo complicates a definitive assessment of its independent efficacy. The majority of available clinical research investigates this compound as an adjunct to other hemostatic agents, most commonly tranexamic acid (TXA). This guide synthesizes the available data from these combination therapy trials to provide an objective comparison of this compound's performance and delves into its proposed mechanism of action. The information is intended for researchers, scientists, and drug development professionals.

Data from Placebo-Controlled Combination Therapy Trial

Table 1: Efficacy of Troxerutin-Carbazochrome Combination vs. Placebo in Post-Hemorrhoidectomy Patients [1]

Outcome MeasureTroxerutin-Carbazochrome GroupPlacebo Groupp-value
Total VAS Score at T3 (Day 2)Significant Improvement-p = 0.007
Total VAS Score at T4 (Day 5)Significant Improvement-p = 0.001
Bleeding at T3 (Day 2)Statistically Significant Difference-< 0.001
Pruritus at T3 (Day 2)Statistically Significant Difference-< 0.001
Bleeding at T4 (Day 5)Statistically Significant Difference-< 0.001
Pruritus at T4 (Day 5)Statistically Significant Difference-< 0.001
Inflammation at T4 (Day 5)Statistically Significant Difference-< 0.001
Edema at T4 (Day 5)Statistically Significant Difference-< 0.001

VAS: Visual Analogue Scale. T3 and T4 represent assessment time points on the second and fifth postoperative days, respectively.

Data from Trials of this compound as an Adjunctive Therapy

Several RCTs have explored the utility of this compound sodium sulfonate (CSS) as an add-on therapy to tranexamic acid (TXA) in surgical settings, primarily in orthopedics. These studies, while not direct comparisons to placebo, offer valuable data on the potential benefits of including this compound in a hemostatic regimen.

Table 2: Comparison of this compound Sodium Sulfonate (CSS) + Tranexamic Acid (TXA) vs. TXA Alone in Total Knee Arthroplasty (TKA) [2]

Outcome MeasureCSS + TXA Groups (A, B, C)TXA Only Group (D)p-value
Total Blood Loss (mL)A: 609.92 ± 221.24B: 753.16 ± 247.67C: 829.23 ± 297.451158.26 ± 334.13< 0.05
Postoperative Swelling RateSignificantly Improved-< 0.05
Biomarker Level of InflammationSignificantly Improved-< 0.05
Visual Analog Scale (VAS) Pain ScoreSignificantly Improved-< 0.05
Range of Motion at DischargeSignificantly Improved-< 0.05

Group A: TXA + topical and intravenous CSS; Group B: TXA + topical CSS only; Group C: TXA + intravenous CSS only.

Table 3: Comparison of this compound Sodium Sulfonate (CSS) + Tranexamic Acid (TXA) vs. TXA Alone in Total Hip Arthroplasty (THA) [3][4]

Outcome MeasureCSS + TXA Groups (A, B, C)TXA Only Group (D)p-value
Mean Total Blood Loss (mL)A: 605.0 ± 235.9B: 790.9 ± 280.7C: 844.8 ± 248.11064.9 ± 318.3< 0.001
Biomarker Level of InflammationSignificantly Improved-Not specified
Transfusion RateSignificantly Improved-Not specified
Pain ScoreSignificantly Improved-Not specified
Hip Range of Motion at DischargeSignificantly Improved-Not specified

Group A: Combined intravenous and topical CSS; Group B: Topical CSS; Group C: Intravenous CSS. All groups also received intravenous TXA.

Experimental Protocols

Post-Hemorrhoidectomy Status Study (Basile et al., 2001)
  • Study Design: A randomized, double-blind, placebo-controlled, phase IV study.

  • Participants: 30 patients who had undergone hemorrhoidectomy.

  • Intervention: Patients were randomly assigned to receive either a combination of troxerutin (150 mg) and this compound (1.5 mg) or a placebo.

  • Administration: The treatment was administered via intramuscular injection (3 ml ampoules) twice a day for five consecutive days, starting on the day of the surgery.

  • Outcome Measures: Efficacy was assessed based on a Visual Analogue Scale (VAS) for pain, discharge, bleeding, inflammation, and pruritus. Other parameters included analgesic intake, time to physiological defecation, and edema evaluation. Blood coagulation tests were also performed.[1]

Total Knee Arthroplasty Study
  • Study Design: A randomized, placebo-controlled trial.

  • Participants: 200 patients undergoing unilateral primary total knee arthroplasty.

  • Intervention: Patients were divided into four groups:

    • Group A: Received TXA plus topical and intravenous CSS.

    • Group B: Received TXA plus topical CSS only.

    • Group C: Received TXA plus intravenous CSS only.

    • Group D: Received TXA only (control group).

  • Outcome Measures: The primary outcome was total blood loss. Secondary outcomes included postoperative swelling rate, inflammatory biomarkers, VAS pain score, and range of motion at discharge. The incidence of thromboembolic complications was also monitored.[2]

Total Hip Arthroplasty Study
  • Study Design: A randomized controlled trial.

  • Participants: 200 patients undergoing primary unilateral total hip arthroplasty.

  • Intervention: All patients received intravenous TXA. They were then randomly assigned to one of four groups:

    • Group A: Combined intravenous and topical CSS.

    • Group B: Topical CSS.

    • Group C: Intravenous CSS.

    • Group D: Placebo.

  • Outcome Measures: The main outcome was mean total blood loss. Other assessed parameters included levels of inflammatory biomarkers, transfusion rate, pain scores, and hip range of motion at discharge.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention Arms cluster_followup Follow-up and Data Collection cluster_analysis Data Analysis p1 Patient Population (e.g., Undergoing Surgery) p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 p4 Random Assignment p3->p4 A This compound (or this compound Combination) p4->A B Placebo p4->B F1 Post-Intervention Monitoring A->F1 B->F1 F2 Data Collection (Efficacy and Safety Endpoints) F1->F2 S1 Statistical Analysis F2->S1 S2 Comparison of Outcomes S1->S2

Caption: A generalized workflow for a randomized controlled trial comparing a this compound-containing intervention to a placebo.

Signaling Pathway

signaling_pathway cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm This compound This compound Receptor α-Adrenoreceptor This compound->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca Increased Intracellular Ca²⁺ IP3->Ca DAG->Ca PLA2 Activates PLA₂ Ca->PLA2 Aggregation Platelet Aggregation and Adhesion Ca->Aggregation Thromboxane Thromboxane A₂ Synthesis PLA2->Thromboxane Thromboxane->Aggregation

Caption: Proposed mechanism of action of this compound in promoting platelet aggregation.

References

A Comparative Analysis of Carbazochrome and Standard Anti-Inflammatory Drugs in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Carbazochrome against well-established anti-inflammatory agents, namely Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. While this compound is primarily recognized for its hemostatic and capillary-stabilizing effects, emerging evidence suggests potential anti-inflammatory activity, warranting a closer examination alongside standard therapies. This document outlines the mechanisms of action, presents available comparative data, and details experimental protocols for a comprehensive assessment.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory mechanisms of NSAIDs and Corticosteroids are well-documented, targeting key pathways in the inflammatory cascade. This compound's proposed anti-inflammatory effects, in contrast, are less clearly defined and appear to be linked to its primary vascular functions.

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen and naproxen, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions like protecting the stomach lining and maintaining kidney function.[1][2][4]

  • COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[1][2][4]

By blocking COX enzymes, NSAIDs reduce the production of prostaglandins, thereby mitigating inflammation, pain, and fever.[5] While effective, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects.[4] Newer COX-2 selective inhibitors were developed to minimize these risks.[4]

Corticosteroids: Corticosteroids are potent synthetic hormones that mimic the effects of endogenous cortisol.[6] Their anti-inflammatory action is broad and multifaceted, primarily involving the suppression of multiple inflammatory genes.[7] They achieve this by:

  • Transrepression: Ligand-bound glucocorticoid receptors (GR) translocate to the nucleus and interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[8][9]

  • Transactivation: At higher concentrations, GR homodimers can bind to DNA and activate the transcription of anti-inflammatory genes.[7]

  • Inhibition of Inflammatory Mediators: Corticosteroids prevent the activation of inflammatory cytokines and other immunological responses.[10]

This compound: this compound is primarily known as a hemostatic agent that reduces capillary bleeding.[11][12] Its mechanism of action involves enhancing capillary resistance and promoting platelet aggregation to form a plug at the site of injury.[11] While its direct anti-inflammatory mechanism is not fully elucidated, some studies suggest it may possess anti-inflammatory properties.[12][13] It has been observed to reduce levels of inflammatory biomarkers in postoperative settings, often when used in conjunction with other agents like tranexamic acid.[14][15][16][17][18] The proposed anti-inflammatory effect may be secondary to its ability to stabilize the microvasculature and reduce endothelial barrier dysfunction.[14]

Comparative Data on Anti-Inflammatory Effects

Direct comparative studies evaluating the anti-inflammatory efficacy of this compound against NSAIDs or corticosteroids in standardized preclinical or clinical models of inflammation are limited. The available data for this compound primarily comes from clinical studies in surgical settings where it is used as a hemostatic agent.

Table 1: Summary of Mechanistic Differences

FeatureThis compoundNSAIDsCorticosteroids
Primary Target Capillary endothelium, plateletsCyclooxygenase (COX) enzymesGlucocorticoid Receptor (GR)
Primary Effect Hemostasis, capillary stabilizationInhibition of prostaglandin synthesisBroad suppression of inflammatory genes
Known Anti-inflammatory Mechanism Not fully elucidated; potentially secondary to vascular effectsInhibition of COX-1 and/or COX-2Transrepression of NF-κB and AP-1, transactivation of anti-inflammatory genes

Table 2: Comparative Effects on Inflammatory Markers (Postoperative Setting)

Inflammatory MarkerThis compound (in combination with Tranexamic Acid)Standard Anti-Inflammatory Drugs (General Knowledge)
C-Reactive Protein (CRP) Significantly lower levels observed post-surgery compared to Tranexamic Acid alone.[15]Known to be reduced by both NSAIDs and Corticosteroids.
Interleukin-6 (IL-6) Significantly lower levels observed post-surgery compared to Tranexamic Acid alone.[15]Known to be reduced by both NSAIDs and Corticosteroids.
Erythrocyte Sedimentation Rate (ESR) Significantly lower levels observed post-surgery compared to Tranexamic Acid alone.[15]Known to be reduced by both NSAIDs and Corticosteroids.
Postoperative Swelling Significantly improved (reduced) compared to Tranexamic Acid alone.[16]A primary therapeutic target for both NSAIDs and Corticosteroids.

Note: The data for this compound is derived from studies where its primary purpose was hemostasis, and it was used adjunctively. A direct comparison of anti-inflammatory potency cannot be made without head-to-head studies.

Experimental Protocols for Comparative Assessment

To rigorously assess the anti-inflammatory effects of this compound relative to standard drugs, well-defined experimental models are necessary. The following protocols outline standard in vivo and in vitro assays.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute inflammation.[19]

Objective: To compare the ability of this compound, an NSAID (e.g., Indomethacin), and a Corticosteroid (e.g., Dexamethasone) to reduce acute inflammation.

Animals: Male Wistar rats (180-250 g).

Materials:

  • This compound, Indomethacin, Dexamethasone

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide animals into groups (n=6 per group): Vehicle control, this compound (various doses), Indomethacin (positive control), Dexamethasone (positive control).

  • Drug Administration: Administer the test compounds or vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[20]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[20]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay assesses the effect of compounds on the production of inflammatory mediators by immune cells.

Objective: To determine the in vitro anti-inflammatory effects of this compound, an NSAID, and a Corticosteroid on macrophage activation.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

Materials:

  • This compound, NSAID, Corticosteroid

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • Reagents for measuring nitric oxide (Griess reagent) and cytokines (ELISA kits for TNF-α, IL-6).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess assay.

    • Cytokines: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each compound on the production of NO, TNF-α, and IL-6.

Visualizing the Mechanisms and Workflows

Signaling Pathways

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX Inhibition

Caption: Mechanism of action of NSAIDs.

Corticosteroid_Mechanism cluster_cell Cell cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Binds Corticosteroid_GR Corticosteroid-GR Complex GR->Corticosteroid_GR NFkB_AP1 NF-κB / AP-1 Corticosteroid_GR->NFkB_AP1 Inhibition Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription Corticosteroid_GR->Anti_Inflammatory_Genes Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB_AP1->Inflammatory_Genes

Caption: Mechanism of action of Corticosteroids.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo: Carrageenan Paw Edema cluster_invitro In Vitro: LPS-Stimulated Macrophages iv_start Animal Grouping (Vehicle, this compound, NSAID, Corticosteroid) iv_drug Drug Administration iv_start->iv_drug iv_induce Induce Edema (Carrageenan Injection) iv_drug->iv_induce iv_measure Measure Paw Volume (0-5 hours) iv_induce->iv_measure iv_analyze Calculate % Inhibition iv_measure->iv_analyze end_node Comparative Efficacy Assessment iv_analyze->end_node it_start Cell Seeding (RAW 264.7) it_drug Compound Pre-treatment it_start->it_drug it_stimulate Stimulate with LPS it_drug->it_stimulate it_collect Collect Supernatant it_stimulate->it_collect it_measure Measure NO, TNF-α, IL-6 it_collect->it_measure it_analyze Calculate IC50 it_measure->it_analyze it_analyze->end_node start Comparative Study Initiation start->iv_start start->it_start

Caption: Workflow for comparative anti-inflammatory assessment.

Conclusion

Standard anti-inflammatory drugs like NSAIDs and corticosteroids have well-characterized mechanisms of action and established efficacy. This compound, while primarily a hemostatic agent, shows promise for possessing secondary anti-inflammatory effects, as evidenced by its impact on inflammatory biomarkers in clinical settings. However, to substantiate these observations and to position this compound as a potential anti-inflammatory agent, direct comparative studies using standardized preclinical models, such as those outlined in this guide, are essential. Such research would elucidate its precise mechanism of action and quantify its anti-inflammatory potency relative to existing therapies.

References

A Meta-Analysis of Carbazochrome and Tranexamic Acid in the Management of Blood Loss: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Carbazochrome and Tranexamic Acid, two pharmacological agents utilized for the reduction of blood loss in various clinical settings. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data from comparative studies.

Overview and Mechanism of Action

Tranexamic Acid (TXA) is a synthetic derivative of the amino acid lysine that acts as a potent antifibrinolytic agent. Its primary mechanism involves the reversible blockade of lysine binding sites on plasminogen molecules. This action prevents the conversion of plasminogen to plasmin, the principal enzyme responsible for the degradation of fibrin clots, thereby stabilizing the clot and reducing bleeding.

This compound , an oxidation product of adrenaline, is classified as a hemostatic agent. Its proposed mechanism centers on reducing capillary fragility and permeability. It is thought to act locally on the microcirculation to decrease bleeding, particularly from small vessels, without affecting systemic coagulation or fibrinolysis.

Tranexamic_Acid_Pathway Plasminogen Plasminogen Fibrin Fibrin (Clot) Plasminogen->Fibrin Binding Inhibited Plasmin Plasmin Plasminogen->Plasmin Activation Fibrinolysis Fibrinolysis (Clot Degradation) Fibrin->Fibrinolysis Degraded by Clot_Stabilization Clot Stabilization Fibrin->Clot_Stabilization Preservation of Plasmin->Fibrinolysis Leads to TXA Tranexamic Acid TXA->Plasminogen Binds to (Blocks Fibrin Binding)

Caption: Tranexamic acid inhibits fibrinolysis by blocking plasminogen binding to fibrin.

Carbazochrome_Pathway This compound This compound Capillary Capillary Wall This compound->Capillary Acts on Permeability Increased Permeability & Fragility Capillary->Permeability Reduces Stabilization Capillary Stabilization Capillary->Stabilization Leads to Bleeding Reduced Microvascular Bleeding Stabilization->Bleeding Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Group_A Group A (e.g., Tranexamic Acid) Randomization->Group_A Group_B Group B (e.g., this compound) Randomization->Group_B Intervention Drug Administration (Dosage, Route, Timing) Group_A->Intervention Group_B->Intervention Monitoring Patient Monitoring (Vital Signs, Adverse Events) Intervention->Monitoring Data_Collection Data Collection (Blood Loss, Transfusion Vol.) Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Safety Operating Guide

Safe Disposal of Carbazochrome: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of carbazochrome, a hemostatic agent frequently used in research and development. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Pre-Disposal Safety and Handling

Before handling this compound for disposal, it is imperative to implement the following safety measures. All personnel must be familiar with these protocols and the substance's Safety Data Sheet (SDS).

1.1 Personal Protective Equipment (PPE) A comprehensive set of PPE is mandatory when handling this compound waste to prevent accidental exposure.

  • Gloves: Wear nitrile gloves. For handling highly concentrated solutions or solids, double-gloving is recommended.

  • Eye Protection: Use safety goggles or a face shield to protect against splashes and aerosols.

  • Lab Coat: A standard laboratory coat must be worn to prevent contamination of personal clothing.[1]

  • Respiratory Protection: When handling this compound in its powdered form or when there is a risk of aerosol generation, an N95 or higher-rated respirator is advised to prevent inhalation.[1]

1.2 Engineering Controls

  • Fume Hood: All handling of powdered this compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ventilation: Ensure all work is performed in a well-ventilated area.[2][3][4]

  • Segregated Waste Area: Designate a specific, clearly labeled area within the laboratory for the accumulation of this compound waste, separate from other chemical waste streams.

This compound Waste Segregation and Collection

Proper segregation of waste is the foundation of a compliant and safe disposal process. This compound waste must be categorized and collected at the point of generation. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [3][4][5][6][7]

Step 1: Identify the Waste Type Determine if the waste is solid, liquid, or consists of contaminated sharps or empty containers.

  • Solid Waste: Includes contaminated consumables such as gloves, weighing papers, pipette tips, and absorbent materials from spill cleanups.[5]

  • Liquid Waste: Encompasses unused solutions, reaction mixtures, and solvent rinses containing this compound.[5]

  • Empty Containers: Vials and bottles that previously held this compound.

  • Sharps: Contaminated needles, syringes, or other sharp objects.

Step 2: Use Appropriate Waste Containers Collect each waste type in a designated, properly labeled container as detailed in the table below.

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Sealable, puncture-resistant container lined with a heavy-duty plastic bag.[5]"Hazardous Waste," "this compound Solid Waste," Chemical Contents, Accumulation Start Date
Liquid Waste Leak-proof, sealable container compatible with the solvent (e.g., glass or polyethylene). Must be stored in secondary containment.[7]"Hazardous Waste," "this compound Liquid Waste," Full Chemical Contents (including solvents) and Percentages, Accumulation Start Date
Empty Containers To be decontaminated via triple-rinsing.[5] The first rinsate is collected as liquid hazardous waste.[7]After decontamination, deface original label and dispose of as non-hazardous glass or plastic waste.[7]
Sharps Waste OSHA-approved, puncture-proof sharps container."Hazardous Sharps Waste," "this compound Contaminated," Biohazard Symbol if applicable

Detailed Disposal Protocol

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.[3][5][8] The following protocol outlines the steps to prepare the waste for collection.

3.1 Protocol for Waste Preparation and Storage

  • Collection: Collect waste in the appropriate containers as described in the table above. Keep containers securely closed except when adding waste.[7][9]

  • Incompatibles: Do not mix this compound waste with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[2]

  • Storage: Store sealed waste containers in the designated segregated waste area. Ensure liquid waste containers are kept in secondary containment bins.[7]

  • Arrange Pickup: Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

3.2 Protocol for Accidental Spills

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill. For liquid spills, use an inert absorbent material like vermiculite, sand, or diatomite.[2][5] For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

  • Collection: Collect the absorbed material and any contaminated cleaning supplies into a designated solid hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly.

3.3 Protocol for Decontaminating Empty Containers

  • Initial Rinse: Rinse the "empty" container with a suitable solvent (e.g., water or an appropriate organic solvent). Collect this first rinse as hazardous liquid waste.[7]

  • Subsequent Rinses: Repeat the rinsing process two more times. These subsequent rinses can often be disposed of down the drain, but this depends on local regulations and the solvent used. Consult your institution's EHS guidelines.

  • Final Disposal: After triple-rinsing and air-drying, obliterate or remove the original label.[7] The container can then typically be disposed of as regular laboratory glass or plastic waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Preparation cluster_2 Final Disposal A This compound Waste Generated B Identify Waste Type A->B C Solid Waste (Gloves, Tips, Paper) B->C Solid D Liquid Waste (Solutions, Rinsate) B->D Liquid E Empty Containers B->E Container F Sharps B->F Sharp G Collect in Labeled Solid Waste Bin C->G H Collect in Labeled Liquid Waste Bottle (Secondary Containment) D->H I Triple-Rinse Container (Collect 1st Rinsate in H) E->I J Collect in Labeled Sharps Container F->J L Store Sealed Containers in Designated Waste Area G->L H->L K Dispose of Rinsed Container in Lab Glass/Plastic Waste I->K J->L M Schedule Waste Pickup with Licensed Disposal Company L->M N Compliant Disposal (e.g., Incineration) M->N

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carbazochrome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Carbazochrome, a hemostatic agent. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Essential Safety and Physical Properties

Understanding the fundamental safety and physical characteristics of a substance is the first step in safe handling. This compound is generally considered slightly hazardous, but proper precautions are necessary.

PropertyDataCitations
Chemical Formula C10H12N4O3[1]
CAS Number 69-81-8[1]
Potential Acute Effects Slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation.[1]
Flash Point Closed Cup: > 93.3°C (200°F)[1]
Products of Combustion Carbon oxides (CO, CO2), nitrogen oxides (NO, NO2)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is critical to prevent exposure when handling this compound. Two tiers of PPE are recommended, based on the scale of the operation.

Operation ScenarioRequired PPECitations
Routine Handling Safety glasses, Lab coat, NIOSH-approved dust respirator, Gloves.[1]
Large Spill Splash goggles, Full suit, Boots, Gloves, A self-contained breathing apparatus (SCBA) should be used to avoid inhalation. Consultation with a specialist is recommended.[1]

Operational Plans: From Handling to Disposal

A systematic approach to the handling, storage, and disposal of this compound is essential for laboratory safety and regulatory compliance.

Handling and Storage Protocols

Proper handling and storage procedures are critical to maintain the integrity of this compound and prevent accidental exposure or degradation.

ProcedureStep-by-Step GuidanceCitations
Handling 1. Keep away from heat and sources of ignition. 2. Ground all equipment containing the material. 3. Do not ingest or breathe the dust. 4. Use in a well-ventilated area or under a fume hood with local exhaust ventilation.[1][2]
Storage 1. Keep the container tightly closed. 2. Store in a cool, well-ventilated area. 3. Do not store above 23°C (73.4°F). For long-term stability, a storage temperature of 4°C is recommended.[1][2]
Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProtocolCitations
Eye Contact 1. Check for and remove any contact lenses. 2. Immediately flush eyes with plenty of water for at least 15 minutes. 3. Seek medical attention if irritation occurs.[1][2]
Skin Contact 1. Wash the affected area with soap and water. 2. Cover the irritated skin with an emollient. 3. Seek medical attention if irritation develops.[1]
Inhalation 1. If inhaled, remove to fresh air. 2. If not breathing, give artificial respiration. 3. If breathing is difficult, give oxygen. 4. Seek medical attention.[1]
Ingestion 1. Do NOT induce vomiting unless directed by medical personnel. 2. Never give anything by mouth to an unconscious person. 3. Loosen tight clothing. 4. Seek medical attention if symptoms appear.[1]
Spill Response and Disposal Plan

A clear and practiced spill response plan is vital to contain and mitigate accidental releases of this compound.

Caption: Workflow for this compound Spill Response.

Waste Disposal

All waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Collect spilled material in a convenient and sealed waste disposal container.[1] Finish cleaning the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbazochrome
Reactant of Route 2
Carbazochrome

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.